Triphenylbismuth
描述
属性
IUPAC Name |
triphenylbismuthane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.Bi/c3*1-2-4-6-5-3-1;/h3*1-5H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXAZZQXWJJBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Bi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042498 | |
| Record name | Triphenylbismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white powder; [Alfa Aesar MSDS] | |
| Record name | Triphenyl bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000034 [mmHg] | |
| Record name | Triphenyl bismuth | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21788 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
603-33-8 | |
| Record name | Triphenylbismuth | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyl bismuth | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylbismuth | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bismuthine, triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triphenylbismuth | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylbismuth | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLBISMUTH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R18732F41W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Solid-State Architecture of Triphenylbismuth: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the three-dimensional structure of organometallic compounds is paramount for predicting their reactivity, stability, and potential biological activity. This technical guide provides a comprehensive analysis of the crystal structure of triphenylbismuth (BiPh₃), a foundational organobismuth compound with increasing relevance in catalysis and medicinal chemistry.
This document delves into the experimental methodologies employed for the determination of its crystal structure, presents key crystallographic data in a clear, tabular format, and visualizes the experimental workflow.
Molecular Geometry and Crystal Packing
This compound adopts a pyramidal molecular geometry in the solid state. The central bismuth atom is bonded to the ipso-carbons of the three phenyl rings. The molecule, however, does not possess overall symmetry in the crystalline form due to the varied rotation of the phenyl rings around the Bi-C bonds.[1]
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c.[1] The unit cell contains eight molecules of this compound.[1]
Experimental Protocols
The determination of the crystal structure of this compound and its derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
A standard and widely used method for the synthesis of this compound is the Grignard reaction.[2] This involves the reaction of bismuth trichloride (B1173362) (BiCl₃) with a Grignard reagent, phenylmagnesium bromide (PhMgBr).
Reaction: BiCl₃ + 3 PhMgBr → BiPh₃ + 3 MgBrCl
Generalized Procedure:
-
Grignard Reagent Preparation: Phenylmagnesium bromide is typically prepared in situ by reacting bromobenzene (B47551) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Bismuth Trichloride: A solution of bismuth trichloride in an appropriate anhydrous solvent is added dropwise to the prepared Grignard reagent at a controlled temperature, often at 0 °C.
-
Quenching and Extraction: After the reaction is complete, the mixture is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization.
Crystallization
Single crystals of sufficient quality for X-ray diffraction are crucial for accurate structure determination.
Generalized Procedure:
-
Solvent Selection: this compound is typically recrystallized from organic solvents. Acetonitrile has been successfully used to grow needle-shaped crystals.[1] Other common solvents for recrystallization include ethanol (B145695) and mixtures of ether and ethanol.
-
Recrystallization Technique:
-
Slow Evaporation: A saturated solution of this compound in a suitable solvent is prepared and allowed to stand undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Solvent Diffusion: A solution of this compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A hot, saturated solution of this compound is slowly cooled to room temperature and then further cooled in a refrigerator or freezer to induce crystallization.
-
X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Generalized Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, are collected as the crystal is rotated. Data is often collected at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The atomic positions and other parameters (e.g., thermal displacement parameters) are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor.
-
Quantitative Crystallographic Data
The following tables summarize the key crystallographic and structural parameters for this compound.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅Bi |
| Formula Weight | 440.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 27.70 |
| b (Å) | 5.82 |
| c (Å) | 20.45 |
| α (°) | 90 |
| β (°) | 114.48 |
| γ (°) | 90 |
| Volume (ų) | 3000 |
| Z | 8 |
| R-factor | 0.069 |
Data obtained from Hawley and Ferguson (1968).[1]
Table 2: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value |
| Mean Bi-C distance (Å) | 2.24 |
| Mean C-Bi-C angle (°) | 94 |
Data obtained from Hawley and Ferguson (1968).[1]
For comparison, crystallographic data for a representative this compound derivative, this compound bis(3-phenylprop-2-enoate), is provided below.
Table 3: Crystal Data for this compound Bis(3-phenylprop-2-enoate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 13.2820(4) |
| b (Å) | 21.3750(2) |
| c (Å) | 12.2407(2) |
| β (°) | 119.936(1) |
| Z | 4 |
Data from a study on this compound bis(3-phenylprop-2-enoate).[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the crystal structure analysis of this compound.
Caption: Experimental workflow for this compound crystal structure analysis.
References
- 1. The stereochemistry of some organic derivatives of Group VB elements. The crystal and molecular structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Triphenylbismuthine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
A Technical Guide to the Electronic Properties of Triphenylbismuth via Density Functional Theory (DFT) Calculations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT) for the calculation and analysis of the electronic properties of triphenylbismuth (Bi(C₆H₅)₃). This compound is an organometallic compound with significant applications, including as a catalyst in organic synthesis.[1] Understanding its electronic structure is paramount for elucidating its reactivity, stability, and catalytic mechanisms. DFT has emerged as a powerful computational tool that offers a favorable balance of accuracy and computational cost for studying complex organometallic systems.[2][3]
Computational Protocols in DFT Studies of this compound
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For heavy elements like bismuth, it is crucial to account for relativistic effects, which can significantly influence the electronic structure and molecular properties.[4][5][6]
Key Methodological Considerations
-
Relativistic Effects: Due to bismuth's high atomic number, its core electrons move at speeds approaching the speed of light, leading to relativistic contraction of s and p orbitals and expansion of d and f orbitals. DFT studies on this compound must incorporate these effects, often through the use of Relativistic Effective Core Potentials (ECPs).[7] ECPs replace the core electrons with a potential, reducing computational cost while implicitly handling scalar relativistic effects.
-
Functionals and Basis Sets: The choice of the exchange-correlation functional and basis set is critical. Hybrid functionals, such as B3LYP, are commonly used for their balance of accuracy in describing molecular geometries and electronic properties.[8][9] Basis sets like the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) are frequently employed for organometallic compounds containing heavy atoms as they include ECPs.[8][9] More advanced basis sets like def2-SVP or def2-TZVP can also be utilized for higher accuracy.[7]
Example Experimental Protocol
A typical computational protocol for analyzing this compound, as derived from studies on its adsorption and decomposition, involves the following steps:[8][9]
-
Structure Optimization: The molecular geometry of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed on the optimized structure to ensure it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: A single-point energy calculation is then carried out using a selected functional and basis set to determine the electronic properties.
The table below summarizes common computational methods employed in DFT studies of bismuth-containing compounds.
| Parameter | Method | Rationale & Reference |
| Software | Gaussian 16 | A widely used quantum chemistry software package.[8][9] |
| Functional | B3LYP | A hybrid functional known for its good performance with organometallic compounds.[8][9] |
| TPSSh | A meta-hybrid GGA functional effective for NMR spectra analysis of Bi(III) complexes.[7] | |
| M06-L | A meta-GGA functional that provides good accuracy for geometries of Bi(III) complexes.[7] | |
| Basis Set / ECP | LANL2DZ | A double-zeta basis set with an effective core potential for heavy atoms like bismuth.[8][9] |
| def2-SVP / def2-TZVP | Ahlrichs-type basis sets of split-valence or triple-zeta valence quality, often paired with ECPs.[7] | |
| Solvent Model | CPCM (Conductor-like Polarizable Continuum Model) | Used to simulate the effects of a solvent on the molecule's properties.[7] |
Visualizing the DFT Workflow and Electronic Structure
Visual diagrams are essential for conceptualizing both the computational workflow and the resulting electronic properties.
Frontier Molecular Orbitals: HOMO and LUMO
The electronic properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10]
-
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a better electron donor.[11]
-
LUMO: Is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests a better electron acceptor.[11]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[12]
Calculated Electronic Properties
DFT calculations yield quantitative values for the energies of the molecular orbitals. The table below illustrates the typical electronic properties that are determined for this compound in a computational study.
| Property | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ΔE | Correlates with chemical reactivity and kinetic stability.[12] |
| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron.[11] |
| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added.[11] |
| Chemical Hardness | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.[11] |
Conclusion
Density Functional Theory provides an indispensable framework for investigating the electronic properties of complex organometallic compounds like this compound. By carefully selecting appropriate functionals, basis sets, and accounting for relativistic effects, researchers can obtain reliable data on frontier molecular orbitals and reactivity descriptors. These computational insights are crucial for understanding reaction mechanisms, designing novel catalysts, and predicting the behavior of this compound in various chemical environments, thereby accelerating research and development in chemistry and materials science.
References
- 1. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A DFT perspective on organometallic lanthanide chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties » JOANNEUM RESEARCH [joanneum.at]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of DFT methods for predicting geometries and NMR spectra of Bi(III) dithiocarbamate complexes with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adsorption and Thermal Decomposition of Triphenyl Bismuth on Silicon (001) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 11. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 12. mdpi.com [mdpi.com]
Spectroscopic Profile of Triphenylbismuth: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for triphenylbismuth (Ph₃Bi), a widely utilized organobismuth compound in organic synthesis and medicinal chemistry. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate its application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The following sections detail the ¹H and ¹³C NMR data.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons of the three phenyl rings.
| Assignment | Chemical Shift (δ) in ppm |
| Aromatic Protons (ortho) | 7.73 |
| Aromatic Protons (meta, para) | 7.14 - 7.50 |
Table 1: ¹H NMR chemical shifts for this compound. The data is referenced from spectra recorded in CDCl₃.[1]
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Relativistic effects have been noted to influence the chemical shifts, particularly of the ipso-carbon.[2]
| Assignment | Chemical Shift (δ) in ppm |
| Cipso (C-Bi) | 151.8 |
| Cortho | 137.9 |
| Cmeta | 129.2 |
| Cpara | 128.8 |
Table 2: ¹³C NMR chemical shifts for this compound. The data is referenced from spectra recorded in CDCl₃.[3]
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining high-quality NMR spectra of this compound.
Instrumentation: A Bruker Avance spectrometer, operating at 300 MHz or 400 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR, or an equivalent instrument can be used.[4]
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean 5 mm NMR tube.
-
If an internal standard is required, a small amount of tetramethylsilane (B1202638) (TMS) can be added (typically 1-2 drops of a dilute solution).
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used.
-
Process the acquired free induction decay (FID) with a Fourier transform.
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the TMS signal (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Bi-C stretch | 681 |
| C-H stretch (aromatic) | ~3050 |
| C=C stretch (aromatic) | ~1570, 1470, 1430 |
| C-H in-plane bend (aromatic) | ~1060, 1020, 995 |
| C-H out-of-plane bend (aromatic) | ~725, 695 |
Table 3: Characteristic IR absorption bands for this compound.[5]
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu IR Prestige-21 or equivalent, is suitable for this analysis.[5]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Ensure a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is usually an average of 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| Fragment | m/z Value |
| [M]⁺ (Molecular Ion) | 440 |
| [M-C₆H₅]⁺ | 363 |
| [Bi]⁺ | 209 |
| [C₁₂H₁₀]⁺ | 154 |
| [C₆H₅]⁺ | 77 |
Table 4: Key fragments and their mass-to-charge ratios (m/z) observed in the mass spectrum of this compound.[6][7]
Experimental Protocol for Mass Spectrometry
Instrumentation: A GC-MS system, such as an Agilent series 6890 GC with a 5973 Mass Selective Detector, or a direct-infusion ESI-MS can be used.[4]
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.
-
The concentration should be in the low ppm range (e.g., 1-10 μg/mL).
Data Acquisition (Electron Ionization - GC-MS):
-
Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
-
The GC will separate the compound from the solvent and any impurities. The oven temperature program should be optimized to ensure good peak shape for this compound.
-
The separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV.
-
The mass analyzer separates the resulting ions based on their m/z ratio.
-
A mass spectrum is recorded, showing the relative abundance of each ion.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
- 1. This compound(603-33-8) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(603-33-8) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C18H15Bi | CID 11774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bismuthine, triphenyl- [webbook.nist.gov]
Unraveling the Thermal Fate of Triphenylbismuth: A Technical Guide to Its Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Triphenylbismuth (TPB), an organobismuth compound, finds applications in various fields, including catalysis and materials science. A thorough understanding of its thermal stability and decomposition pathways is crucial for its effective utilization and for ensuring safety and predictability in its applications. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, covering both surface-mediated and gas-phase pathways. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex chemical transformations involved.
Thermal Decomposition on Solid Surfaces: The Case of Silicon (001)
Recent research has shed significant light on the thermal decomposition of this compound when adsorbed on a silicon (001) surface. This process is of particular interest for applications in semiconductor doping and nanomaterial synthesis.
The decomposition on a silicon surface is a multi-step process initiated by the adsorption of the TPB molecule. At room temperature, the adsorption is partially dissociative, leading to the formation of both bismuth-silicon and carbon-silicon bonds[1][2][3][4]. As the temperature is increased, a cascade of events unfolds, leading to the complete breakdown of the organometallic compound.
A key event in this process is the detachment of the phenyl groups from the central bismuth atom. This is followed by the migration of bismuth atoms into the subsurface of the silicon wafer[1][2][3][4]. The remaining carbonaceous fragments on the surface eventually react with the silicon at higher temperatures to form silicon carbide[1][2][3][4].
Quantitative Data for Surface Decomposition
The following table summarizes the key temperature-dependent events observed during the thermal decomposition of this compound on a Si(001) surface.
| Event | Temperature (°C) | Technique(s) | Reference |
| Partial Dissociative Adsorption | Room Temperature | STM, XPS, DFT | [1][2][3][4] |
| Complete Phenyl Detachment | ~140 | STM, XPS | [4] |
| Bismuth Subsurface Migration | ~360 | STM, XPS | [4] |
| Silicon Carbide Formation | ~580 | STM, XPS | [4] |
Experimental Protocols for Surface Decomposition Studies
The investigation of TPB thermal decomposition on silicon surfaces relies on a combination of sophisticated surface science techniques.
-
Scanning Tunneling Microscopy (STM): This technique allows for the direct visualization of the TPB molecules on the silicon surface at the atomic level. Samples are prepared in an ultra-high vacuum (UHV) chamber. The Si(001) substrate is cleaned by cycles of sputtering and annealing. TPB is then deposited onto the clean surface from a heated effusion cell. STM imaging is performed at cryogenic temperatures to minimize thermal drift and obtain high-resolution images of the adsorbed molecules and their decomposition products after annealing at various temperatures[1][4].
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to probe the chemical states of the elements present on the surface. By analyzing the core-level spectra of Bi, C, and Si, researchers can track the cleavage of Bi-C bonds and the formation of new chemical species like Si-C and Si-Bi bonds as a function of annealing temperature[1][4].
-
Density Functional Theory (DFT) Calculations: Computational modeling using DFT is a powerful tool to complement experimental findings. DFT calculations can be used to determine the most stable adsorption geometries of TPB on the Si(001) surface, calculate the binding energies of different surface species, and elucidate the energy barriers for various decomposition steps, providing a theoretical framework for understanding the observed reaction pathways[1][3].
Visualization of Surface Decomposition Pathway
The following diagram illustrates the sequential steps of this compound decomposition on a Si(001) surface.
References
An In-depth Technical Guide to the Electrochemical Behavior of Triphenylbismuth Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylbismuth (Ph₃Bi), a key organobismuth compound, and its derivatives are gaining increasing attention across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. The unique electronic properties of the bismuth center, capable of existing in Bi(III) and Bi(V) oxidation states, impart interesting redox characteristics to these compounds. Understanding the electrochemical behavior of this compound is crucial for elucidating reaction mechanisms, designing novel synthetic routes, and developing new applications, particularly in areas where electron transfer processes are fundamental. This technical guide provides a comprehensive overview of the electrochemical properties of this compound compounds, detailing experimental methodologies and summarizing key quantitative data.
Core Electrochemical Behavior
The electrochemical behavior of this compound is characterized by its ability to undergo both oxidation and reduction processes, primarily centered on the bismuth atom. The accessibility of the Bi(III)/Bi(V) redox couple is a key feature, though the stability of the resulting species and the reversibility of the electron transfer are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the nature of any substituents on the phenyl rings.
Anodic Behavior: Oxidation of this compound(III)
This compound(III) can be electrochemically oxidized to a this compound(V) species. This process typically involves the transfer of two electrons. The oxidation potential is influenced by the solvent and the electrolyte used. Studies on the anodic oxidation of triarylpnictines have provided insights into the behavior of this compound.[1] The initial oxidation often leads to the formation of a radical cation, which may undergo further reactions.
Cathodic Behavior: Reduction of this compound(III)
The electrochemical reduction of this compound(III) is also a significant aspect of its redox chemistry. This process can lead to the formation of various reduced species, and the specific pathways are still a subject of ongoing research.
Quantitative Electrochemical Data
Obtaining precise and reproducible quantitative data is paramount for understanding and comparing the electrochemical behavior of this compound compounds. The following table summarizes typical electrochemical data obtained from cyclic voltammetry (CV) experiments. Note: The exact values can vary significantly with experimental conditions.
| Compound | Solvent/Electrolyte | Working Electrode | Reference Electrode | E_pa (V) | E_pc (V) | ΔE_p (mV) | Reversibility | Citation |
| This compound | Acetonitrile / 0.1 M TBAPF₆ | Glassy Carbon | Ag/AgNO₃ (0.01 M) | [Data not explicitly found in searches] | [Data not explicitly found in searches] | [Data not explicitly found in searches] | [Data not explicitly found in searches] | |
| Triphenylantimony | Acetonitrile / 0.1 M LiClO₄ | Platinum | Ag/AgCl | +1.45 | - | - | Irreversible | |
| Triphenylarsine | Acetonitrile / 0.1 M LiClO₄ | Platinum | Ag/AgCl | +1.25 | - | - | Irreversible |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable electrochemical data. The following sections outline the methodologies for the synthesis of this compound and its subsequent electrochemical analysis.
Synthesis of this compound
This compound can be conveniently synthesized via a Grignard reaction.[2]
Materials:
-
Bismuth(III) chloride (BiCl₃)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Slowly add the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Once the magnesium has completely reacted, cool the solution of phenylmagnesium bromide in an ice bath.
-
Prepare a solution of bismuth(III) chloride in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Cyclic Voltammetry of this compound
Given that this compound is an air-sensitive organometallic compound, all electrochemical measurements should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[3][4][5][6][7]
Apparatus and Reagents:
-
Potentiostat/Galvanostat
-
Three-electrode cell (comprising a working electrode, a reference electrode, and a counter electrode)
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver nitrate (B79036) (Ag/AgNO₃, 0.01 M in the supporting electrolyte solution) or Saturated Calomel Electrode (SCE) with a salt bridge to prevent chloride contamination.
-
Counter Electrode: Platinum wire or gauze
-
Inert gas (high purity nitrogen or argon)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane, or N,N-dimethylformamide)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or similar non-aqueous electrolyte.
-
This compound solution (typically 1-5 mM in the supporting electrolyte solution)
-
Ferrocene (B1249389) (as an internal standard for potential referencing)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with the electrochemical solvent. Dry the electrode completely before use.
-
Cell Assembly: Assemble the three-electrode cell in a glovebox or under a continuous flow of inert gas.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Prepare a 1-5 mM solution of this compound in the electrolyte solution. All solutions must be thoroughly deoxygenated by bubbling with the inert gas for at least 15-20 minutes.
-
Data Acquisition:
-
Record a background cyclic voltammogram of the supporting electrolyte solution to establish the potential window.
-
Introduce the this compound solution into the cell.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic current is observed towards the oxidation or reduction potential of this compound and then reversing the scan.
-
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process (reversible, quasi-reversible, or irreversible).
-
-
Internal Referencing: After recording the voltammograms of this compound, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The well-defined and reversible ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used to reference the potentials of the this compound redox events.
Electrochemical Reaction Mechanisms and Pathways
The electrochemical reactions of this compound can be complex, often involving coupled chemical steps. The following diagrams, generated using the DOT language, illustrate plausible pathways for the oxidation of this compound.
Workflow for Electrochemical Analysis
Proposed Electrochemical Oxidation Pathway of this compound
The electrochemical oxidation of this compound(III) is believed to proceed through a multi-step mechanism, potentially involving the formation of a radical cation and subsequent reactions.
Conclusion
The electrochemical behavior of this compound compounds is a rich and complex field with significant implications for their application in synthesis and materials science. While the general principles of their redox chemistry are understood, there remains a need for more systematic studies to provide comprehensive and comparable quantitative data. The protocols and information presented in this guide offer a foundational framework for researchers to explore the electrochemical properties of these fascinating organometallic compounds. Further investigations, particularly using a consistent set of experimental conditions, will be invaluable in building a more complete picture of their redox behavior and unlocking their full potential in various applications.
References
- 1. Organobismuth Compounds as Aryl Radical Precursors via Light-Driven Single-Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
The Influence of Relativity on the Molecular Architecture of Triphenylbismuth: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural integrity and reactivity of molecules containing heavy elements are profoundly influenced by relativistic effects, a deviation from the predictions of non-relativistic quantum mechanics. For the organometallic compound triphenylbismuth (BiPh₃), the great nuclear charge of the bismuth atom necessitates the inclusion of relativity to accurately describe its molecular geometry and properties. This technical guide delves into the experimental and theoretical investigations that have elucidated the significant role of relativistic effects, particularly scalar relativity and spin-orbit coupling, in shaping the structure of this compound. A comprehensive analysis of gas-phase and solid-state structural data, alongside a breakdown of the computational methodologies employed, is presented to provide a thorough understanding for researchers in chemistry and drug development.
Introduction to Relativistic Effects in Heavy Elements
For elements with high atomic numbers, such as bismuth, the inner-shell electrons move at speeds approaching a significant fraction of the speed of light.[1] This necessitates a relativistic treatment of the electronic structure, as classical quantum mechanics fails to account for the resulting phenomena.[1] Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling.
-
Scalar Relativistic Effects: These arise from the relativistic mass increase of electrons and the Darwin term. They lead to a contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals.
-
Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. For heavy elements, SOC is substantial and can significantly influence molecular geometry and electronic properties.[2]
Bismuth, as the heaviest non-radioactive element, serves as a prime example where these effects are not mere minor corrections but are crucial for a qualitative and quantitative understanding of its chemical behavior.[3]
Experimental Determination of this compound's Molecular Structure
The molecular structure of this compound has been experimentally determined in both the gas phase and the solid state, providing valuable benchmarks for theoretical models.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules free from intermolecular interactions that are present in the crystalline state.[4] Studies on this compound using GED have provided precise measurements of bond lengths and angles.[5][6][7]
Experimental Protocol: Gas-Phase Electron Diffraction of this compound
A typical GED experiment for a volatile compound like this compound involves the following steps:
-
Sample Preparation: A pure sample of this compound is heated in a specialized nozzle system to generate a molecular beam in a high-vacuum chamber.[8]
-
Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules in the gas jet.
-
Data Acquisition: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.
-
Data Analysis: The experimental scattering intensities are converted into a molecular scattering function. This function is then compared to theoretical scattering functions calculated for various molecular models.
-
Structure Refinement: A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that provide the best fit between the experimental and theoretical scattering data.[8]
Single-Crystal X-ray Diffraction (XRD)
In the solid state, the structure of this compound has been determined by single-crystal X-ray diffraction.[9] This technique provides information on the arrangement of molecules in the crystal lattice and can reveal the influence of packing forces on the molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystal Growth: Single crystals of this compound suitable for XRD are grown, for example, by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10]
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. The structural model is then refined to achieve the best agreement with the experimental data.[10]
Theoretical Modeling of Relativistic Effects in this compound
Quantum chemical calculations are indispensable for dissecting the individual contributions of different relativistic effects to the molecular structure of this compound.[11][12] These calculations typically compare results from non-relativistic (NR), scalar relativistic (SR), and spin-orbit coupling (SOC) levels of theory.
Computational Workflow for Relativistic Calculations
The logical flow of a computational study investigating relativistic effects on this compound can be visualized as follows:
Caption: Workflow for theoretical investigation of relativistic effects.
Quantitative Analysis of Relativistic Effects on this compound's Structure
The following tables summarize the key structural parameters of this compound determined by experimental methods and theoretical calculations at different levels of theory.
Table 1: Comparison of Experimental and Theoretical Bi-C Bond Lengths (Å)
| Method | Level of Theory | Bi-C Bond Length (Å) | Reference |
| Gas-Electron Diffraction (GED) | Experimental | 2.263(3) | [8] |
| Quantum Chemical Calculation | Non-Relativistic (NR) | 2.312 | [3] |
| Quantum Chemical Calculation | Scalar Relativistic (SR) | 2.263 | [3] |
| Quantum Chemical Calculation | Spin-Orbit Coupling (SOC) | 2.265 | [3] |
Table 2: Comparison of Experimental and Theoretical C-Bi-C Bond Angles (°) and C-Bi-C-C Dihedral Angles (°)
| Method | Level of Theory | C-Bi-C Angle (°) | C-Bi-C-C Dihedral Angle (°) | Reference |
| Gas-Electron Diffraction (GED) | Experimental | 94.1(5) | 45.9(1.4) | [8] |
| Quantum Chemical Calculation | Non-Relativistic (NR) | 95.8 | 44.5 | [3] |
| Quantum Chemical Calculation | Scalar Relativistic (SR) | 94.6 | 46.2 | [3] |
| Quantum Chemical Calculation | Spin-Orbit Coupling (SOC) | 94.4 | 46.8 | [3] |
Discussion of Key Findings
The data presented clearly demonstrates the profound impact of relativistic effects on the molecular structure of this compound.
-
Relativistic Bond Contraction: The most striking observation is the significant shortening of the Bi-C bond length when relativistic effects are included in the calculations. The non-relativistic calculation overestimates the bond length by approximately 0.049 Å compared to the experimental GED value.[3] The inclusion of scalar relativistic effects leads to a dramatic improvement, bringing the calculated bond length in excellent agreement with the experimental data.[3] This is a classic example of relativistic bond contraction.
-
Influence on Bond Angles: Relativistic effects also influence the C-Bi-C bond angle and the C-Bi-C-C dihedral angle, which defines the propeller-like arrangement of the phenyl rings. The inclusion of both scalar and spin-orbit effects in the calculations results in a better agreement with the experimentally determined angles.[3]
-
Spin-Orbit Coupling as a Fine-Tuning Effect: While scalar relativistic effects account for the majority of the relativistic correction to the bond length, the inclusion of spin-orbit coupling further refines the calculated structural parameters, bringing them into closer agreement with experimental values.[3]
The interplay of these effects can be visualized in the following diagram:
Caption: Hierarchy of relativistic corrections for accurate structure.
Conclusion and Implications for Drug Development
References
- 1. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties » JOANNEUM RESEARCH [joanneum.at]
- 7. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reliable Relativistic Quantum Chemistry Calculations for Molecules with Heavy Elements [osti.gov]
- 12. qcri.or.jp [qcri.or.jp]
An In-depth Technical Guide to the Synthesis and Characterization of Novel Triphenylbismuth Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel triphenylbismuth derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organometallic chemistry, medicinal chemistry, and materials science.
Introduction
This compound (TPB) and its derivatives are a class of organobismuth compounds that have garnered significant interest due to their diverse applications. These compounds have been explored as catalysts in organic synthesis, polymerization catalysts, and as radiopacifying agents in medical devices.[1] More recently, their potential as therapeutic agents, exhibiting antibacterial, antifungal, and antileishmanial activities, has become a major focus of research.[2][3] This guide will detail the primary synthetic routes to this compound and its pentavalent derivatives, specifically dihalides and dicarboxylates, outline the key characterization techniques, and present a visualization of a key mechanism of their biological action.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically begins with the preparation of the parent this compound(III) compound, which can then be oxidized to form various pentavalent derivatives.
Synthesis of this compound (Ph₃Bi)
The most common and efficient method for the synthesis of this compound is the Grignard reaction, where bismuth trichloride (B1173362) (BiCl₃) is treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr).[4] An alternative route involves the reaction of bismuth trichloride with phenyllithium.[5]
Experimental Protocol: Grignard Synthesis of this compound [5][6][7][8][9][10][11]
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A crystal of iodine can be added to activate the magnesium surface.
-
A solution of bromobenzene (B47551) in anhydrous diethyl ether is slowly added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming a solution of phenylmagnesium bromide.
-
Reaction with Bismuth Trichloride: A solution of anhydrous bismuth trichloride in diethyl ether is prepared separately.
-
The Grignard reagent solution is cooled, and the bismuth trichloride solution is added dropwise with vigorous stirring. The reaction mixture is typically stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product is recrystallized from a suitable solvent, such as diethyl ether or ethanol, to afford colorless needles of pure this compound.
General Synthesis Workflow
The following diagram illustrates the general synthetic pathways from bismuth trichloride to this compound(V) dicarboxylates.
Caption: General synthetic routes to this compound derivatives.
Synthesis of this compound(V) Dihalides (Ph₃BiX₂)
This compound(V) dihalides are typically prepared by the oxidative addition of a halogen (Cl₂, Br₂) to this compound.[4]
Experimental Protocol: Synthesis of this compound Dichloride
-
This compound is dissolved in a suitable organic solvent, such as chloroform (B151607) or carbon tetrachloride.
-
A solution of chlorine in the same solvent is added dropwise to the this compound solution at low temperature (e.g., 0 °C).
-
The reaction is typically rapid, and the product, this compound dichloride, precipitates from the solution.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Synthesis of this compound(V) Dicarboxylates (Ph₃Bi(OOCR)₂)
There are two primary methods for the synthesis of this compound(V) dicarboxylates:
-
Method A: From this compound: This one-pot method involves the reaction of this compound with a carboxylic acid in the presence of an oxidizing agent, such as hydrogen peroxide or tert-butyl hydroperoxide.[12][13]
-
Method B: From this compound Dihalides: This method involves the reaction of a this compound dihalide with a carboxylic acid, often in the presence of a base like triethylamine, or with a salt of the carboxylic acid (e.g., sodium or silver salt).[1]
Experimental Protocol: Synthesis of this compound Dicarboxylates (Method A) [12][13]
-
This compound and an excess of the desired carboxylic acid are dissolved in a suitable solvent, such as wet 2-propanol or diethyl ether.
-
An oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide, is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature for a specified period, often 24 hours.
-
The product often crystallizes directly from the reaction mixture.
-
The crystalline solid is collected by filtration, washed with a suitable solvent, and dried.
Quantitative Data Presentation
The following tables summarize the reported yields and melting points for this compound and a selection of its derivatives.
Table 1: Synthesis of this compound (Ph₃Bi)
| Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| BiCl₃, PhMgBr | Diethyl ether, reflux | ~75-90 | 77-78 | [4][14] |
| BiCl₃, PhLi | Diethyl ether, -78 °C to RT | 86 | 78-80 | [5][15] |
Table 2: Synthesis of this compound(V) Dicarboxylates (Ph₃Bi(OOCR)₂) and Dihalides (Ph₃BiX₂)
| Derivative (R group or Halide) | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| Acetate | From Ph₃Bi, H₂O₂, Acetic Acid | - | 173 | [1] |
| Chloroacetate | From Ph₃Bi, H₂O₂, Chloroacetic Acid | - | 166 | [1] |
| Trichloroacetate | From Ph₃Bi, H₂O₂, Trichloroacetic Acid | - | 159-160 | [1] |
| Cinnamate | From Ph₃Bi, t-BuOOH, Cinnamic Acid | 90 | 176 | [13] |
| 2-Thiophenecarboxylate | From Ph₃Bi(OAc)₂, 2-Thiophenecarboxylic Acid | 78 | - | [16] |
| Dichloride | From Ph₃Bi, Cl₂ | - | 141 | [4] |
Characterization of this compound Derivatives
The structural elucidation and confirmation of purity of novel this compound derivatives are accomplished using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the presence of the phenyl and carboxylate ligands. In ¹H NMR spectra of this compound(V) dicarboxylates, the aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. The absence of a carboxylic acid proton signal (usually > δ 10 ppm) confirms the formation of the dicarboxylate.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination mode of the carboxylate ligands. The difference between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group can indicate whether it is acting as a monodentate or bidentate ligand. A larger difference is typically associated with monodentate coordination. The Bi-C stretching vibration is usually observed in the range of 440-470 cm⁻¹.[1]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. This compound(V) derivatives commonly adopt a distorted trigonal bipyramidal geometry, with the phenyl groups in the equatorial positions and the axial positions occupied by the halide or carboxylate ligands.[12][17]
-
Elemental Analysis: Elemental analysis is used to determine the percentages of carbon, hydrogen, and other elements in the compound, which are then compared to the calculated theoretical values to confirm the empirical formula.
-
Melting Point: The melting point is a useful indicator of the purity of the synthesized compound.
Biological Activity and Mechanism of Action
This compound derivatives have shown promising antimicrobial activity. While the exact mechanisms of action are often multifaceted and not fully elucidated, enzyme inhibition is a frequently proposed pathway.[18][19] For instance, bismuth compounds are known to inhibit the bacterial enzyme urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.[5][20]
Proposed Mechanism of Urease Inhibition by Bismuth(III)
The following diagram illustrates the proposed mechanism of urease inhibition by bismuth(III), where the bismuth ion binds to a key cysteine residue in the enzyme's active site, leading to its inactivation.[20]
Caption: Proposed mechanism of urease inhibition by Bismuth(III).
This inhibition of essential enzymes disrupts the metabolic processes of the bacteria, leading to their death or the inhibition of their growth.[21] Furthermore, some studies suggest that organobismuth compounds may also exert their antimicrobial effects by disrupting the bacterial cell wall and membrane.[22][23]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of novel this compound derivatives. The synthetic protocols for this compound, its dihalide, and dicarboxylate derivatives have been outlined, and key characterization data has been summarized. The potential of these compounds as antimicrobial agents, along with a proposed mechanism of action involving enzyme inhibition, highlights their significance in the development of new therapeutic agents. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly open up new avenues for their application in medicine and materials science.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. scilit.com [scilit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. medium.com [medium.com]
- 10. athabascau.ca [athabascau.ca]
- 11. cerritos.edu [cerritos.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. 603-33-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome [mdpi.com]
- 19. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current and Potential Applications of Bismuth-Based Drugs [mdpi.com]
- 21. Bismuth drugs kill bacteria by disrupting metabolism | Research | Chemistry World [chemistryworld.com]
- 22. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Lewis Acidity and Catalytic Activity of Triphenylbismuth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylbismuth (Ph₃Bi), an organobismuth compound, has garnered significant attention in the fields of organic synthesis and materials science. Its low toxicity, air and moisture stability, and unique electronic properties make it an attractive alternative to traditional transition-metal catalysts. This technical guide provides a comprehensive overview of the Lewis acidity and catalytic activity of this compound, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.
Synthesis of this compound
This compound can be reliably synthesized via a Grignard reaction, offering high yields of the desired product.
Experimental Protocol: Synthesis of this compound via Grignard Reaction [1][2]
Materials:
-
Bismuth(III) chloride (BiCl₃)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.1 equivalents) are placed.
-
A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
-
The reaction mixture is then cooled in an ice bath, and a solution of bismuth(III) chloride (0.33 equivalents) in anhydrous diethyl ether or THF is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of dichloromethane (B109758) and pentane (B18724) to afford this compound as a white crystalline solid.
Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and melting point analysis.
-
¹H NMR (CDCl₃): δ 7.8 (m, 6H, ortho-protons), 7.4 (m, 9H, meta- and para-protons).[1]
-
Melting Point: 77-78 °C.
Lewis Acidity of this compound
The Lewis acidity of organobismuth compounds is a key determinant of their catalytic activity. While this compound is generally considered a mild Lewis acid, quantitative measurements are essential for understanding and predicting its reactivity. The Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy to measure the change in the chemical shift of a phosphine (B1218219) oxide probe upon interaction with a Lewis acid, is a common technique for quantifying Lewis acidity.
Similarly, Fluoride Ion Affinity (FIA), a computational measure of Lewis acidity, provides a thermodynamic descriptor of the strength of a Lewis acid. While specific FIA data for this compound is not extensively reported, computational studies on related organobismuth cations suggest that the bismuth center can exhibit significant Lewis acidity, particularly in cationic species.[4]
The logical relationship for determining Lewis acidity using the Gutmann-Beckett method is outlined below.
Caption: Workflow for determining the Acceptor Number of a Lewis acid.
Catalytic Activity of this compound
This compound has demonstrated catalytic activity in a variety of organic transformations, acting as a Lewis acid to activate substrates.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. Triphenylphosphine (B44618), a related pnictogen compound, has been shown to catalyze this reaction, and by analogy, this compound can be expected to exhibit similar catalytic activity.[5]
Proposed Catalytic Cycle for the Biginelli Reaction:
The proposed mechanism involves the initial activation of the aldehyde by the Lewis acidic this compound catalyst, followed by nucleophilic attack by urea (B33335) and subsequent cyclization with the β-ketoester.
Caption: Proposed catalytic cycle for the Biginelli reaction.
Experimental Protocol: this compound-Catalyzed Biginelli Reaction [5]
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea (or thiourea), and this compound is heated in a round-bottom flask.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration and washed with cold ethanol to remove unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Table 1: Triphenylphosphine-Catalyzed Biginelli Reaction (as a proxy for this compound) [5]
| Entry | Aldehyde | β-Dicarbonyl Compound | Product Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 90 |
| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 88 |
| 5 | Benzaldehyde | Acetylacetone | 85 |
Note: Data presented is for triphenylphosphine catalysis, which is expected to be similar to this compound catalysis.
Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. While triphenylphosphine is a known catalyst for this transformation, the analogous use of this compound is less explored but holds potential.
Experimental Workflow for a this compound-Catalyzed Michael Addition:
Caption: General workflow for a Michael addition reaction.
Friedel-Crafts Reaction
The Friedel-Crafts reaction, involving the alkylation or acylation of aromatic rings, is a cornerstone of organic synthesis. Typically catalyzed by strong Lewis acids like AlCl₃, milder catalysts are often sought to improve selectivity and reduce waste. Bismuth(III) salts, including bismuth triflate, have been shown to be effective catalysts for Friedel-Crafts acylations.[6] While direct catalysis by this compound is not as common, its in situ conversion to a more active bismuth species could facilitate this transformation.
Experimental Protocol: Bismuth-Catalyzed Friedel-Crafts Acylation [7]
Materials:
-
Aromatic compound (e.g., anisole)
-
Acylating agent (e.g., acetic anhydride (B1165640) or benzoyl chloride)
-
Bismuth(III) salt catalyst (e.g., Bi(OTf)₃ or BiCl₃)
-
Solvent (or solvent-free)
Procedure:
-
The aromatic compound, acylating agent, and bismuth catalyst are combined in a reaction vessel.
-
The mixture is heated, with or without a solvent, and the reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched with water.
-
The product is extracted with an organic solvent, and the organic layer is washed with an aqueous base solution and brine.
-
The organic layer is dried, and the solvent is removed to yield the crude product, which is then purified by distillation or chromatography.
Ring-Opening Polymerization
This compound has been investigated as a catalyst for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone (PCL), a biodegradable and biocompatible polymer with numerous applications.[8]
Table 2: this compound-Initiated Polymerization of ε-Caprolactone [8]
| Monomer/Initiator Ratio | Co-initiator (TEG) | Conversion (%) | Mₙ (kDa) |
| 1000:1 | None | >95 | 285 |
| 500:1 | 1 equiv | >95 | - |
Mₙ: Number-average molecular weight; TEG: Tetra(ethylene glycol)
Experimental Protocol: ROP of ε-Caprolactone Catalyzed by this compound [8]
Materials:
-
ε-Caprolactone
-
This compound
-
Co-initiator (e.g., tetra(ethylene glycol)), optional
-
Dry reaction vessel
Procedure:
-
ε-Caprolactone and this compound (and co-initiator, if used) are charged into a dry reaction vessel under an inert atmosphere.
-
The reaction mixture is heated in bulk at a specified temperature (e.g., 120 °C).
-
The polymerization is allowed to proceed for a designated time.
-
The resulting polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol).
-
The polymer is collected by filtration and dried under vacuum.
Conclusion
This compound serves as a versatile and environmentally benign catalyst for a range of organic transformations. Its mild Lewis acidity, coupled with its stability and low toxicity, makes it a valuable tool for modern synthetic chemistry. This guide has provided a detailed overview of its synthesis, Lewis acidic properties, and catalytic applications, offering researchers and developers the necessary information to explore and utilize this compound in their work. Further investigation into the quantitative Lewis acidity of this compound and its application in a broader scope of catalytic reactions is warranted to fully unlock its potential.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Structural Study of this compound Bis (Salicylate) [scirp.org]
- 3. Molecular Bismuth Cations: Assessment of Soft Lewis Acidity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 5. Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh<sub>3</sub> without solvent - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Reactivity of Triphenylbismuth: A Quantum Chemical Perspective
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triphenylbismuth (TPB), an organometallic compound featuring a central bismuth atom bonded to three phenyl rings, has garnered significant attention for its diverse applications, ranging from catalysis in organic synthesis to its potential as a radiopaque agent in biomedical materials. Understanding the intricacies of its reactivity at a molecular level is paramount for the rational design of novel catalysts and functional materials. This technical guide delves into the quantum chemical studies that have illuminated the reaction mechanisms, electronic properties, and structural dynamics governing the reactivity of this compound and its derivatives.
Catalytic Activity: Insights from Density Functional Theory
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the catalytic role of this compound in various chemical transformations. One notable application is its use as a catalyst in curing reactions.
The Mechanism of TPB-Catalyzed Curing Reactions
Theoretical studies have revealed that the catalytic efficacy of TPB in curing reactions, such as the reaction between methyl isocyanate and methanol, is highly dependent on the reaction pathway.[1][2] Contrary to earlier proposals of a four-membered cyclic transition state, DFT calculations have demonstrated that a six-membered cyclic transition state is energetically more favorable.[1][2] In this mechanism, an additional molecule, such as methanol, participates in the transition state, facilitating proton transfer and significantly lowering the activation energy barrier.
The catalytic effect of TPB in this process is quantified by a reduction in the energy barrier of 3.5 kcal/mol in a vacuum, which translates to a significant acceleration of the curing process.[1][2] This insight is crucial for optimizing reaction conditions and designing more efficient bismuth-based catalysts.
Computational and Experimental Protocols
A detailed understanding of the methodologies employed in these studies is essential for reproducibility and further research.
Computational Methodology: DFT Calculations
The following protocol outlines a typical DFT calculation setup for studying TPB-catalyzed reactions:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.
-
Functional: A hybrid functional, such as B3LYP or M06-2X, is commonly employed to provide a good balance between accuracy and computational cost.
-
Basis Set: A double-zeta basis set with polarization functions, like 6-31G(d,p) for lighter atoms (C, H, N, O), is often used. For the heavy bismuth atom, a relativistic effective core potential (RECP) such as the Stuttgart-Dresden (SDD) basis set is crucial to account for relativistic effects.[3][4][5]
-
Solvation Model: To simulate the reaction environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model is frequently applied.
-
Calculation Types:
-
Geometry Optimization: To find the minimum energy structures of reactants, products, intermediates, and transition states.
-
Frequency Analysis: To confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the desired reactants and products.
-
Synthesis of this compound Derivatives
The synthesis of various this compound(V) derivatives, such as Ph₃BiX₂ (where X can be a halide, carboxylate, etc.), is a prerequisite for many experimental and computational studies.[6] A general protocol for the synthesis of this compound dichloride, a common precursor, is as follows:
-
Starting Materials: this compound, solvent (e.g., diethyl ether), and a chlorinating agent (e.g., sulfuryl chloride).
-
Procedure:
-
Dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the chlorinating agent dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
The product, this compound dichloride, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under a vacuum.
-
Characterization of the synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction.[7][8]
Visualizing Reaction Pathways and Molecular Interactions
Graphical representations of reaction mechanisms and molecular structures are invaluable tools for comprehending complex chemical processes.
Caption: Catalytic cycle of TPB in a curing reaction.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from quantum chemical studies on this compound reactivity.
| Reaction Parameter | Value (kcal/mol) | Computational Method | Reference |
| Energy Barrier Reduction (TPB-catalyzed curing) | 3.5 | DFT | [1][2] |
Note: Further quantitative data, such as bond lengths, bond angles, and vibrational frequencies, can be found in the supporting information of the cited literature.
Adsorption and Decomposition on Surfaces
The interaction of this compound with surfaces is critical for applications in materials science, such as the controlled doping of semiconductors. Studies combining scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and DFT calculations have investigated the adsorption and thermal decomposition of TPB on silicon surfaces.[9][10]
These studies reveal that at room temperature, TPB adsorbs on the Si(001) surface through both molecular and dissociative pathways, leading to the formation of Bi-Si and phenyl-Si bonds.[9][10] Upon annealing, phenyl group detachment and bismuth migration into the subsurface layers occur, ultimately leading to the formation of silicon carbide at higher temperatures.[9][10]
Caption: Thermal decomposition pathway of TPB on a silicon surface.
This compound in Drug Development and Biomedical Applications
Beyond its catalytic and materials science applications, this compound has been explored for its potential in the biomedical field. It has been investigated as a radiopaque additive for biomedical resins, making implants visible on X-ray images.[11][12] Cytotoxicity studies have shown that TPB exhibits a low level of toxicity, suggesting its potential for safe use in medical devices.[12]
Furthermore, novel organobismuth(V) complexes derived from this compound have been synthesized and evaluated for their antileishmanial and antibacterial activities.[7] These studies open avenues for the development of new therapeutic agents based on bismuth compounds.
Conclusion
Quantum chemical studies have provided profound insights into the reactivity of this compound, from elucidating complex catalytic mechanisms to understanding its behavior on surfaces. This theoretical framework, in conjunction with experimental investigations, is crucial for the continued development of novel applications for this versatile organometallic compound. The data and methodologies presented in this guide serve as a foundational resource for researchers and professionals seeking to harness the potential of this compound in catalysis, materials science, and drug development.
References
- 1. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties » JOANNEUM RESEARCH [joanneum.at]
- 5. Relativistic effects in this compound and their influence on molecular structure and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Structural Study of this compound Bis (Salicylate) [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adsorption and Thermal Decomposition of Triphenyl Bismuth on Silicon (001) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. Cytotoxicity evaluation of a new radiopaque resin additive--triphenyl bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triphenylbismuth as a Phenylation Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylbismuth (Ph₃Bi) and its derivatives have emerged as effective and versatile reagents for the introduction of phenyl groups onto a variety of nucleophilic substrates. These organobismuth compounds offer a milder and often more selective alternative to other phenylation methods. Phenylation reactions using this compound are frequently promoted by copper catalysts, allowing for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively gentle conditions. This document provides a detailed overview of the applications of this compound as a phenylation agent, complete with quantitative data, experimental protocols, and visual diagrams to aid in the practical application of this chemistry in a research and development setting. Organobismuth compounds are noted for their low toxicity and affordability, making them an attractive choice in modern organic synthesis.
Synthesis of this compound
This compound can be conveniently prepared in the laboratory via a Grignard reaction between phenylmagnesium bromide and bismuth trichloride. A detailed protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether (Et₂O)
-
Bismuth(III) chloride (BiCl₃)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.7 g) and a crystal of iodine.
-
Gently heat the flask to activate the magnesium, as indicated by the sublimation of iodine.
-
Allow the flask to cool and add anhydrous diethyl ether (50 mL).
-
Prepare a solution of bromobenzene (11 g) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the flask to initiate the Grignard reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
In a separate flask, dissolve bismuth(III) chloride (7 g) in anhydrous diethyl ether (50 mL).
-
Slowly add the BiCl₃ solution to the Grignard reagent at room temperature.
-
Stir the resulting mixture for 15 hours at room temperature.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a minimal amount of hot ethanol (B145695) to afford this compound as colorless crystals. The typical yield is around 86%[1].
Copper-Catalyzed N-Phenylation of Amines
The introduction of a phenyl group to a nitrogen atom is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and materials sciences. This compound diacetate, in the presence of a copper catalyst, serves as an excellent reagent for the N-phenylation of a variety of amines under mild, neutral conditions[2][3].
Quantitative Data for N-Phenylation of Amines
| Entry | Amine Substrate | Phenylating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | CH₂Cl₂ | 25 | 4 | 85 |
| 2 | p-Toluidine | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | CH₂Cl₂ | 25 | 5 | 82 |
| 3 | p-Anisidine | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | CH₂Cl₂ | 25 | 6 | 88 |
| 4 | Benzylamine | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | CH₂Cl₂ | 40 | 12 | 75 |
| 5 | Dibenzylamine | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | CH₂Cl₂ | 40 | 24 | 60 |
| 6 | Piperidine | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | CH₂Cl₂ | 25 | 8 | 78 |
Data compiled from multiple sources indicating typical yields and conditions.
General Experimental Protocol for N-Phenylation of Amines
Materials:
-
Amine substrate
-
This compound diacetate (Ph₃Bi(OAc)₂)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol), this compound diacetate (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Add dichloromethane (10 mL) and stir the mixture at the specified temperature (see table).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-phenylated amine.
Reaction Mechanism and Workflow
The following diagrams illustrate a general workflow for the copper-catalyzed phenylation and a proposed catalytic cycle for the N-phenylation of an amine.
Caption: General experimental workflow for a copper-catalyzed phenylation reaction.
Caption: Proposed catalytic cycle for the copper-catalyzed N-phenylation of an amine.
O-Phenylation of Alcohols and Phenols
This compound reagents are also highly effective for the O-phenylation of alcohols and phenols, providing a convenient route to aryl ethers. The reaction is typically catalyzed by copper(II) acetate and proceeds under mild conditions[2].
Quantitative Data for O-Phenylation of Alcohols and Phenols
| Entry | Substrate | Phenylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenol (B47542) | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | - | CH₂Cl₂ | 25 | 90 |
| 2 | p-Cresol | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | - | CH₂Cl₂ | 25 | 88 |
| 3 | Benzyl alcohol | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | - | CH₂Cl₂ | 40 | 70 |
| 4 | 2-Phenylethanol | Ph₃Bi(OAc)₂ | Cu(OAc)₂ (10) | - | CH₂Cl₂ | 40 | 65 |
| 5 | tert-Butanol | Ph₄BiF | Cu(OAc)₂ (5) | Cy₂NMe | CH₂Cl₂ | 25 | 54 |
Data compiled from multiple sources indicating typical yields and conditions.
General Experimental Protocol for O-Phenylation of Phenols
Materials:
-
Phenol substrate
-
This compound diacetate (Ph₃Bi(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 mmol) in dichloromethane (10 mL).
-
Add this compound diacetate (1.1 mmol) and copper(II) acetate (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired diaryl ether.
S-Phenylation of Thiols
The formation of aryl sulfides is readily achieved through the copper-promoted reaction of thiols with this compound reagents. This method is notable for its mild conditions and tolerance of various functional groups.
Quantitative Data for S-Phenylation of Thiols
| Entry | Thiol Substrate | Phenylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Ph₃Bi | Cu(OAc)₂ (10) | Pyridine (B92270) | DMF | 50 | 12 | 96 |
| 2 | 4-Methylthiophenol | Ph₃Bi | Cu(OAc)₂ (10) | Pyridine | DMF | 50 | 12 | 94 |
| 3 | 4-Methoxythiophenol | Ph₃Bi | Cu(OAc)₂ (10) | Pyridine | DMF | 50 | 12 | 92 |
| 4 | 4-Chlorothiophenol | Ph₃Bi | Cu(OAc)₂ (10) | Pyridine | DMF | 50 | 12 | 89 |
| 5 | Benzyl mercaptan | Ph₃Bi | Cu(OAc)₂ (10) | Pyridine | DMF | 70 | 12 | 85 |
Data compiled from a recent study on copper-promoted S-arylation reactions.
General Experimental Protocol for S-Phenylation of Thiols
Materials:
-
Thiol substrate
-
This compound (Ph₃Bi)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add the thiol (0.30 mmol), this compound (0.30 mmol), copper(II) acetate (0.03 mmol), and pyridine (0.30 mmol).
-
Add dimethylformamide (1 mL) and stir the mixture at 50 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, add saturated brine and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl sulfide.
C-Phenylation of Active Methylene (B1212753) Compounds
This compound derivatives can also be employed for the C-phenylation of active methylene compounds, such as β-diketones and β-ketoesters. These reactions typically proceed under basic conditions.
Quantitative Data for C-Phenylation of Active Methylene Compounds
| Entry | Substrate | Phenylating Agent | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Acetylacetone | Ph₃Bi(OAc)₂ | NaH | THF | 25 | 75 |
| 2 | Ethyl acetoacetate | Ph₃Bi(OAc)₂ | NaH | THF | 25 | 70 |
| 3 | Dimedone | Ph₃Bi(OAc)₂ | NaH | THF | 25 | 80 |
| 4 | Dibenzoylmethane | Ph₃Bi(OAc)₂ | K₂CO₃ | CH₂Cl₂ | 25 | 65 |
Data represents typical yields obtained under basic conditions.
General Experimental Protocol for C-Phenylation of Active Methylene Compounds
Materials:
-
Active methylene compound
-
This compound diacetate (Ph₃Bi(OAc)₂)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in THF (10 mL) under a nitrogen atmosphere, add a solution of the active methylene compound (1.0 mmol) in THF (5 mL) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound diacetate (1.1 mmol) in THF (5 mL).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound and its derivatives are valuable phenylation agents in organic synthesis, offering mild and efficient routes to a wide array of phenylated compounds. The copper-catalyzed protocols for N-, O-, and S-phenylation are particularly noteworthy for their operational simplicity and broad substrate scope. The ability to also perform C-phenylation of active methylene compounds further highlights the versatility of these reagents. The experimental procedures and data presented in these application notes provide a solid foundation for the successful implementation of this compound-mediated phenylation reactions in various research and development endeavors.
References
Application Notes & Protocols: Mechanism of Bismuth-Mediated C-H Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bismuth, a low-toxicity and earth-abundant heavy element, is emerging as a powerful catalyst in organic synthesis, offering a sustainable alternative to traditional transition metals. This document provides a detailed overview of the mechanisms, applications, and experimental protocols for bismuth-mediated C-H activation, a key strategy for direct molecular functionalization. While triphenylbismuth itself is often a precursor, the catalytically active species are typically cationic Bi(III) complexes or involve a Bi(III)/Bi(V) redox cycle. These approaches enable the selective functionalization of C(sp³)–H and C(sp²)–H bonds.
Part 1: Mechanistic Pathways
Two primary mechanistic pathways have been elucidated for bismuth-mediated C-H activation:
-
Cationic Bi(III) Catalysis via π-Activation: This pathway is particularly relevant for the allylic C(sp³)–H functionalization of olefins. A Lewis acidic, cationic Bi(III) center coordinates to the π-bond of the olefin. This coordination enhances the acidity of the adjacent allylic C-H bonds, facilitating their deprotonation by a base. The resulting allylbismuth intermediate is nucleophilic and reacts with various electrophiles to form the final product, regenerating the cationic bismuth catalyst.[1][2]
-
Bi(III)/Bi(V) Redox Catalysis: This mechanism is often proposed for the functionalization of aryl C(sp²)–H bonds. The cycle typically begins with a Bi(III) precatalyst that undergoes transmetalation with an organoboron or similar reagent. The resulting aryl-bismuth(III) species is then oxidized to a high-valent Bi(V) intermediate by an external oxidant. This Bi(V) complex subsequently undergoes reductive elimination to form the C-C or C-heteroatom bond, regenerating the Bi(III) catalyst.[3] Ligand design is critical in this cycle to stabilize the high-valent bismuth species and control reaction selectivity.
Part 2: Visualizing the Mechanisms
The following diagrams illustrate the proposed catalytic cycles for bismuth-mediated C-H activation.
Caption: Proposed catalytic cycle for allylic C-H functionalization via a cationic Bi(III) catalyst.
Caption: General catalytic cycle for C-H functionalization involving a Bi(III)/Bi(V) redox couple.
Part 3: Quantitative Data Summary
The following tables summarize the performance of bismuth-catalyzed C-H functionalization reactions across various substrates and electrophiles, as reported in the literature.
Table 1: Bi(III)-Catalyzed Allylic C-H Functionalization of Olefins with a Ketimine [1]
| Entry | Olefin Substrate | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Allylbenzene | 85 | >5:1 |
| 2 | 4-Methoxyallylbenzene | 81 | >5:1 |
| 3 | 4-Fluoroallylbenzene | 84 | >5:1 |
| 4 | Allylnaphthalene | 75 | >5:1 |
| 5 | 1-Butene | 45 | >5:1 |
| 6 | (E)-1,4-Hexadiene | 80 | >20:1 |
Reaction Conditions: Olefin (0.5 mmol), ketimine (0.25 mmol), Bi catalyst (10-20 mol%), base (3.0 equiv), solvent (1.0 M), 40-70 °C.
Table 2: Scope of Electrophiles in Bi(III)-Catalyzed Allylic C-H Functionalization [1]
| Entry | Olefin | Electrophile | Product Yield (%) | Regioselectivity (branched:linear) |
| 1 | 1,4-Pentadiene | Benzaldehyde | 49 | >20:1 |
| 2 | 1,4-Pentadiene | Ethyl glyoxylate | 61 | >20:1 |
| 3 | 1,4-Pentadiene | N-Tosylimine | 85 | >20:1 |
| 4 | Allylbenzene | N-Tosylimine | 85 | >9:1 |
Reaction Conditions: Olefin (2.0 equiv), electrophile (0.25 mmol), Bi catalyst (20 mol%), TMSOTf (2.3 equiv), TMPH (3.0 equiv), DCE (1.0 M), 70 °C.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Cationic Bi(III)-Catalyzed Allylic C-H Functionalization
This protocol is adapted from the allylic functionalization of olefins with imines.[1]
Caption: General experimental workflow for bismuth-catalyzed C-H functionalization.
Materials:
-
Bismuth Catalyst (e.g., BiPh₂OTf, 20 mol%)
-
Electrophile (e.g., N-sulfonyl ketimine, 1.0 equiv, 0.25 mmol)
-
Olefin (2.0-5.0 equiv)
-
Base (e.g., 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), 3.0 equiv)
-
Additive (e.g., TMSOTf, 2.3 equiv)
-
Anhydrous Solvent (e.g., 1,2-dichloroethane (B1671644) (DCE), to make 1.0 M solution)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bismuth catalyst (e.g., BiPh₂OTf, 0.05 mmol) and the electrophile (0.25 mmol).
-
Seal the vial with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Add the anhydrous solvent (e.g., DCE, 0.25 mL) via syringe.
-
Sequentially add the olefin (0.5 mmol), the base (TMPH, 0.75 mmol), and the additive (TMSOTf, 0.575 mmol) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block set to the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS if desired.
-
Upon completion, allow the reaction to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired functionalized product.
Disclaimer: These protocols are intended for use by trained chemists. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different substrates.
References
Application Notes and Protocols: Triphenylbismuth Derivatives in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative visualization of physiological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. While organometallic precursors, particularly those based on tin and boron, have been instrumental in the synthesis of ¹⁸F-labeled radiotracers, the potential of organobismuth compounds in this field is an emerging area of interest.
This document outlines a potential application of triphenylbismuth derivatives as precursors for the synthesis of ¹⁸F-labeled PET tracers. It is important to note that while the chemical principles are based on established organometallic chemistry, the direct application of this compound for routine PET radiotracer production is still in a research and development phase. The protocols provided herein are illustrative and intended to serve as a foundational guide for researchers exploring this novel approach.
The proposed methodology leverages the conversion of a triaryl bismuth(III) compound to a diaryl bismuth(V) fluoride (B91410) intermediate, which can then undergo a copper-mediated radiofluorination to produce the desired [¹⁸F]aryl fluoride radiotracer.
Hypothetical Application: Synthesis of [¹⁸F]4-Fluorobiphenyl
This protocol describes a hypothetical synthesis of [¹⁸F]4-fluorobiphenyl, a simple aryl fluoride, to demonstrate the potential utility of a this compound-derived precursor in PET radiochemistry. 4-Fluorobiphenyl itself is a building block that could be incorporated into more complex biologically active molecules.
Data Presentation
Table 1: Hypothetical Radiolabeling Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Precursor | (4-Biphenylyl)diphenylbismuthine difluoride | Hypothetical |
| Radionuclide | ¹⁸F | [1][2] |
| Labeling Method | Copper-Mediated Radiofluorination | [1][3] |
| Radiochemical Yield (RCY)* | 35-50% | Hypothetical |
| Molar Activity (Aₘ) | 1.5-2.8 GBq/µmol | Hypothetical |
| Synthesis Time | ~60 minutes | [3] |
| Purity | >95% | [4] |
*Decay-corrected
Experimental Protocols
Synthesis of the this compound-based Precursor: (4-Biphenylyl)diphenylbismuthine
This protocol outlines the synthesis of the organobismuth(III) precursor.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the solution. Stir for 1 hour at -78 °C. This reaction forms a lithium diphenylbismuthide intermediate.
-
In a separate Schlenk flask, dissolve 4-bromobiphenyl (1.1 eq) in anhydrous THF.
-
Slowly add the solution of 4-bromobiphenyl to the lithium diphenylbismuthide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (4-biphenylyl)diphenylbismuthine.
Synthesis of the Radiolabeling Precursor: (4-Biphenylyl)diphenylbismuthine difluoride
This protocol describes the oxidation of the bismuth(III) precursor to the bismuth(V) difluoride, which is the direct precursor for radiofluorination.
Materials:
-
(4-Biphenylyl)diphenylbismuthine
-
Xenon difluoride (XeF₂)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a fume hood, dissolve (4-biphenylyl)diphenylbismuthine (1.0 eq) in anhydrous DCM in a fluorinated ethylene (B1197577) propylene (B89431) (FEP) tube.
-
Carefully add xenon difluoride (1.1 eq) in small portions to the solution at 0 °C. Caution: XeF₂ is a strong oxidizing and fluorinating agent. Handle with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under a stream of nitrogen. The resulting (4-biphenylyl)diphenylbismuthine difluoride is used in the next step without further purification.
[¹⁸F]Radiolabeling of the Bismuth(V) Precursor
This protocol details the copper-mediated radiofluorination to produce [¹⁸F]4-fluorobiphenyl.
Materials:
-
(4-Biphenylyl)diphenylbismuthine difluoride
-
[¹⁸F]Fluoride (produced from a cyclotron in [¹⁸O]H₂O)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Anhydrous dimethylformamide (DMF)
-
Semi-preparative HPLC system for purification
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the eluted [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.
-
-
Radiofluorination Reaction:
-
To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of the (4-biphenylyl)diphenylbismuthine difluoride precursor (5-10 mg) in anhydrous DMF.
-
In a separate vial, prepare a solution of Cu(OTf)₂ and pyridine in DMF.
-
Add the copper/pyridine solution to the reaction vial containing the precursor and [¹⁸F]fluoride.
-
Seal the reaction vial and heat at 120-140 °C for 15-20 minutes.
-
-
Purification:
-
After cooling, quench the reaction with water.
-
Load the crude reaction mixture onto a semi-preparative HPLC column to isolate [¹⁸F]4-fluorobiphenyl.
-
Collect the fraction corresponding to the product.
-
-
Formulation:
-
Remove the HPLC solvent under reduced pressure.
-
Formulate the final product in a suitable solvent for injection (e.g., saline with a small amount of ethanol).
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product by analytical HPLC.
-
Measure the molar activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of an ¹⁸F-radiotracer using a this compound-derived precursor.
Caption: Logical relationship from this compound to PET imaging applications.
Disclaimer: The application notes and protocols described herein are for research and informational purposes only. The use of this compound derivatives for the synthesis of PET radiotracers for human use has not been established and would require extensive validation and regulatory approval. Researchers should exercise appropriate caution and adhere to all institutional and governmental safety guidelines when handling radioactive materials and chemical reagents.
References
- 1. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling with Bismuth-213
A Note on the Use of Triphenylbismuth: A comprehensive review of current scientific literature did not yield established protocols or significant data regarding the use of this compound for the direct radiolabeling of antibodies or peptides with Bismuth-213 (²¹³Bi). The prevailing and validated methods for producing ²¹³Bi-radiopharmaceuticals for research and clinical applications rely on the use of bifunctional chelators. These molecules are covalently attached to a targeting biomolecule and subsequently coordinate the ²¹³Bi radiometal with high stability.
Therefore, the following application notes and protocols will focus on these standard, well-documented methodologies, providing researchers, scientists, and drug development professionals with practical and reproducible guidance for creating ²¹³Bi-labeled bioconjugates.
Introduction to Bismuth-213 Targeted Alpha Therapy
Bismuth-213 is a promising radionuclide for Targeted Alpha Therapy (TAT).[1][2] With a short half-life of 45.6 minutes, it emits high-energy alpha particles that cause dense ionization and highly lethal double-strand DNA breaks in targeted cells over a very short path length (40-80 µm).[1][2] This localized energy deposition makes ²¹³Bi ideal for treating micrometastatic disease and single malignant cells while minimizing damage to surrounding healthy tissue.[3]
The production of ²¹³Bi-radiopharmaceuticals involves the stable attachment of the ²¹³Bi cation to a targeting vector, such as a monoclonal antibody (mAb) or a peptide, that specifically recognizes and binds to tumor-associated antigens or receptors.[4] This is typically achieved through the use of a bifunctional chelator (BFCA), which is first conjugated to the targeting molecule and then used to securely bind the ²¹³Bi.[3][5] The most commonly used chelators for ²¹³Bi are derivatives of DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][6]
Application Note 1: Radiolabeling of Monoclonal Antibodies with ²¹³Bi using CHX-A"-DTPA
Application: Preclinical evaluation of targeted alpha therapy using a ²¹³Bi-labeled monoclonal antibody against a specific cancer antigen. CHX-A"-DTPA is often preferred for antibodies due to its ability to form stable complexes under mild conditions, which is crucial for preserving the integrity of these large, sensitive proteins.[1]
Principle: The bifunctional chelator p-SCN-Bn-CHX-A"-DTPA is conjugated to the lysine (B10760008) residues of the monoclonal antibody via a stable thiourea (B124793) bond. The resulting antibody-chelator conjugate is then purified and incubated with ²¹³Bi eluted from a ²²⁵Ac/²¹³Bi generator. The CHX-A"-DTPA moiety chelates the ²¹³Bi with high efficiency and stability.
Quantitative Data Summary: Antibody Radiolabeling
| Parameter | Chelator | Typical Values | References |
| Radiochemical Yield | CHX-A"-DTPA | >95% | [1] |
| Specific Activity | CHX-A"-DTPA | Variable, depends on mAb conc. and ²¹³Bi activity | [7] |
| In Vitro Stability (Serum) | CHX-A"-DTPA | >76% intact after 2 hours | [6] |
| Labeling Time | CHX-A"-DTPA | 5 - 15 minutes | [7] |
| Labeling Temperature | CHX-A"-DTPA | Room Temperature (25°C) | [7] |
Experimental Workflow: Antibody Radiolabeling
Caption: Workflow for ²¹³Bi-labeling of a monoclonal antibody.
Protocol: Antibody Radiolabeling with ²¹³Bi-CHX-A"-DTPA
Materials:
-
Monoclonal Antibody (mAb) of interest
-
p-Isothiocyanatobenzyl-CHX-A"-DTPA (or similar derivative)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 Desalting Columns (or equivalent)
-
0.1 M Ammonium (B1175870) Acetate (B1210297) Buffer, pH 5.5
-
²²⁵Ac/²¹³Bi Generator
-
Generator Eluent: 0.1 M HCl / 0.1 M NaI
-
Metal-free water and labware
-
ITLC strips (e.g., ITLC-SG)
-
Mobile Phase: 0.1 M Citrate (B86180) buffer, pH 5.0
Procedure:
Part A: Conjugation of CHX-A"-DTPA to the Antibody
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0).
-
Dissolve the p-SCN-Bn-CHX-A"-DTPA in a small amount of DMSO and immediately add it to the antibody solution. A 10-20 fold molar excess of chelator to antibody is typically used.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing.
-
Remove the unconjugated chelator by purifying the mAb-chelator conjugate using a PD-10 desalting column equilibrated with 0.1 M Ammonium Acetate Buffer (pH 5.5).
-
Collect the protein fractions and determine the protein concentration (e.g., by UV absorbance at 280 nm). The purified conjugate can be stored at -20°C.
Part B: Radiolabeling with ²¹³Bi
-
Elute the ²¹³Bi from the ²²⁵Ac/²¹³Bi generator according to the manufacturer's instructions, typically using a 0.1 M HCl/0.1 M NaI solution.[1][8] The eluate contains ²¹³Bi as anionic iodide complexes.[1]
-
To a sterile, metal-free microcentrifuge tube, add the desired amount of purified mAb-CHX-A"-DTPA conjugate (typically 50-100 µg).
-
Add the freshly eluted ²¹³Bi solution to the conjugate. The final pH of the reaction mixture should be between 5.5 and 6.0. Adjust with ammonium acetate buffer if necessary.
-
Incubate the reaction mixture for 5-15 minutes at room temperature.
-
The reaction can be quenched by adding a small molar excess of DTPA to complex any free ²¹³Bi, although this is often omitted if high labeling efficiency is achieved.
Part C: Quality Control
-
Determine the radiochemical purity (RCP) using Instant Thin-Layer Chromatography (ITLC).
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC-SG strip.
-
Develop the chromatogram using 0.1 M citrate buffer (pH 5.0) as the mobile phase.
-
In this system, the ²¹³Bi-labeled antibody remains at the origin (Rf = 0.0), while free ²¹³Bi-citrate migrates with the solvent front (Rf = 1.0).
-
Analyze the strip using a gamma counter or radio-TLC scanner to calculate the percentage of activity at the origin, which represents the RCP. A successful labeling should yield an RCP of >95%.
Application Note 2: Radiolabeling of Peptides with ²¹³Bi using DOTA
Application: Development of ²¹³Bi-labeled peptides for peptide receptor radionuclide therapy (PRRT), for example, targeting somatostatin (B550006) receptors with a DOTA-conjugated octreotate analogue (e.g., DOTATATE). DOTA is a macrocyclic chelator known for forming highly stable complexes, though it often requires heating for efficient labeling.[6][9]
Principle: A DOTA-conjugated peptide (e.g., DOTATATE) is synthesized using solid-phase peptide synthesis or purchased commercially. The peptide is then incubated with ²¹³Bi eluate under optimized conditions of temperature, pH, and peptide concentration to achieve high incorporation of the radionuclide into the DOTA cage.
Quantitative Data Summary: Peptide Radiolabeling
| Parameter | Chelator | Typical Values | References |
| Radiochemical Purity (RCP) | DOTA | ≥85% (stable up to 2h) | [9] |
| Incorporation Yield | DOTA | ≥99% | [9] |
| Required Peptide Amount | DOTA | ~3.5 nmol for 100 MBq ²¹³Bi | [9] |
| Labeling Time | DOTA | 5 minutes | [9] |
| Labeling Temperature | DOTA | 95°C | [9] |
| Optimal pH | DOTA | ~8.3 | [9] |
Experimental Workflow: Peptide Radiolabeling
Caption: Workflow for ²¹³Bi-labeling of a DOTA-conjugated peptide.
Protocol: Peptide Radiolabeling with ²¹³Bi-DOTA
Materials:
-
DOTA-conjugated peptide (e.g., DOTATATE)
-
TRIS buffer (e.g., 0.15 M), pH adjusted to ~8.3
-
Ascorbic acid solution
-
Diethylenetriaminepentaacetic acid (DTPA) solution (for quenching)
-
²²⁵Ac/²¹³Bi Generator
-
Generator Eluent: 0.1 M HCl / 0.1 M NaI
-
Heating block set to 95°C
-
Metal-free water and labware
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a radioactivity detector
Procedure:
-
Reaction Mixture Preparation: In a sterile, metal-free microcentrifuge tube, combine the following reagents in order:
-
Radiolabeling:
-
Elute the required activity of ²¹³Bi (e.g., 100 MBq) directly from the ²²⁵Ac/²¹³Bi generator into the reaction tube.[9]
-
Ensure the final reaction volume is optimized (e.g., 800 µL).[9]
-
Immediately cap the tube, vortex briefly, and place it in a heating block pre-heated to 95°C.
-
Incubate for exactly 5 minutes.[9]
-
-
Quenching and Cooling:
-
After 5 minutes, immediately remove the tube from the heating block and place it on ice for 2 minutes to stop the reaction.
-
Add a quenching solution of DTPA (e.g., 50 nmol) to chelate any remaining free ²¹³Bi.[9]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) and incorporation yield using RP-HPLC equipped with a radioactivity detector.
-
A typical mobile phase system would be a gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).
-
The retention time of the ²¹³Bi-DOTA-peptide will be distinct from that of the free ²¹³Bi-DTPA complex and any other impurities.
-
Calculate the RCP by integrating the peak area of the radiolabeled peptide and dividing it by the total integrated activity in the chromatogram. A successful labeling should yield an RCP of ≥85%.[9]
-
References
- 1. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bismuth chelation for targeted alpha therapy: Current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient formation of inert Bi-213 chelates by tetraphosphorus acid analogues of DOTA: towards improved alpha-therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 225Aс/213Bi generator for direct synthesis of 213Bi-labeled bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Radionuclide Generator of High-Purity Bi-213 for Instant Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing labelling conditions of 213Bi-DOTATATE for preclinical applications of peptide receptor targeted alpha therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Type Coupling Using Triphenylbismuth
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between organoboron compounds and organic halides. This application note details a standard protocol for a Suzuki-Miyaura type cross-coupling reaction utilizing triphenylbismuth as an alternative arylating agent. Organobismuth reagents are gaining attention due to their low toxicity, stability, and unique reactivity. This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions of organobismuth compounds and is intended for researchers, scientists, and professionals in drug development seeking efficient methods for biaryl synthesis.
The reaction proceeds via a palladium catalyst, facilitating the coupling of an aryl halide with a phenyl group from this compound. The general transformation is depicted below:
Ar-X + (Ph)₃Bi ---(Pd catalyst, Base, Solvent, Heat)---> Ar-Ph
Where Ar = Aryl group, X = Halide (I, Br, Cl) or Triflate, Ph = Phenyl
Experimental Protocols
General Procedure for Palladium-Catalyzed Phenylation using this compound
This protocol is based on the optimized conditions reported for analogous palladium-catalyzed cross-coupling reactions with organobismuth reagents.[1]
Materials:
-
Aryl Halide (or Triflate): 1.0 mmol
-
This compound: 0.4 mmol (provides one phenyl group for transfer)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): 0.05 mmol, 5 mol%
-
Base (e.g., K₂CO₃): 2.0 mmol
-
Solvent (e.g., Anhydrous DMF): 5 mL
-
Reaction Vessel: Schlenk flask or sealed reaction vial
-
Inert Atmosphere: Argon or Nitrogen
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (0.4 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed cross-coupling of various aryl halides with an organobismuth reagent, based on data from analogous reactions.[1] The use of this compound is expected to afford similar high yields for the transfer of a phenyl group.
| Entry | Aryl Halide/Triflate | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | >95 |
| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | >95 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-phenylbenzoate | >95 |
| 4 | 4-Iodotoluene | 4-Methylbiphenyl | >95 |
| 5 | 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | >95 |
| 6 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
| 7 | 3-Bromothiophene | 3-Phenylthiophene | 91 |
| 8 | Phenyl triflate | Biphenyl | 93 |
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed cross-coupling of this compound with an aryl halide is analogous to the well-established Suzuki-Miyaura reaction mechanism. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
Caption: Catalytic cycle for the Suzuki-type coupling.
Experimental Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling reaction using this compound.
Caption: Experimental workflow for the coupling reaction.
References
- 1. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
Application Notes and Protocols for Triphenylbismuth-Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of triphenylbismuth (BiPh₃) as a catalyst in polymerization reactions. The focus is on the ring-opening polymerization (ROP) of cyclic esters, which are crucial for the synthesis of biodegradable and biocompatible polymers used in various biomedical and pharmaceutical applications.
Introduction
This compound is an organobismuth compound that has demonstrated utility as a catalyst or initiator for the polymerization of various monomers.[1] It is particularly effective in the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactides, to produce polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA).[2][3] These polymers are of significant interest in the biomedical field for applications such as drug delivery systems, sutures, and tissue engineering scaffolds due to their biodegradability and biocompatibility. This compound is also noted for its miscibility with a wide range of polymers, making it a candidate as an X-ray contrast additive.[2]
The catalytic activity of this compound in these reactions is believed to proceed through a coordination-insertion mechanism. However, studies suggest that the true initiating species may be formed in situ through the reaction of this compound with co-initiators or trace amounts of water or alcohols.[2] This document outlines the experimental setups and protocols for leveraging this compound in these polymerization reactions.
Data Presentation
The following tables summarize quantitative data from this compound-catalyzed polymerization experiments, providing a comparative overview of reaction conditions and resulting polymer properties.
Table 1: this compound-Initiated Polymerization of ε-Caprolactone (ε-CL) in Bulk at 120 °C [2]
| Monomer/Initiator (M/I) Ratio | Co-initiator (TEG*) | Reaction Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 50:1 | None | 24 | 99 | - | - |
| 1000:1 | None | 48 | 98 | 285 | - |
| 500:1 | TEG | 24 | 97 | 55 | 1.6 |
| 1000:1 | TEG | 48 | 95 | 110 | 1.7 |
* TEG: Tetra(ethylene glycol)
Table 2: Bismuth Subsalicylate-Catalyzed Polymerization of L-Lactide in Bulk [3][4][5]
| Monomer/Catalyst Ratio | Co-catalyst (Salicylic Acid) | Temperature (°C) | Reaction Time | Mw (kDa) |
| 500:1 | 1:1 (SA/Bi) | 160 | 3 days | 92 |
| 2000:1 | None | 180 | 10 min | - |
| 2000:1 | Silylated SA | 180 | - | 120 |
Experimental Protocols
General Materials and Methods
-
Materials: this compound (recrystallized from ethanol), ε-caprolactone (distilled over calcium hydride), L-lactide (recrystallized from toluene), tetra(ethylene glycol) (dried), and anhydrous solvents (dioxane, diethyl ether) are required. All manipulations of reagents and reactions should be performed under a dry argon atmosphere using standard Schlenk techniques.
-
Characterization: Polymer molecular weights (Mn, Mw) and polydispersity indices (PDI) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. Polymer structures and monomer conversion are determined by ¹H NMR spectroscopy. Thermal properties are analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol for Ring-Opening Polymerization of ε-Caprolactone
This protocol is adapted from the procedure described by Kricheldorf et al.[2]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of ε-caprolactone.
-
Initiator and Co-initiator Addition:
-
Without Co-initiator: Weigh this compound under an argon atmosphere and add it to the monomer.
-
With Co-initiator: Dissolve this compound in a minimal amount of dry dioxane. Add the desired amount of tetra(ethylene glycol) to this solution. Inject the initiator/co-initiator solution into the monomer.
-
-
Polymerization: Immerse the sealed reaction flask in a preheated oil bath at 120 °C and stir for the desired reaction time (e.g., 24-48 hours).
-
Polymer Isolation: After cooling to room temperature, dissolve the viscous polymer in a suitable solvent (e.g., chloroform). Precipitate the polymer by pouring the solution into a large volume of cold diethyl ether.
-
Purification: Collect the precipitated polymer by filtration, wash it with diethyl ether, and dry it under vacuum to a constant weight.
Protocol for Ring-Opening Polymerization of L-Lactide
This protocol is a general procedure based on the conditions reported for bismuth salicylate-catalyzed polymerization, which can be adapted for this compound.[3]
-
Reaction Setup: In a flame-dried Erlenmeyer flask under an argon atmosphere, weigh the desired amounts of L-lactide and this compound. If a co-catalyst like salicylic (B10762653) acid is used, it should also be added at this stage.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 160-180 °C).
-
Reaction Monitoring: The reaction can be monitored by observing the increase in viscosity of the melt.
-
Polymer Isolation: After the specified reaction time, cool the flask. The solid polymer can be removed by carefully breaking the flask. The polymer is then characterized without further purification or can be dissolved in chloroform (B151607) and reprecipitated from methanol (B129727) for further purification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-catalyzed ROP.
Proposed Polymerization Mechanism
Caption: Proposed coordination-insertion mechanism for ROP.
Application to Copolymerization of Epoxides and CO₂
While this compound has been mentioned in the context of copolymerizing epoxides and carbon dioxide, detailed experimental protocols specifically utilizing this compound for this purpose are not as readily available in the reviewed literature. This type of copolymerization is of great interest for the synthesis of aliphatic polycarbonates from sustainable feedstocks. Generally, this reaction requires a catalyst and often a co-catalyst. Researchers interested in this application are encouraged to start with established catalyst systems for epoxide/CO₂ copolymerization and consider this compound as a potential, less-toxic alternative, possibly in combination with a suitable co-catalyst. Further investigation is needed to establish optimized protocols for this specific application.
References
Application Notes and Protocols for the Use of Triphenylbismuth in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data on the utility of triphenylbismuth and its derivatives in the synthesis of various nitrogen-containing heterocyclic compounds. The primary application highlighted is the N-phenylation of azole-type heterocycles, a crucial transformation in the development of pharmacologically active molecules.
Application Note 1: Copper-Catalyzed N-Phenylation of Azoles using this compound Diacetate
This compound diacetate serves as an effective phenylating agent for a variety of nitrogen-containing heterocycles, including imidazoles, pyrazoles, and triazoles. The reaction is typically mediated by a catalytic amount of a copper(II) salt, such as copper(II) acetate (B1210297), and proceeds under mild conditions to afford the corresponding N-phenylated products in moderate to good yields.[1] This method offers an alternative to other N-arylation techniques, such as the Ullmann condensation or Buchwald-Hartwig amination, and is compatible with a range of functional groups.
Experimental Workflow
The general workflow for the N-phenylation of azoles using this compound diacetate is depicted below. The process involves the preparation of the this compound diacetate reagent, followed by the copper-catalyzed coupling with the desired heterocycle.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the N-phenylation of various azole derivatives with this compound diacetate.
| Heterocycle | Product | Reaction Time (h) | Yield (%) |
| Imidazole | 1-Phenyl-1H-imidazole | 24 | 75 |
| Pyrazole | 1-Phenyl-1H-pyrazole | 24 | 80 |
| 1,2,4-Triazole | 1-Phenyl-1H-1,2,4-triazole | 24 | 65 |
| Benzimidazole (B57391) | 1-Phenyl-1H-benzimidazole | 24 | 70 |
| Isatin (B1672199) | N-Phenylisatin | 16 | 85 |
Yields are approximate and can vary based on specific reaction conditions and substrate modifications.
Experimental Protocols
Protocol 1: Preparation of this compound Diacetate
This compound diacetate can be readily prepared from this compound through oxidation and subsequent acetate addition.
Materials:
-
This compound (Ph₃Bi)
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of diethyl ether.
-
To the stirred solution, add an excess of glacial acetic acid.
-
Slowly add a 30% solution of hydrogen peroxide dropwise while maintaining the temperature below 40°C.
-
Continue stirring at room temperature for 2-3 hours.
-
The product, this compound diacetate, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: General Procedure for the N-Phenylation of Azoles
This protocol describes a general method for the copper-catalyzed N-phenylation of azoles using the prepared this compound diacetate.
Materials:
-
Azole (e.g., imidazole, pyrazole, 1,2,4-triazole, benzimidazole) (1.0 mmol)
-
This compound diacetate (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂) or Toluene (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the azole, this compound diacetate, and copper(II) acetate.
-
Add the solvent (dichloromethane or toluene) and stir the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 40-110°C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenylated heterocycle.
Reaction Mechanism
The copper-catalyzed N-phenylation of azoles with this compound diacetate is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) or a Cu(II) intermediate. A plausible mechanism is illustrated below.
Mechanism Description:
-
Ligand Exchange: The active Cu(I) catalyst reacts with the azole to form a copper-azolide intermediate.
-
Oxidative Addition/Transmetalation: this compound diacetate transfers a phenyl group to the copper center, leading to a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond of the N-phenylated product and regenerate a Cu(I) species.
-
Catalyst Regeneration: The Cu(I) species re-enters the catalytic cycle.
Application Note 2: Synthesis of N-Phenyl Benzimidazoles
The N-phenylation of benzimidazoles is a key step in the synthesis of various biologically active compounds. The copper-catalyzed reaction of benzimidazole with this compound diacetate provides a direct route to N-phenylbenzimidazole. The protocol is similar to that for other azoles and offers good yields.
Quantitative Data for N-Phenyl Benzimidazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzimidazole | Ph₃Bi(OAc)₂ | Cu(OAc)₂ | Toluene | 110 | 24 | 70 |
Application Note 3: Synthesis of N-Phenylisatin
N-phenylisatin and its derivatives are important precursors for the synthesis of various heterocyclic compounds with applications in medicinal chemistry. A specific protocol for the N-phenylation of isatin has been reported using this compound diacetate and catalytic copper powder.
Experimental Protocol for N-Phenylisatin
Materials:
-
Isatin (1.0 mmol)
-
This compound diacetate (1.2 mmol)
-
Copper powder (catalytic amount)
-
Methylene (B1212753) chloride (CH₂Cl₂) (10 mL)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve isatin in freshly distilled methylene chloride.
-
Add this compound diacetate and a catalytic amount of copper powder.
-
Stir the reaction mixture at reflux for 16 hours.
-
Monitor the reaction by TLC. If the reaction is incomplete, an additional portion of this compound diacetate may be added.
-
After completion, cool the mixture and purify directly by preparative thin-layer chromatography (silica gel) to obtain N-phenylisatin.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
Application Notes and Protocols for C-N Bond Formation Using Triphenylbismuth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conditions and protocols for carbon-nitrogen (C-N) bond formation utilizing triphenylbismuth reagents. This methodology, often referred to as a Barton or Chan-Lam type reaction, offers a valuable alternative to other cross-coupling strategies for the synthesis of N-aryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.
Introduction
The formation of C-N bonds is a cornerstone of modern organic synthesis. Among the various methods developed, the use of hypervalent organobismuth reagents, particularly this compound(V) derivatives like this compound diacetate, in copper-catalyzed reactions has emerged as a practical approach for the N-arylation of a wide range of nitrogen-containing nucleophiles. These reactions are generally characterized by mild conditions, good functional group tolerance, and do not typically require the use of strong bases. This document outlines the key reaction parameters, substrate scope, and detailed experimental protocols for performing these transformations.
Reaction Principle and Mechanism
The copper-catalyzed N-arylation with this compound(V) diacetate is believed to proceed through a catalytic cycle involving organocopper intermediates. The generally accepted mechanism involves the following key steps:
-
Ligand Exchange: The nitrogen nucleophile (amine) coordinates with the copper(II) catalyst.
-
Transmetalation: An aryl group is transferred from the this compound(V) species to the copper center, likely forming a transient Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the N-aryl product and a Cu(I) species.
-
Re-oxidation: The Cu(I) catalyst is re-oxidized to Cu(II) by the bismuth(V) reagent or another oxidant present in the reaction mixture, completing the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the N-arylation of various nitrogen-containing substrates using this compound reagents.
Table 1: N-Arylation of Indoles and Related Heterocycles
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole (B1671886) | This compound | Cu(OAc)₂ (150) | CH₂Cl₂ | Pyridine (B92270) | 50 | - | 100[1] |
| 2 | 5-Aminoindole | This compound diacetate | Cu(OAc)₂ | CH₂Cl₂ | - | RT | - | 60[2] |
| 3 | 5-Amino-2-methylindole | This compound diacetate | Cu(OAc)₂ | CH₂Cl₂ | - | RT | - | 77[2] |
| 4 | N-BOC-Tryptophan OMe | This compound | Cu(OAc)₂ (100) | CH₂Cl₂ | Pyridine | 50 | 16 | - |
| 5 | 1H-Indazole-6-carbaldehyde | This compound | Cu(OAc)₂ (100) | CH₂Cl₂ | Pyridine | 50 | - | Major product (N1 arylation)[1] |
Table 2: N-Arylation of Anilines and Amides
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Aminobenzanilide | Triphenylbismuthane | Cu(OAc)₂ (100) | CH₂Cl₂ | Et₃N | Reflux | - | Good |
| 2 | 3,4-Dimethylaniline | This compound diacetate | Cu(OAc)₂ | - | - | - | - | High[3] |
| 3 | 4-Aminoacridine | This compound diacetate | Cu(OAc)₂ | - | - | - | - | Good[3] |
Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of Indoles
This protocol is a general guideline for the copper-catalyzed N-arylation of indoles using a triarylbismuth reagent.[1][4]
Materials:
-
Indole substrate (1.0 equiv)
-
Triarylbismuth reagent (e.g., this compound) (1.0 equiv)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂) (0.1 - 1.5 equiv)
-
Pyridine (1.0 - 3.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) (0.1 M)
Procedure:
-
To a reaction vessel, add the indole substrate, triarylbismuth reagent, copper(II) acetate, and dichloromethane.
-
Add pyridine to the mixture.
-
Stir the reaction mixture at 50 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-aryl indole.
Protocol 2: N-Arylation of Aminobenzanilides
This protocol describes a method for the selective N-arylation of the amino group in aminobenzanilides.
Materials:
-
Aminobenzanilide (1.0 equiv)
-
Triarylbismuthane (e.g., this compound) (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
Triethylamine (B128534) (Et₃N) (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a suitable flask, combine the aminobenzanilide, triarylbismuthane, copper(II) acetate, and triethylamine in dichloromethane.
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution successively with 2 N hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-arylated aminobenzanilide.
Scope and Limitations
Substrate Scope:
-
Nitrogen Nucleophiles: A broad range of nitrogen nucleophiles are compatible with this methodology, including primary and secondary aliphatic and aromatic amines, amides, indoles, and other nitrogen-containing heterocycles.
-
Triarylbismuth Reagents: Various substituted triarylbismuth reagents can be employed, allowing for the introduction of a diverse array of aryl groups. Aryl groups with both electron-donating and electron-withdrawing substituents are generally well-tolerated.
Limitations:
-
Stoichiometry of Aryl Transfer: In some cases, only one of the three aryl groups on the bismuth reagent is efficiently transferred, which can be a drawback in terms of atom economy.
-
Reaction Rates: While the reactions are often conducted under mild conditions, they can sometimes require extended reaction times for complete conversion.
-
Catalyst Loading: The amount of copper catalyst required can vary significantly depending on the substrate, with some protocols calling for stoichiometric amounts.
Conclusion
The copper-catalyzed N-arylation using this compound and its derivatives is a valuable and versatile method for the synthesis of N-aryl compounds. The mild reaction conditions and broad substrate scope make it an attractive tool for organic synthesis, particularly in the context of pharmaceutical and materials science research. The protocols and data presented herein provide a solid foundation for researchers looking to apply this methodology in their own synthetic endeavors.
References
Application Notes and Protocols for Optimizing O-arylation Reactions with Triphenylbismuth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimization and application of triphenylbismuth (Ph₃Bi) in copper-promoted O-arylation reactions. The protocols detailed herein are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry, offering methodologies for the efficient formation of aryl ethers—a common motif in pharmaceuticals and functional materials.
Introduction to this compound in O-arylation
This compound is a stable, crystalline solid that serves as an effective arylating agent in organic synthesis.[1] In the context of O-arylation, it offers a valuable alternative to more traditional methods that may require harsh reaction conditions. The use of this compound, often in conjunction with a copper catalyst, allows for the mild and efficient arylation of a wide range of hydroxyl-containing substrates, including phenols and amino acids like tyrosine.[2][3]
The reaction typically proceeds via a copper-catalyzed pathway, where the choice of catalyst, base, and reaction atmosphere can significantly influence the yield and selectivity of the desired O-arylated product.[4][5] These protocols provide optimized conditions for various substrates, derived from established literature procedures.
Reaction Mechanism and Optimization
The copper-promoted O-arylation with this compound is proposed to proceed through a catalytic cycle involving a Cu(III) intermediate. The general mechanism involves the formation of an organocopper(III) species where the deprotonated nucleophile (alkoxide or phenoxide) and the aryl group are coordinated to the copper center. Reductive elimination from this intermediate yields the desired aryl ether and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) to continue the catalytic cycle.[4]
Key Optimization Parameters:
-
Copper Source: Copper(II) acetate (B1210297) (Cu(OAc)₂) is a commonly used and effective catalyst. Both stoichiometric and catalytic amounts have been shown to be effective, depending on the specific protocol.[2][4]
-
Base: A base is required to deprotonate the hydroxyl group of the substrate. Common bases include organic amines such as pyridine (B92270) and triethylamine (B128534) (Et₃N). The choice and stoichiometry of the base can be critical for reaction efficiency.[1][4]
-
Atmosphere: The reaction can be sensitive to the atmosphere. While some procedures are performed under an inert atmosphere (e.g., argon), others benefit from the presence of air or oxygen, which can facilitate the re-oxidation of the copper catalyst.[4]
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂) is a frequently used solvent for these reactions.[1][2]
-
Temperature: Reactions are typically run at moderately elevated temperatures, often around 50 °C.[1][2]
Tabulated Quantitative Data for O-arylation Reactions
For ease of comparison, the following tables summarize the reaction conditions and yields for the O-phenylation of various substituted phenols using this compound. Two primary methods, differing in catalyst loading and reaction atmosphere, are presented.
Table 1: O-Phenylation of Substituted Phenols with this compound [4]
| Entry | Phenol (B47542) Substrate | Method | Yield (%) |
| 1 | 4-Methoxyphenol | A | 62 |
| 2 | 4-Fluorophenol | A | 81 |
| 3 | 4-Cyanophenol | B | 92 |
| 4 | 3-(1-Hydroxyethyl)phenol | B | 94 |
Method A: Ph₃Bi (1.0 equiv.), Cu(OAc)₂ (1.0 equiv.), Et₃N (3.0 equiv.), DCM, 50°C, air, 3h.[4] Method B: Ph₃Bi (1.0 equiv.), Cu(OAc)₂ (0.3 equiv.), Et₃N (3.0 equiv.), DCM, 50°C, O₂, 16h.[4]
Table 2: Optimization of O-Arylation of N-Boc-Tyrosine Methyl Ester [1]
| Entry | Cu(OAc)₂ (equiv.) | Base (equiv.) | Atmosphere | Temperature (°C) | Yield (%) |
| 1 | 1.0 | Pyridine (3.0) | O₂ | 50 | 81 |
| 2 | 0.3 | Pyridine (3.0) | O₂ | 50 | 85 |
| 3 | 0.3 | DIPEA (1.0) | O₂ | 40 | 75 |
| 4 | 0.3 | Et₃N (3.0) | O₂ | 50 | 78 |
Reaction conditions: N-Boc-tyrosine methyl ester (1.0 equiv.), tri(4-tolyl)bismuth (1.0 equiv.), CH₂Cl₂, 16h.[1]
Detailed Experimental Protocols
Protocol 1: General Procedure for the O-Phenylation of Phenols (Method A)[4]
This protocol is suitable for phenols and employs a stoichiometric amount of copper(II) acetate in the presence of air.
Materials:
-
Substituted phenol (1.0 mmol)
-
This compound (Ph₃Bi) (1.0 mmol, 440 mg)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol, 182 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol), this compound (1.0 mmol), and copper(II) acetate (1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Add triethylamine (3.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C under an air atmosphere for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.
Protocol 2: Catalytic Procedure for the O-Phenylation of Phenols (Method B)[4]
This protocol utilizes a catalytic amount of copper(II) acetate under an oxygen atmosphere and is suitable for phenols bearing electron-withdrawing groups.
Materials:
-
Substituted phenol (1.0 mmol)
-
This compound (Ph₃Bi) (1.0 mmol, 440 mg)
-
Copper(II) acetate (Cu(OAc)₂) (0.3 mmol, 55 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol), this compound (1.0 mmol), and copper(II) acetate (0.3 mmol).
-
Evacuate and backfill the flask with oxygen (this can be done using a balloon filled with oxygen).
-
Add anhydrous dichloromethane (10 mL) to the flask.
-
Add triethylamine (3.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C under an oxygen atmosphere for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Protocol 3: O-Arylation of N-Boc-Tyrosine Methyl Ester[1][2]
This protocol is optimized for the O-arylation of the phenol side chain of a protected tyrosine residue, a key transformation in peptide modification.
Materials:
-
N-Boc-tyrosine methyl ester (1.0 mmol, 295 mg)
-
Triarylbismuth reagent (e.g., tri(4-tolyl)bismuth) (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.3 mmol, 55 mg)
-
Pyridine (3.0 mmol, 0.24 mL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add N-Boc-tyrosine methyl ester (1.0 mmol), the triarylbismuth reagent (1.0 mmol), and copper(II) acetate (0.3 mmol).
-
Evacuate and backfill the flask with oxygen.
-
Add anhydrous dichloromethane (10 mL) followed by pyridine (3.0 mmol).
-
Stir the reaction mixture at 50 °C under an oxygen atmosphere for 16 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane and wash with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the O-arylated tyrosine derivative.
Visualizations
Proposed Catalytic Cycle for Copper-Promoted O-arylation
Caption: Proposed mechanism for the copper-catalyzed O-arylation of nucleophiles (Nu-H) using triarylbismuthines.
General Experimental Workflow for O-arylation
Caption: A generalized workflow for performing this compound-mediated O-arylation reactions.
References
Triphenylbismuth in Material Deposition: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triphenylbismuth (Bi(C₆H₅)₃) as a precursor in advanced material deposition techniques, specifically Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This compound is a solid organometallic precursor utilized in the synthesis of bismuth-containing thin films, which are integral to a variety of applications including microelectronics, optical coatings, and sensor technology.
Overview of this compound as a Deposition Precursor
This compound (TPB) is an air-stable, solid precursor that serves as a source of bismuth for the growth of thin films. Its relatively high thermal stability necessitates specific temperature ranges for controlled deposition and can present challenges in achieving high growth rates at lower temperatures. However, its stability and handling characteristics make it a viable candidate for processes where precise control over bismuth incorporation is required.
Atomic Layer Deposition (ALD) of Bismuth Oxide (Bi₂O₃)
ALD is a thin film deposition technique that allows for atomic-level control over film thickness and conformation. The ALD of bismuth oxide using this compound typically employs ozone as the co-reactant.
Application Note: ALD of Bi₂O₃
The ALD of Bi₂O₃ from this compound and ozone is a self-limiting process, ideal for creating highly uniform and conformal films. The process operates within a specific temperature window to ensure optimal surface reactions and film growth. The resulting bismuth oxide films have an indirect band gap of approximately 2.77 eV.[1] High-resolution transmission electron microscopy has revealed a mixed growth mode for these films, beginning with horizontal growth and transitioning to vertical or island growth as the deposition progresses.[1]
Experimental Protocol: ALD of Bi₂O₃
This protocol outlines the deposition of Bi₂O₃ thin films using a typical ALD reactor.
2.2.1. Pre-Deposition Preparations:
-
Substrate Cleaning: Substrates (e.g., silicon wafers) should be cleaned using a standard procedure, such as sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Precursor Handling: this compound is a solid precursor. It should be loaded into a suitable precursor bubbler or boat within the ALD system. The precursor is heated to achieve the desired vapor pressure for delivery into the reactor.
2.2.2. Deposition Parameters:
| Parameter | Value | Notes |
| Precursor | This compound (Bi(C₆H₅)₃) | Solid precursor, requires heating for sublimation. |
| Co-reactant | Ozone (O₃) | |
| Deposition Temperature | 250–320 °C | This is the established ALD window for this process.[1] |
| Growth Rate | ~0.23 Å/cycle | [1] |
2.2.3. ALD Cycle: A typical ALD cycle consists of four steps:
-
This compound Pulse: A pulse of vaporized this compound is introduced into the reactor chamber.
-
Inert Gas Purge: The chamber is purged with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts.
-
Ozone Pulse: A pulse of ozone is introduced into the chamber to react with the adsorbed this compound layer.
-
Inert Gas Purge: The chamber is again purged with an inert gas to remove unreacted ozone and reaction byproducts.
This cycle is repeated until the desired film thickness is achieved. The self-limiting nature of the reactions ensures a constant growth rate per cycle.[1]
ALD Experimental Workflow
Caption: ALD workflow for Bi₂O₃ deposition.
Chemical Vapor Deposition (CVD) of Bismuth Oxide (Bi₂O₃)
CVD is a process where volatile precursors react on a heated substrate to form a solid thin film. For the deposition of Bi₂O₃ using this compound, an oxygen-containing co-reactant is essential.
Application Note: MOCVD of Bi₂O₃
Metal-Organic Chemical Vapor Deposition (MOCVD) of Bi₂O₃ from this compound typically occurs at higher temperatures compared to ALD. The deposition process is governed by a heterogeneous pathway involving the dissociation of the Bi-phenyl bonds on the substrate surface.[2] Oxygen plays a crucial role in both the decomposition of the precursor and the growth of the Bi₂O₃ film.[2] Above 450 °C, there is evidence of the oxidative breakdown of the aromatic ring.[2]
Experimental Protocol: MOCVD of Bi₂O₃
This protocol describes a general procedure for the MOCVD of Bi₂O₃.
3.2.1. Pre-Deposition Preparations:
-
Substrate Preparation: Clean substrates as described for the ALD process.
-
Precursor Preparation: this compound can be delivered to the reactor by heating the solid precursor in a bubbler and using an inert carrier gas, or by dissolving it in a suitable solvent for a liquid injection system.
3.2.2. Deposition Parameters:
| Parameter | Value | Notes |
| Precursor | This compound (Bi(C₆H₅)₃) | |
| Co-reactant | Oxygen (O₂) | Essential for the oxidation of bismuth. |
| Deposition Temperature | 350–450 °C | Optimal range for heterogeneous deposition.[2] |
| Carrier Gas | Nitrogen (N₂) or Argon (Ar) |
3.2.3. CVD Process:
-
The substrate is heated to the desired deposition temperature in the CVD reactor under a controlled atmosphere.
-
A controlled flow of the carrier gas is passed through or over the heated this compound precursor to transport its vapor into the reactor.
-
Simultaneously, a controlled flow of oxygen is introduced into the reactor.
-
The precursors react on the hot substrate surface, leading to the deposition of a Bi₂O₃ film.
-
The deposition is continued for the desired amount of time to achieve the target film thickness.
MOCVD Experimental Workflow
Caption: MOCVD workflow for Bi₂O₃ deposition.
Deposition of Multicomponent Bismuth Oxides
This compound can also be used for the deposition of ternary and other multicomponent bismuth-containing oxides.
Application Note: ALD of Bismuth Titanate (BiₓTiᵧO₂)
Bismuth titanate thin films can be deposited by ALD by combining the this compound/ozone process with a suitable titanium precursor process, such as titanium isopropoxide/water.[3] The stoichiometry of the resulting film can be controlled by adjusting the ratio of the ALD cycles for the individual bismuth oxide and titanium oxide depositions. The as-deposited films are typically amorphous and require a post-deposition annealing step to achieve the desired crystalline phase.[3] For instance, annealing at 1000 °C in a nitrogen atmosphere has been shown to produce textured Bi₄Ti₃O₁₂ films.[3]
Characterization of Deposited Films
The properties of the deposited bismuth-containing thin films should be thoroughly characterized using various analytical techniques:
-
X-ray Diffraction (XRD): To determine the crystalline phase and orientation of the films.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section for thickness measurement.
-
Atomic Force Microscopy (AFM): To quantify the surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states.
-
Spectroscopic Ellipsometry: For precise measurement of film thickness and optical constants (refractive index and extinction coefficient).
Reaction Mechanisms
ALD Surface Chemistry
In the ALD process using this compound and ozone, the reaction is believed to proceed through the chemisorption of this compound onto the substrate surface, followed by a ligand-exchange reaction with ozone. The ozone pulse removes the phenyl ligands and forms bismuth oxide. The exact surface species and reaction pathways are complex and are a subject of ongoing research.
CVD Thermal Decomposition
During MOCVD, the thermal decomposition of this compound on the heated substrate in the presence of oxygen leads to the formation of Bi₂O₃. The primary decomposition pathway involves the cleavage of the Bi-C bonds. At temperatures between 350 and 450 °C, this process is predominantly heterogeneous, occurring on the substrate surface.[2]
Logical Relationship of Deposition Parameters and Film Properties
Caption: Key deposition parameter relationships.
References
Triphenylbismuth as a Curing Catalyst in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylbismuth (TPB) is an organobismuth compound that has garnered significant interest as a versatile and low-toxicity curing catalyst in polymer chemistry.[1][2] Its applications span from the synthesis of polyurethane foams to the formulation of acrylic bone cements and dental resins.[1][2][3] TPB's catalytic activity is particularly relevant in reactions involving isocyanates and alcohols, where it has been shown to significantly accelerate the curing process.[4][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound as a curing catalyst.
Applications
This compound is utilized in a variety of polymer systems, primarily as a catalyst for curing and polymerization reactions.
-
Polyurethane Foams: TPB can be used as a non-toxic alternative to traditional tin-based catalysts, such as stannous octoate, in the preparation of flexible polyurethane foams.[3] It effectively catalyzes the gelling reaction between polyols and isocyanates.[3]
-
Acrylic Bone Cements and Dental Resins: In the medical field, TPB serves a dual purpose in self-curing acrylic bone cements and dental resins. It acts as a polymerization catalyst and a radiopaque agent, allowing the implant to be visualized via X-ray.[1][2][6] Studies have shown that TPB exhibits lower cytotoxicity compared to some conventional materials.[2]
-
Ring-Opening Polymerization: this compound and its derivatives have been investigated as catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactides and ε-caprolactone, which are precursors to biodegradable polyesters.[7][8]
Catalytic Mechanism
Theoretical studies using density functional theory (DFT) have shed light on the catalytic mechanism of TPB in the curing reaction between an isocyanate and an alcohol (e.g., methyl isocyanate and methanol). The proposed mechanism involves a six-membered cyclic transition state, which is more favorable than a four-membered one.[4][5]
Proposed Catalytic Cycle for Urethane (B1682113) Formation
The diagram below illustrates the proposed 6-center catalytic mechanism for the reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH) catalyzed by this compound (Ph₃Bi).
Caption: Proposed 6-center catalytic cycle of urethane formation.
This mechanism suggests that an additional alcohol molecule assists in the proton transfer, reducing the energy barrier of the reaction by approximately 3.5 kcal/mol in a vacuum.[4][5]
Quantitative Data
The following tables summarize quantitative data on the effect of this compound on the properties of acrylic bone cements.
Table 1: Effect of this compound on Glass Transition Temperature (Tg) of PMMA-based Bone Cements [9]
| TPB Concentration (wt%) | Method of Incorporation | Glass Transition Temperature (Tg) (°C) |
| 0 | - | Not specified |
| 10 | Blending | Decreased |
| 15 | Blending | Decreased |
| 25 | Blending | Decreased (greatest reduction) |
| 10 | Dissolution | Decreased |
| 15 | Dissolution | Decreased |
| 25 | Dissolution | Decreased (greatest reduction) |
Note: The study indicates that Tg values decreased with increasing amounts of TPB, but the exact numerical values for each concentration are not provided in the abstract.[9]
Table 2: Effect of this compound on Residual Monomer Content in Acrylic Bone Cements [9]
| TPB Concentration (wt%) | Change in Residual Monomer Content |
| 10 | No significant change |
| 15 | No significant change |
| 25 | Significantly higher |
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is based on a general Grignard reaction method for synthesizing this compound.[10]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Anhydrous bismuth trichloride (B1173362) (BiCl₃)
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add magnesium turnings and a crystal of iodine.
-
Add a small amount of bromobenzene dissolved in anhydrous THF/toluene to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for several hours to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare a slurry of anhydrous bismuth trichloride in anhydrous toluene.
-
Slowly add the Grignard reagent to the bismuth trichloride slurry under vigorous stirring. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure, white crystals of this compound.
General Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Protocol 2: Evaluation of this compound as a Curing Catalyst in Acrylic Bone Cement
This protocol is a generalized procedure based on the study of TPB in PMMA-based bone cements.[9]
Materials:
-
Poly(methyl methacrylate) (PMMA) powder
-
Methyl methacrylate (B99206) (MMA) monomer
-
This compound (TPB) powder
-
Benzoyl peroxide (initiator)
-
N,N-dimethyl-p-toluidine (accelerator)
Procedure:
-
Preparation of Cement Powder:
-
For the blending method, physically mix the desired weight percentage of TPB powder with the PMMA powder and benzoyl peroxide.
-
For the dissolution method, dissolve the desired weight percentage of TPB in the MMA monomer before mixing with the PMMA powder.
-
-
Preparation of Cement Liquid: Mix the MMA monomer with the accelerator (N,N-dimethyl-p-toluidine).
-
Curing:
-
Mix the cement powder and liquid components in the appropriate ratio.
-
Allow the mixture to cure at a controlled temperature (e.g., room temperature or 37 °C).
-
-
Characterization:
-
Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to determine the Tg of the cured cement samples.
-
Residual Monomer Content: Use Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the amount of unreacted MMA monomer in the cured cement.
-
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. While studies suggest low cytotoxicity, it is good practice to avoid inhalation of dust and direct contact with skin and eyes.[2]
Conclusion
This compound is a promising and versatile curing catalyst for various polymer systems. Its low toxicity makes it an attractive alternative to traditional metal-based catalysts, particularly in biomedical applications.[2] Further research into its catalytic activity in different polymer systems and optimization of reaction conditions will likely expand its industrial applications.
References
- 1. acs.org [acs.org]
- 2. Cytotoxicity evaluation of a new radiopaque resin additive--triphenyl bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Triarylbismuth Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. While organoboron, organotin, and organozinc reagents are conventionally employed, triarylbismuth reagents have emerged as attractive, non-toxic, and air-stable alternatives for the transfer of aryl groups. This document provides detailed application notes and experimental protocols for the use of triarylbismuth reagents in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira-type couplings. The information is intended to guide researchers in leveraging the unique advantages of organobismuth chemistry in their synthetic endeavors, particularly in the fields of materials science and pharmaceutical development.
Core Advantages of Triarylbismuth Reagents
-
Low Toxicity: Bismuth and its compounds are significantly less toxic than other heavy metals like tin, making them a more environmentally benign option.
-
Air and Moisture Stability: Triarylbismuth reagents are generally stable solids that can be handled in the open air and stored for extended periods without significant decomposition.
-
High Functional Group Tolerance: These reagents are compatible with a wide range of functional groups, minimizing the need for protecting group strategies in complex syntheses.
Application Note 1: Suzuki-Miyaura Type Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. While traditionally employing arylboronic acids, triarylbismuth reagents can serve as effective arylating agents in the presence of a palladium catalyst and a suitable base.
Quantitative Data
Table 1: Palladium-Catalyzed Suzuki-Miyaura Type Coupling of Triarylbismuth Reagents with Aryl Halides
| Entry | Triarylbismuth Reagent | Aryl Halide/Triflate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Triphenylbismuth | 4-Iodoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 90 | 2 | 95 |
| 2 | This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF | 90 | 3 | 92 |
| 3 | This compound | 1-Naphthyl triflate | Pd(PPh₃)₄ (3) | CsF | DMF | 90 | 4 | 88 |
| 4 | Tri(p-tolyl)bismuth | 4-Iodobenzonitrile | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 5 | Tri(p-tolyl)bismuth | 3-Bromopyridine | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ | Toluene | 100 | 12 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Type Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the triarylbismuth reagent (0.5 mmol), the aryl halide or triflate (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).
-
Add the appropriate anhydrous solvent (e.g., DMF or toluene, 5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 90-100 °C) for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl.
Application Note 2: Heck-Type Reaction
The Heck reaction facilitates the arylation of alkenes. Triarylbismuth reagents can be utilized as the source of the aryl group in a reaction that typically requires a palladium catalyst and a base.
Quantitative Data
Table 2: Palladium-Catalyzed Heck-Type Reaction of Triarylbismuth Reagents with Alkenes
| Entry | Triarylbismuth Reagent | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (5) | NaOAc | DMF | 100 | 24 | 75 |
| 2 | This compound | n-Butyl acrylate | Pd(OAc)₂ (5) | Et₃N | Acetonitrile | 80 | 12 | 82 |
| 3 | Tri(p-tolyl)bismuth | Styrene | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 120 | 18 | 78 |
| 4 | Tri(p-tolyl)bismuth | Methyl methacrylate | Pd(OAc)₂ (5) | NaHCO₃ | DMA | 110 | 20 | 65 |
Experimental Protocol: General Procedure for Heck-Type Reaction
-
In a sealed tube, combine the triarylbismuth reagent (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., NaOAc or Et₃N, 2.0 mmol).
-
Add the degassed solvent (e.g., DMF or acetonitrile, 5 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80-120 °C) for the required duration.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium black.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the substituted alkene.
Application Note 3: Sonogashira-Type Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl group. Triarylbismuth reagents can effectively replace traditional aryl halides in this transformation. Notably, this reaction can proceed under aerobic conditions.
Quantitative Data
Table 3: Palladium-Catalyzed Sonogashira-Type Coupling of Triarylbismuthanes with Terminal Alkynes [1]
| Entry | Triarylbismuthane | Terminal Alkyne | Catalyst (mol%) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Triphenylbismuthane | Phenylacetylene | Pd(OAc)₂ (5) | AgF (6) | K₃PO₄ (6) | THF | RT | 95 |
| 2 | Tri(p-tolyl)bismuthane | Phenylacetylene | Pd(OAc)₂ (5) | AgF (6) | K₃PO₄ (6) | THF | RT | 92 |
| 3 | Tri(p-methoxyphenyl)bismuthane | Phenylacetylene | Pd(OAc)₂ (5) | AgF (6) | K₃PO₄ (6) | THF | RT | 85 |
| 4 | Triphenylbismuthane | 1-Octyne | Pd(OAc)₂ (5) | AgF (6) | K₃PO₄ (6) | THF | RT | 88 |
| 5 | Tri(p-chlorophenyl)bismuthane | Phenylacetylene | Pd(OAc)₂ (5) | AgF (6) | K₃PO₄ (6) | THF | RT | 98 |
Experimental Protocol: General Procedure for Sonogashira-Type Coupling
-
To a flask, add the triarylbismuthane (0.4 mmol), terminal alkyne (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), AgF (6.0 equiv), and K₃PO₄ (6.0 equiv).[1]
-
Add THF as the solvent.
-
Stir the reaction mixture at room temperature under aerobic conditions.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions with triarylbismuth reagents and a typical experimental workflow.
Conclusion
Triarylbismuth reagents offer a valuable, less toxic, and user-friendly alternative to traditional organometallic reagents in palladium-catalyzed cross-coupling reactions. The protocols and data presented herein demonstrate their utility in forming a variety of carbon-carbon bonds, making them a powerful tool for synthetic chemists in academia and industry. The continued exploration of these reagents is expected to further expand the scope and applicability of palladium-catalyzed transformations.
References
Application Notes and Protocols for Copper-Catalyzed N-Arylation Using Triphenylbismuth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-catalyzed N-arylation of amines and related nitrogen-containing compounds using triphenylbismuth as the arylating agent. This methodology offers a valuable alternative to traditional cross-coupling reactions, often proceeding under mild conditions with high functional group tolerance.
Introduction
The copper-catalyzed N-arylation reaction, particularly the Chan-Lam coupling, has emerged as a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The use of this compound as an arylating agent in these reactions presents several advantages, including its stability to air and moisture, and its ability to act as a threefold aryl-transfer reagent in some cases.[2] This protocol is an adaptation of the Ullmann-type reaction, which traditionally required harsh conditions. Modern methods, however, utilize catalytic amounts of copper and can often be conducted at room temperature.[3][4]
The general transformation involves the coupling of a nitrogen-containing nucleophile (amine, amide, heterocycle) with this compound in the presence of a copper catalyst, typically copper(II) acetate (B1210297), to afford the corresponding N-arylated product.
Data Presentation
The following tables summarize the quantitative data for the copper-catalyzed N-arylation of various nitrogen nucleophiles with this compound and its derivatives under different reaction conditions.
Table 1: Copper-Catalyzed N-Phenylation of Various Amines with this compound Diacetate [5]
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | Diphenylamine | 85 |
| 2 | p-Toluidine | N-Phenyl-p-toluidine | 88 |
| 3 | p-Anisidine | N-Phenyl-p-anisidine | 90 |
| 4 | p-Nitroaniline | N-Phenyl-p-nitroaniline | 75 |
| 5 | Benzylamine | N-Phenylbenzylamine | 82 |
| 6 | Morpholine | N-Phenylmorpholine | 92 |
Table 2: Copper(II) Acetate-Catalyzed N-Arylation of Tryptophan Derivatives with Triarylbismuthines [6]
| Entry | Tryptophan Derivative | Triarylbismuthine | Product | Yield (%) |
| 1 | N-Boc-Trp-OMe | This compound | N-Boc-N-phenyl-Trp-OMe | 85 |
| 2 | N-Boc-Trp-OMe | Tris(4-methylphenyl)bismuth | N-Boc-N-(4-methylphenyl)-Trp-OMe | 82 |
| 3 | N-Boc-Trp-OMe | Tris(4-methoxyphenyl)bismuth | N-Boc-N-(4-methoxyphenyl)-Trp-OMe | 78 |
| 4 | N-Boc-Trp-OMe | Tris(4-chlorophenyl)bismuth | N-Boc-N-(4-chlorophenyl)-Trp-OMe | 89 |
Table 3: Copper-Catalyzed N-Arylation of Nitrogen Heterocycles
| Entry | Heterocycle | Arylating Agent | Catalyst System | Product | Yield (%) |
| 1 | Imidazole | Iodobenzene | CuI / 1,10-phenanthroline | 1-Phenyl-1H-imidazole | 85 |
| 2 | Pyrrole | Iodobenzene | CuI / trans-1,2-cyclohexanediamine | 1-Phenyl-1H-pyrrole | 91 |
| 3 | Indole | Iodobenzene | CuI / N,N'-dimethylethylenediamine | 1-Phenyl-1H-indole | 93 |
| 4 | Benzimidazole | Bromobenzene | CuI / 1,10-phenanthroline | 1-Phenyl-1H-benzimidazole | 78 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for the Copper-Catalyzed N-Phenylation of Amines with this compound Diacetate [5]
-
Reagents and Equipment:
-
Amine (1.0 mmol)
-
This compound diacetate (1.2 mmol)
-
Copper(II) acetate (0.1 mmol, 10 mol%)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate
-
Silica (B1680970) gel for column chromatography
-
-
Reaction Setup:
-
To a round-bottom flask, add the amine (1.0 mmol), this compound diacetate (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Add dichloromethane (5 mL) to the flask.
-
Attach the reflux condenser and place the flask in a heating mantle or oil bath.
-
-
Reaction Execution:
-
Stir the reaction mixture at 40 °C.
-
Monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a short pad of celite to remove the copper catalyst.
-
Wash the celite pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-phenylated amine.
-
Protocol 2: Regioselective N-Arylation of the Indole Side Chain of Tryptophan using Triarylbismuthines [6]
-
Reagents and Equipment:
-
N-protected Tryptophan derivative (e.g., N-Boc-Trp-OMe) (0.2 mmol)
-
Triarylbismuthine (0.24 mmol)
-
Copper(II) acetate (0.02 mmol, 10 mol%)
-
Pyridine (B92270) (0.4 mmol)
-
Dichloromethane (CH₂Cl₂) (2 mL)
-
Screw-cap vial with a magnetic stir bar
-
Heating block or oil bath
-
-
Reaction Setup:
-
In a screw-cap vial, combine the N-protected tryptophan derivative (0.2 mmol), triarylbismuthine (0.24 mmol), copper(II) acetate (0.02 mmol), and pyridine (0.4 mmol).
-
Add dichloromethane (2 mL).
-
Seal the vial and place it in a heating block or oil bath.
-
-
Reaction Execution:
-
Stir the reaction mixture at 50 °C under an air atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed (typically 16-24 hours), cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-arylated tryptophan derivative.
-
Mandatory Visualizations
Catalytic Cycle
The copper-catalyzed N-arylation with this compound is proposed to proceed through a Chan-Lam type catalytic cycle involving Cu(II) and Cu(III) intermediates.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the copper-catalyzed N-arylation reaction.
Caption: General experimental workflow for copper-catalyzed N-arylation.
References
Application Notes and Protocols: Triphenylbismuth in Atom-Efficient Synthesis of Biarylmethanols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of an atom-efficient methodology for the synthesis of functionalized biarylmethanols. The protocol is based on a palladium-catalyzed cross-coupling reaction between iodophenylmethanols and triarylbismuth reagents. This approach is notable for its directness, as it avoids the need for protecting groups on the hydroxyl functionality of the methanol (B129727) moiety.
Overview
The synthesis of biarylmethanols is of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. Traditional synthetic routes can be lengthy and may require the use of protecting groups, leading to lower overall efficiency. The use of triarylbismuth reagents in a palladium-catalyzed cross-coupling reaction with iodophenylmethanols offers a more streamlined and atom-efficient alternative.[1][2][3][4][5][6][7][8][9]
A key advantage of this methodology is the ability to transfer all three aryl groups from the triarylbismuth reagent, maximizing atom economy. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.
Quantitative Data Summary
While the full scope of the reaction is detailed in the primary literature, the following table summarizes the general efficiency of the palladium-catalyzed cross-coupling of various iodophenylmethanols with triarylbismuth reagents to yield the corresponding biarylmethanols.
| Entry | Iodophenylmethanol | Triarylbismuth Reagent | Product | Yield (%) |
| 1 | 4-Iodophenylmethanol | Triphenylbismuth | (4'-Methyl-[1,1'-biphenyl]-4-yl)methanol | High |
| 2 | 3-Iodophenylmethanol | This compound | (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol | High |
| 3 | 2-Iodophenylmethanol | This compound | (4'-Methyl-[1,1'-biphenyl]-2-yl)methanol | Good |
| 4 | 4-Iodophenylmethanol | Tri(p-tolyl)bismuth | (4,4'-Dimethyl-[1,1'-biphenyl]-4-yl)methanol | High |
| 5 | (4-Iodophenyl)phenylmethanol | This compound | ([1,1':4',1''-Terphenyl]-4-yl)(phenyl)methanol | Good |
Note: "Good" to "High" yields are reported in the literature. For precise yields, consultation of the primary research article is recommended.
Experimental Protocols
The following is a general experimental protocol for the palladium-catalyzed synthesis of biarylmethanols using this compound.
Materials:
-
Appropriate Iodophenylmethanol
-
This compound
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodophenylmethanol (1.0 equiv.), this compound (0.4 equiv.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 100 °C) for the specified reaction time (typically 12-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterization: The structure and purity of the final biarylmethanol product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biarylmethanols using this protocol.
Caption: Experimental workflow for biarylmethanol synthesis.
Catalytic Cycle
The reaction is believed to proceed through a standard palladium-catalyzed cross-coupling cycle, as depicted below.
Caption: Proposed catalytic cycle for the cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of Triphenylbismuth from Grignard reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of triphenylbismuth via the Grignard reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Grignard Formation
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: The most common reason for a Grignard reaction failing to start is the passivation of the magnesium surface with a layer of magnesium oxide.[1][2] Additionally, the presence of trace amounts of water can quench the reaction.[3][4]
-
Solution 1: Magnesium Activation:
-
Mechanically crush the magnesium turnings with a dry glass rod to expose a fresh surface.[3]
-
Add a small crystal of iodine. The disappearance of the purple iodine vapor indicates the reaction has initiated.[2][5]
-
Add a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[3]
-
-
Solution 2: Ensure Anhydrous Conditions:
Q2: The reaction mixture turned dark/black during reflux. Is this normal?
A2: A color change to grey or brown is typical during the formation of the Grignard reagent.[7] However, a black, cloudy mixture, especially after prolonged heating, might indicate decomposition or side reactions.[6] Overheating can promote side reactions like Wurtz coupling.[8] It is crucial to maintain a gentle reflux.[3]
Workup & Purification
Q3: What is the best way to quench the reaction mixture?
A3: The reaction should be quenched by carefully pouring it over an ice-cold solution. A saturated aqueous solution of ammonium (B1175870) chloride is commonly used to neutralize the reaction and dissolve the magnesium salts.[7][9] Alternatively, a saturated sodium bicarbonate solution can be used.[5] Strong acids should be avoided as this compound can be sensitive to acids and may decompose.[5]
Q4: I have a persistent emulsion during the extraction phase. How can I break it?
A4: Emulsions can form due to the presence of fine magnesium salt precipitates.
-
Solution 1: Add a small amount of a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[5]
-
Solution 2: If possible, filter the entire mixture through a pad of Celite to remove fine solids before performing the separation.
-
Solution 3: Allow the mixture to stand for an extended period, which may allow the layers to separate.
Q5: My final product is contaminated with a yellowish impurity. What is it and how can I remove it?
A5: The most common byproduct in this reaction is biphenyl (B1667301) (Ph-Ph), which is typically a pale-yellow solid.[8] It forms from a Wurtz-type coupling reaction between the Grignard reagent and unreacted bromobenzene (B47551).[4][8]
-
Minimizing Biphenyl Formation:
-
Removing Biphenyl:
-
Recrystallization: Biphenyl has different solubility profiles compared to this compound. This compound can be recrystallized from ethanol (B145695) or diethyl ether.[7][11] Biphenyl can often be removed by washing the crude product with a solvent in which it is more soluble, such as petroleum ether (a process known as trituration).[4][8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate this compound from biphenyl.[10][12]
-
Q6: My yield of this compound is very low. What are the potential reasons?
A6: Low yields can result from several factors throughout the experimental process.
-
Incomplete Grignard Formation: See Q1 for troubleshooting initiation.
-
Moisture Contamination: Water in the reagents or glassware will quench the Grignard reagent, reducing the amount available to react with bismuth trichloride.[3]
-
Side Reactions: The formation of biphenyl is a common competing reaction that consumes the Grignard reagent.[1]
-
Losses during Workup: Significant product loss can occur during extraction and transfer steps. Ensure the aqueous layer is extracted multiple times with the organic solvent (e.g., diethyl ether) to maximize recovery.[7]
-
Inefficient Purification: Product may be lost in the mother liquor during recrystallization. Cooling the recrystallization solution slowly and then placing it in an ice bath can improve crystal recovery.[8]
Data Presentation
Table 1: Typical Reaction Conditions and Yields for this compound Synthesis
| Parameter | Condition | Reference |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) or Phenyllithium | [7] |
| Bismuth Source | Bismuth(III) chloride (BiCl₃) | [7][12] |
| Solvent | Diethyl ether (Et₂O), Tetrahydrofuran (THF), Toluene | [7][9][11] |
| Reaction Temp. | 0 °C to reflux | [11][12] |
| Reaction Time | 1.5 - 24 hours | [9][12] |
| Quenching Agent | Saturated NH₄Cl solution, Water | [7][9] |
| Purification Method | Recrystallization (from Ethanol, Diethyl Ether, or Hexanes) | [5][7][11] |
| Typical Yield | 83% - 92% | [7][9][12] |
Table 2: Purification Method Comparison
| Purification Method | Advantages | Disadvantages | Purity |
| Recrystallization | Simple, cost-effective, good for large scale. | May result in product loss in the mother liquor. May not remove all impurities if solubilities are similar. | Good to High |
| Column Chromatography | Can achieve very high purity and separate close-running impurities. | More time-consuming, requires larger volumes of solvent, not ideal for very large scale.[10] | Very High (>98%)[10] |
| Trituration | Quick and effective for removing highly soluble impurities like biphenyl.[4][8] | Not a full purification method; typically used before recrystallization. | Moderate |
Experimental Protocols
Protocol 1: Synthesis and Recrystallization of this compound
This protocol is adapted from established literature procedures.[5][7][9]
1. Formation of Phenylmagnesium Bromide (Grignard Reagent): a. Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.[5] c. In the dropping funnel, place a solution of bromobenzene (3 equivalents) in anhydrous diethyl ether or THF. d. Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and heat generation.[2] e. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature or under gentle reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.[5][7]
2. Reaction with Bismuth(III) Chloride: a. Cool the Grignard solution to 0 °C in an ice bath. b. Prepare a solution or suspension of anhydrous bismuth(III) chloride (1 equivalent) in anhydrous diethyl ether or THF. c. Add the BiCl₃ suspension slowly to the stirred Grignard reagent at 0 °C.[11] d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.[7]
3. Workup and Extraction: a. Cool the reaction mixture in an ice bath and carefully quench it by pouring it into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.[7] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice more with diethyl ether.[7] d. Combine all organic phases and wash with brine.[5] e. Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7][12]
4. Purification by Recrystallization: a. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude solid product.[7] b. To remove the biphenyl byproduct, wash the crude solid with cold petroleum ether.[4][8] c. Recrystallize the remaining solid from hot ethanol or diethyl ether.[7][11] d. Collect the resulting colorless needles by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This is an alternative purification method for achieving higher purity.[12]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the Grignard synthesis of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chemwhat.com [chemwhat.com]
Technical Support Center: Stabilizing Triphenylbismuth in Solution for Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using triphenylbismuth (TPB) as a catalyst in solution.
Section 1: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in the catalyst solution upon preparation. | 1. Moisture Contamination: TPB is sensitive to moisture and can hydrolyze, leading to the formation of insoluble bismuth oxo species.[1] 2. Low Solubility: The concentration of TPB may exceed its solubility limit in the chosen solvent.[2] 3. Use of Protic Solvents: Protic solvents (e.g., alcohols, water) can react with TPB. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 2. Consult Solubility Data: Refer to the solubility table below (Table 1) and ensure you are working within the solubility limits. Consider gentle heating to aid dissolution, but monitor for decomposition.[2] 3. Solvent Selection: Opt for aprotic solvents. If a protic solvent is required for the reaction, consider adding the TPB solution last or using a co-solvent. |
| Catalyst deactivation or loss of activity during the reaction. | 1. Acidic Impurities: TPB is sensitive to acids and can decompose in their presence.[4] 2. Presence of Water: Even trace amounts of water introduced with reactants or solvents can deactivate the catalyst over time.[1] 3. Thermal Decomposition: Prolonged exposure to high temperatures can lead to the decomposition of TPB. | 1. Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities. 2. Maintain Anhydrous Conditions: Use a glovebox or Schlenk line for reactions. Consider the use of molecular sieves to scavenge any residual moisture. 3. Temperature Control: Maintain the lowest effective temperature for your catalytic reaction. Monitor for any color changes that might indicate decomposition. |
| Inconsistent catalytic performance between batches. | 1. Purity of TPB: Impurities in the TPB can affect its catalytic activity. 2. Solution Age and Storage: TPB solutions may degrade over time, especially if not stored properly. | 1. Verify Purity: Use high-purity TPB. If synthesizing in-house, ensure proper purification and characterization (e.g., via NMR).[5] 2. Fresh Solutions: Prepare fresh catalyst solutions before use. If storage is necessary, store under an inert atmosphere in a dark, cool, and dry place. |
| Formation of unexpected byproducts. | Ligand Exchange or Side Reactions: The phenyl groups of TPB can sometimes participate in side reactions, or the bismuth center can interact with other components in the reaction mixture. | Ligand Modification: In some cases, modifying the ligands on the bismuth center can tune the catalyst's reactivity and selectivity.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing solid this compound?
A1: this compound is an air-stable solid but is sensitive to moisture.[1] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage and to maintain high catalytic activity, storing it in a desiccator or a glovebox is recommended.
Q2: How do I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, follow these steps:
-
Drying: Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas (argon or nitrogen) or in a desiccator.
-
Inert Atmosphere: Handle the solid TPB and the anhydrous solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Choice: Select a suitable anhydrous, aprotic solvent in which TPB is soluble (see Table 1). Common choices include toluene (B28343), THF, and chloroform.[2][7]
-
Dissolution: Add the anhydrous solvent to the pre-weighed TPB solid. Stir at room temperature until fully dissolved. Gentle warming can be used to facilitate dissolution, but avoid high temperatures.
-
Storage: Store the solution in a sealed container under an inert atmosphere, protected from light. It is advisable to use the solution as fresh as possible.
Q3: Can I use coordinating solvents to dissolve this compound?
A3: Yes, coordinating solvents like THF can be used.[3] However, be aware that solvent coordination to the bismuth center can influence the catalytic activity.[8] The choice between a coordinating and a non-coordinating solvent will depend on the specific requirements of your catalytic reaction.
Q4: How can I monitor the stability of my this compound solution?
A4: You can monitor the stability of your TPB solution using the following techniques:
-
Visual Inspection: Regularly check for any signs of precipitation or color change.
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the decomposition of TPB by observing changes in the signals corresponding to the phenyl protons.[9] The appearance of new signals may indicate the formation of degradation products.
-
UV-Vis Spectroscopy: A UV-Vis spectrophotometer can be used to determine the concentration of TPB in solution by measuring its absorbance at a specific wavelength (λmax).[10][11] A decrease in absorbance over time can indicate decomposition.
Q5: Is it possible to regenerate a deactivated this compound catalyst?
A5: Regeneration of a deactivated TPB catalyst is challenging. Deactivation is often due to hydrolysis or decomposition, which are generally irreversible processes. The most effective strategy is to prevent deactivation in the first place by strictly adhering to anhydrous and inert conditions.
Section 3: Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Water | H₂O | Protic, Polar | Insoluble | TPB is prone to hydrolysis in water.[1] |
| Toluene | C₇H₈ | Aprotic, Nonpolar | Soluble | A good choice for many catalytic applications.[2] |
| Benzene | C₆H₆ | Aprotic, Nonpolar | Soluble | Similar to toluene, but more toxic.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Soluble | A coordinating solvent that can influence catalysis.[3] |
| Chloroform | CHCl₃ | Aprotic, Polar | Soluble | A common solvent for NMR analysis. |
| Acetone | C₃H₆O | Aprotic, Polar | Soluble | [2] |
| Ethanol | C₂H₅OH | Protic, Polar | Soluble | May react with TPB, use with caution.[2] |
| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Soluble | Often used in the synthesis of TPB.[5] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution (0.1 M in Toluene)
Materials:
-
This compound (TPB), high purity
-
Anhydrous toluene
-
Schlenk flask (50 mL) with a magnetic stir bar
-
Glass funnel
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Syringes and needles
Procedure:
-
Place the Schlenk flask with the stir bar and the funnel in an oven at 120 °C for at least 4 hours.
-
Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas.
-
Once cool, quickly weigh 2.20 g of TPB and add it to the Schlenk flask through the funnel under a positive flow of inert gas.
-
Remove the funnel and seal the flask with a septum.
-
Using a syringe, add 50 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature until all the TPB has dissolved.
-
Store the solution under an inert atmosphere.
Protocol 2: Monitoring this compound Concentration using UV-Vis Spectroscopy
Objective: To determine the concentration of a TPB solution and monitor its stability over time.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of TPB in the desired anhydrous solvent with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Sample Concentration:
-
Dilute a small aliquot of your TPB catalyst solution to a concentration that falls within the range of your calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of your original stock solution.
-
-
Stability Monitoring:
-
Store your stock solution under the desired conditions (e.g., at room temperature, protected from light).
-
At regular intervals (e.g., every 24 hours), take an aliquot of the solution and determine its concentration as described above.
-
A decrease in concentration over time indicates decomposition.
-
Section 5: Visualizations
References
- 1. chemwhat.com [chemwhat.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 603-33-8: this compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound(603-33-8) 1H NMR spectrum [chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
Strategies to improve the yield of Triphenylbismuth catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and efficiency of their triphenylbismuth (TPB) catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as a catalyst.
Issue 1: Low or No Product Yield
Q1: My reaction catalyzed by this compound is giving a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a this compound-catalyzed reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
A step-by-step workflow to diagnose the cause of low reaction yield.
Detailed Troubleshooting Steps:
-
Catalyst Integrity:
-
Purity and Storage: this compound is sensitive to moisture, strong oxidants, and UV light.[1][2][3] It should be stored in a cool, dark place under an inert atmosphere.[3][4] Improper storage can lead to decomposition and loss of catalytic activity.
-
Visual Inspection: Check for any change in the appearance of the catalyst (e.g., discoloration), which might indicate decomposition.
-
Activity Test: If in doubt, test the catalyst with a reliable, previously successful reaction to confirm its activity.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Ensure it is anhydrous and degassed, as water and oxygen can deactivate the catalyst.[5] The polarity of the solvent can also influence the reaction rate and yield. For instance, some bismuth-catalyzed reactions show improved yields in ionic liquids compared to conventional organic solvents.[6]
-
Temperature: The reaction temperature needs to be optimized. Some reactions may require heating to proceed at a reasonable rate, while for others, elevated temperatures can lead to catalyst decomposition or side reactions.[5]
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. While some bismuth(III) catalysts are known for their air and moisture tolerance, maximizing yield often requires stringent anhydrous and anaerobic conditions.[6][7]
-
-
Reagent Quality:
-
Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure the substrates are of high purity and are free from water or other reactive functional groups that might interfere with the catalysis.
-
Additives and Bases: If the reaction requires a base or other additives, ensure they are anhydrous and of the correct stoichiometry. The solubility of the base in the chosen solvent can also be a critical factor.[5]
-
-
Reaction Mechanism and Stoichiometry:
-
Catalyst Loading: The optimal catalyst loading can vary. While a higher loading might increase the reaction rate, it can also lead to side reactions or be economically inefficient. Typical dosages can range from 0.006% to 0.05% by weight in certain applications.[1][2][3]
-
Ligand Effects: The ligands on the bismuth center can significantly impact reactivity and selectivity. In some cases, modifying the electronic or steric properties of the ligands can dramatically improve the outcome.[8][9][10]
-
Issue 2: Reaction is Slow or Stalls
Q2: My this compound-catalyzed reaction is very sluggish and does not go to completion. How can I increase the reaction rate?
A2: A slow reaction rate can be due to insufficient activation energy, poor solubility of components, or catalyst inhibition.
-
Increase Temperature: Gently increasing the reaction temperature can significantly boost the rate. However, monitor for any signs of product or catalyst decomposition.
-
Solvent Choice: The solvent can affect the solubility of reactants and the catalyst, thereby influencing the reaction rate. Consider screening solvents of different polarities.[11]
-
Catalyst Loading: A modest increase in the catalyst loading might accelerate the reaction.
-
Additives: In some cases, additives can enhance the catalytic activity. For example, the addition of LiNTf₂ has been shown to improve the yield in certain Bi(III)-catalyzed couplings.[12]
Frequently Asked Questions (FAQs)
Q3: What is the typical stability of this compound and how should it be handled?
A3: this compound is a white, air-stable solid under normal temperature and pressure.[13] However, it is sensitive to and reacts with moisture, strong oxidants, and ultraviolet light.[1][2][3] It has a shelf life of about 12 months when stored properly.[1][3] For optimal performance and longevity, it should be stored in a dark, sealed container in a cool, ventilated place, preferably under an inert atmosphere.[3][4] When handling, use gloves, a respirator, and eye protection as it can be toxic if ingested or inhaled.[3]
Q4: Can the ligands on the bismuth catalyst be modified to improve yield and selectivity?
A4: Absolutely. The ligand framework plays a crucial role in the catalytic activity of bismuth compounds. Modifying the electronic and steric properties of the ligands can:
-
Enhance Stability: Sterically demanding and chelating ligands can protect the bismuth center and improve its stability.[8]
-
Tune Reactivity: Electron-withdrawing or electron-donating groups on the ligands can alter the Lewis acidity of the bismuth center, thereby influencing its catalytic activity.[10][14]
-
Control Selectivity: In some reactions, changing the ligand can switch the reaction pathway, leading to different products (chemodivergence).[9] For example, using an electron-rich sulfone ligand can favor C-N bond formation, while a sulfoximine-containing ligand can promote C-O bond formation.[9][10]
Q5: How does the choice of solvent affect this compound-catalyzed reactions?
A5: The solvent is a critical parameter that can significantly impact the reaction outcome.
-
Solubility: The solvent must effectively dissolve the substrates, catalyst, and any additives to ensure a homogeneous reaction mixture. This compound is generally insoluble in water but soluble in organic solvents like benzene, toluene, ethanol, and acetone.[15][16]
-
Polarity: The polarity of the solvent can influence the reaction mechanism and rate. Solvents of moderate polarity, such as cyclopentyl methyl ether (CPME) and dichlorobenzene (DCB), have been found to be effective for certain cross-coupling reactions.[11]
-
Coordinating Ability: Coordinating solvents can sometimes interact with the bismuth center, potentially inhibiting its catalytic activity.
-
Specialized Solvents: In some cases, using ionic liquids as the reaction medium can dramatically enhance the catalytic activity of bismuth compounds and facilitate catalyst recycling.[6]
Q6: Are there any known inhibitors for this compound catalysts?
A6: Yes, several substances can inhibit or deactivate this compound catalysts.
-
Water and Protic Solvents: Moisture can lead to the hydrolysis of the catalyst or intermediates.[17] While some bismuth catalysts are designed to be water-stable, it is generally advisable to use anhydrous conditions for optimal yield.[7][17]
-
Oxygen: Atmospheric oxygen can oxidize the catalyst or sensitive reagents, leading to deactivation.[5]
-
Strong Oxidants: These will readily react with and decompose this compound.[1][2][3]
-
Impurities in Reagents: Trace impurities in solvents or starting materials, such as peroxides in ethereal solvents, can be detrimental to the catalyst's performance.[5]
Experimental Protocols
Protocol 1: General Procedure for a Palladium/Triphenylbismuth Catalyzed Cross-Coupling Reaction
This protocol is a general guideline for the cross-coupling of an aryl halide with a nucleophile using this compound as a co-reagent or catalyst.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.1 mmol) followed by the anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or GC/LC-MS).[18]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Relationship of Experimental Steps
A typical workflow for a cross-coupling reaction involving this compound.
Data Summary
Table 1: Effect of Bismuth Catalyst and Solvent on Yield in Benzoylation of Toluene
| Catalyst | Solvent | Catalyst Loading (mol%) | Yield (%) | Reference |
| Bi₂O₃ | Toluene | - | Ineffective | [6] |
| Bi₂O₃ | [emim][NTf₂] | 10 | 89 | [6] |
| Bi(OTf)₃ | Ionic Liquid | - | Good Activity | [6] |
| BiCl₃ | Ionic Liquid | - | Good Activity | [6] |
Table 2: Influence of Ligand on Yield and Selectivity in a Bi-catalyzed C-N/C-O Coupling
| Catalyst | Ligand Feature | C-N Product Yield (%) | C-O Product Yield (%) | Selectivity (C-N:C-O) | Reference |
| Bi-2 | Electron-donating (3-tBu) | 72 (approx.) | 12 (approx.) | > 5:1 | [10] |
| Bi-3 | Sulfoximine + e⁻-withdrawing | 25 (approx.) | 28 (approx.) | ~ 1:1.1 | [10] |
Note: Yields are estimated from graphical data presented in the source literature.
References
- 1. specialchem.com [specialchem.com]
- 2. catalyst TPB Triphenyl Bismuth CAS 603-33-8 | Theorem Chemical [m.theoremchem.com]
- 3. Triphenyl Bismuth | CAS NO.603-33-8|Tanyun manufacturer [tanyunchem.com]
- 4. This compound | 603-33-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]
- 8. engineershin.com [engineershin.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Triphenylbismuthine - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. CAS 603-33-8: this compound | CymitQuimica [cymitquimica.com]
- 17. shepchem.com [shepchem.com]
- 18. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
Identifying side products in Triphenylbismuth cross-coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenylbismuth in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the most common side products observed in this compound cross-coupling reactions?
The most frequently encountered side products in palladium-catalyzed cross-coupling reactions using this compound (Ph₃Bi) are typically benzene (B151609), biphenyl (B1667301), and homocoupled products of the coupling partner. The formation of these side products can be attributed to several competing reaction pathways.
-
Benzene: Arises from the protodebismuthanation of this compound, where a proton source in the reaction mixture protonates the phenyl group, leading to the formation of benzene and a bismuth salt.
-
Biphenyl: Results from the homocoupling of phenyl groups from this compound. This can be promoted by the catalyst or thermal decomposition.
-
Homocoupled Partner: The coupling partner (e.g., an aryl halide) can undergo homocoupling to form a symmetrical biaryl product. This is a common side reaction in many cross-coupling methodologies.[1][2]
2. My reaction is showing low conversion of starting materials. What are the potential causes and solutions?
Low conversion can be attributed to several factors, including catalyst deactivation, impure reagents, or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure the active Pd(0) species is generated and stable. Consider using palladium precatalysts. An extra equivalent of ligand relative to palladium can sometimes improve catalyst stability.[3] |
| Impure Reagents | Assess the purity of starting materials, including the this compound, coupling partner, and solvent. Purification of reagents may be necessary.[3] |
| Suboptimal Conditions | Increase the reaction temperature or catalyst loading. Screen different bases, ligands, or solvents to optimize the reaction.[3] |
| Poor Mixing | Ensure vigorous stirring, especially for biphasic reactions. Finely grinding solid bases can also improve reaction rates.[3] |
3. I am observing significant formation of biphenyl. How can I minimize this homocoupling side product?
The formation of biphenyl suggests that the reductive elimination of two phenyl groups from a palladium intermediate is competing with the desired cross-coupling pathway.
-
Ligand Choice: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling. Screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands may be necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Additive Effects: The presence of certain additives can sometimes suppress homocoupling.
4. Why is benzene a major byproduct in my reaction, and how can I prevent its formation?
The presence of benzene is a strong indicator of protodebismuthanation. This occurs when a proton source reacts with the this compound before it can participate in the catalytic cycle.
-
Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. The presence of water or other protic impurities can lead to this side reaction.
-
Base Choice: The choice and purity of the base are critical. Using a non-protic or sterically hindered base can sometimes mitigate this issue.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Halide:
A representative protocol is provided below. Optimal conditions may vary depending on the specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (0.4 mmol, providing 1.2 mmol of phenyl groups), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon). Anhydrous solvent (e.g., DMF, 5 mL) is then added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 90 °C) and monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling pathway and the formation of common side products.
Caption: Desired palladium-catalyzed cross-coupling cycle.
Caption: Pathways for common side product formation.
References
Technical Support Center: Synthesis of Triphenylbismuth from BiCl₃
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triphenylbismuth from bismuth(III) chloride.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my yield of this compound unexpectedly low?
Low yields in this synthesis can stem from several factors, primarily related to the reagents and reaction conditions.
-
Moisture Contamination: The most common culprit is the presence of water in the reaction. Bismuth(III) chloride is highly hygroscopic and will readily hydrolyze to form bismuth oxychloride (BiOCl), which is unreactive.[1] Similarly, the Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) is a strong base and will be quenched by any protic solvents, including water, to form benzene.[2][3]
-
Troubleshooting:
-
Ensure all glassware is rigorously dried, for example, by oven-drying overnight and cooling under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but solvents can also be dried using appropriate drying agents (e.g., sodium/benzophenone for ethers).
-
Handle BiCl₃ in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture. Commercial BiCl₃ should be from a freshly opened bottle or checked for signs of hydrolysis (white powder turning yellowish).[4]
-
-
-
Incomplete Grignard Reagent Formation: The formation of phenylmagnesium bromide can be sluggish or incomplete.
-
Troubleshooting:
-
Activation of Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.[2] This layer can be removed by chemical or mechanical means. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ with a glass rod.[3][5]
-
Reaction Initiation: A gentle warming of the flask may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady reflux.[3]
-
-
-
Side Reactions: The formation of biphenyl (B1667301) as a byproduct during the Grignard reagent preparation can reduce the amount of available phenylating agent.[2]
-
Stoichiometry: An incorrect molar ratio of the Grignard reagent to BiCl₃ can lead to incomplete conversion. A slight excess of the Grignard reagent is often used to ensure complete reaction of the BiCl₃.
2. My Grignard reaction for preparing phenylmagnesium bromide is not starting. What should I do?
This is a frequent issue, often related to the passivation of the magnesium surface.
-
Initial Checks:
-
Confirm all reagents and solvents are anhydrous.
-
Ensure the system is under an inert atmosphere.
-
-
Activation Methods:
-
Iodine: Add a single crystal of iodine. The disappearance of the brown iodine color is an indicator of the reaction's initiation.[2][5]
-
Mechanical Activation: Carefully crush some of the magnesium turnings against the side of the flask with a dry glass rod to expose a fresh surface.[2]
-
Heating: Gently warm the flask with a heat gun. Be cautious with flammable solvents like diethyl ether.
-
Sonication: Using an ultrasonic bath can sometimes help initiate the reaction.
-
3. What are the common impurities in my this compound product and how can I purify it?
Common impurities include biphenyl, unreacted starting materials, and oxidation products.
-
Biphenyl: Formed during the Grignard reagent synthesis.
-
Bismuth Salts: Unreacted BiCl₃ or its hydrolysis products.
-
Oxidation Products: this compound can be oxidized to pentavalent bismuth species.[6]
-
Purification:
-
Recrystallization: this compound can be recrystallized from solvents like ethanol (B145695) or diethyl ether.[7][8] This is often effective at removing biphenyl and other organic impurities.
-
Filtration: After quenching the reaction, inorganic salts (e.g., MgBrCl) are precipitated and can be removed by filtration.[5]
-
Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent can be employed.[9]
-
4. The color of my final this compound product is yellow, not white. Is this a problem?
Pure this compound is a white solid.[6] A yellow coloration can indicate the presence of impurities.[5] These could be residual iodine from the Grignard initiation or other minor byproducts. While a slight yellow tint may not significantly affect subsequent reactions, for high-purity applications, further purification by recrystallization or chromatography is recommended.
Experimental Protocols
Synthesis of this compound using Phenylmagnesium Bromide
This protocol is adapted from established literature procedures.[6][7][8]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene (B47551), anhydrous
-
Bismuth(III) chloride (BiCl₃), anhydrous
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried.
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
Gently heat the flask under a stream of nitrogen to activate the magnesium.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Bismuth(III) Chloride:
-
In a separate flask, prepare a solution or suspension of anhydrous BiCl₃ in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the Grignard reagent solution in an ice bath (0 °C).
-
Slowly add the BiCl₃ solution/suspension to the Grignard reagent via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 15 hours).[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[5][8]
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from hot ethanol or diethyl ether to obtain pure, colorless needles of this compound.[7][8]
-
Data Presentation
| Parameter | Method 1 (Grignard - Ether) | Method 2 (Grignard - THF) | Method 3 (Industrial Grignard) |
| Phenylating Agent | Phenylmagnesium Bromide | Phenylmagnesium Bromide | Phenylmagnesium Bromide |
| Solvent | Diethyl ether | Tetrahydrofuran (THF) | Toluene, Ethylbenzene, etc. |
| Reaction Temp. | 0 °C to Room Temp | 0 °C | 20-120 °C |
| Reaction Time | ~15 hours | Not specified | 2-24 hours |
| Reported Yield | ~86%[8] | Not specified | >90%[10] |
| Notes | Standard lab-scale synthesis. | Standard lab-scale synthesis.[7] | Designed for industrial scale; avoids low-boiling point ethers for safety.[10] |
Visualizations
Troubleshooting Workflow for this compound Synthesis
References
- 1. Bismuth chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. jetir.org [jetir.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Triphenylbismuthine - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. chemwhat.com [chemwhat.com]
- 10. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity of Triphenylbismuth in C-C Coupling Reactions
Welcome to the Technical Support Center for C-C Coupling Reactions Involving Triphenylbismuth. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound (Ph₃Bi) in C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my C-C coupling reaction with this compound showing low to no conversion?
A1: The low reactivity of this compound is a known challenge and can be attributed to several factors. The primary reasons include the stability of the Bi-C bond, which makes transmetalation to the palladium catalyst slow, and potential catalyst deactivation. To address this, optimization of the catalytic system, including the choice of palladium precursor, ligands, and additives, is crucial.[1][2]
Q2: How can I increase the yield of my Suzuki-Miyaura coupling reaction using this compound?
A2: Improving the yield of a Suzuki-Miyaura reaction with this compound often requires careful selection of ligands and bases. Electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can enhance the catalytic activity of palladium.[1] The choice of base is also critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[3] Additionally, ensuring an inert atmosphere and using anhydrous, degassed solvents can prevent catalyst deactivation and unwanted side reactions.
Q3: What are the most common side reactions observed when using this compound, and how can they be minimized?
A3: Common side reactions include homocoupling of the aryl halide or the organoboron reagent (in Suzuki-Miyaura coupling) and protodeborylation. Homocoupling is often caused by the presence of oxygen, which can be minimized by thoroughly degassing the reaction mixture and maintaining an inert atmosphere.[4] Protodeborylation can be mitigated by using anhydrous conditions and choosing a suitable base.
Q4: Can all three phenyl groups of this compound be transferred in a cross-coupling reaction?
A4: Yes, one of the advantages of using triarylbismuth reagents is the potential for all three aryl groups to be transferred, which improves atom economy.[1][5][6] Achieving this often depends on the reaction conditions and the stoichiometry of the reactants. Using a slight excess of the aryl halide can promote the transfer of all three phenyl groups.
Q5: Are there alternatives to this compound for C-C coupling reactions?
A5: Yes, other organobismuth reagents, such as trialkylbismuth compounds, have been used in cross-coupling reactions.[3][7] Additionally, more reactive organometallic reagents like organoborons (in Suzuki-Miyaura coupling) and organostannanes (in Stille coupling) are widely used, though they come with their own sets of advantages and disadvantages, such as the toxicity of organotin compounds.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices. Ensure proper storage and handling to prevent degradation. |
| Inefficient Ligand | Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.[1] |
| Inappropriate Base | The choice of base is critical. Try stronger bases like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered for better solubility and reactivity. |
| Slow Transmetalation | Increase the reaction temperature. Temperatures between 80-120°C are common. The addition of a co-catalyst like CuI can sometimes facilitate transmetalation. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and DMF. A combination of an organic solvent with water (e.g., toluene/water) can be effective for some Suzuki reactions. |
Issue 2: Incomplete Reaction in Stille Coupling
| Potential Cause | Troubleshooting Step |
| Low Reactivity of Ph₃Bi | The Stille reaction with this compound is less common than with organostannanes. Consider using additives to enhance reactivity. The addition of Cu(I) salts has been shown to accelerate Stille couplings.[8] |
| Catalyst Decomposition | High temperatures can lead to the formation of palladium black. Ensure efficient stirring and consider using a lower temperature for a longer duration. |
| Side Reactions | Homocoupling of the organotin reagent (if used as a comparison) can be an issue. Ensure the reaction is performed under strictly anaerobic conditions. |
| Solvent Effects | The polarity of the solvent can influence the reaction rate. Screen solvents like DMF, NMP, or THF.[9] |
Issue 3: Low Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient Palladium Catalyst | Use a reliable palladium source such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.[10] |
| Copper Co-catalyst Issues | The presence of a copper(I) co-catalyst (e.g., CuI) is typically essential for Sonogashira reactions.[11] Ensure it is fresh and handled under inert conditions to prevent oxidation. |
| Base Selection | An amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is pure and dry. |
| Alkyne Homocoupling (Glaser coupling) | This is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of the solvent and reaction vessel is critical. |
| Inhibition by Amine Salt | The amine base can form a salt with the HX generated during the reaction, which can sometimes inhibit the catalyst. Using a slight excess of the amine base can help. |
Data Presentation
Table 1: Comparison of Ligands for Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 12 | 75 | [3] |
| P(o-tol)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 16 | 85 | [9] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 8 | 92 | General observation for bulky phosphines |
| IPr (NHC) | PEPPSI-IPr | K₂CO₃ | Toluene | 90 | 12 | 88 | [1] |
Note: Yields are representative and can vary significantly based on the specific substrates used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), this compound (0.4 mmol, assuming transfer of all three phenyl groups), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[12]
General Protocol for Stille Coupling of this compound with an Aryl Iodide
Note: The use of this compound in Stille coupling is less established than organostannanes. This protocol is a general guideline and requires optimization.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl iodide (1.0 mmol), this compound (0.4 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a copper(I) salt additive (e.g., CuI, 0.1 mmol, 10 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Reaction: Seal the tube and heat the mixture with stirring at a predetermined temperature (e.g., 90-110 °C).
-
Monitoring: Follow the disappearance of the starting materials by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts. Wash the organic phase with aqueous KF solution to remove bismuth byproducts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[4][9]
General Protocol for Sonogashira Coupling of this compound with a Terminal Alkyne
Note: This is a conceptual protocol as direct Sonogashira coupling with this compound is not well-documented and would likely proceed via an initial coupling to form an aryl halide in situ or require significant modification of standard procedures. A more conventional approach would be the coupling of an aryl halide with a terminal alkyne, where this compound's role would be indirect. For a standard Sonogashira reaction:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF, 10 mL), the terminal alkyne (1.2 mmol), and an amine base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through celite, wash with an organic solvent, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.[10][11]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Stille Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Preventing homo-coupling in Triphenylbismuth cross-coupling reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triphenylbismuth (Ph₃Bi) in cross-coupling reactions. The focus is on identifying and preventing the formation of undesired homo-coupled byproducts (e.g., biphenyl (B1667301), Ar-Ar).
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of this compound cross-coupling reactions?
A1: Homo-coupling refers to a common side reaction where the organobismuth reagent couples with itself to form a symmetrical biaryl (Ar-Ar), most commonly biphenyl when using this compound. This consumes the starting material and reduces the yield of the desired unsymmetrical cross-coupled product.
Q2: What are the primary causes of excessive homo-coupling?
A2: The leading causes of homo-coupling include:
-
Presence of Oxygen: Trace amounts of oxygen can facilitate the oxidative coupling of organometallic reagents.
-
Catalyst Decomposition: Inefficient catalyst activation or decomposition can lead to palladium black, which may promote homo-coupling.
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not prevent side reactions.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to side reactions.
-
High Reaction Temperatures: Excessive heat can accelerate catalyst decomposition and increase the rate of side reactions.
Q3: Can this compound transfer more than one aryl group?
A3: Yes, a key advantage of triarylbismuth reagents is their ability to act as "atom-economic" multi-aryl sources. Under optimized conditions, all three aryl groups can be transferred, increasing the efficiency of the reaction. However, controlling the reaction to prevent side reactions like homo-coupling is crucial to leveraging this benefit.
Q4: Do these reactions require strictly anhydrous conditions?
A4: Not always. Some palladium-catalyzed cross-coupling reactions using organobismuth reagents have been shown to tolerate the presence of water without a negative effect on the yield.[1] However, this is system-dependent, and for troubleshooting, ensuring the use of dry, degassed solvents is a good starting point.
Troubleshooting Guide: Minimizing Homo-Coupling (Ar-Ar Formation)
This section addresses specific issues related to the formation of homo-coupled byproducts.
Issue 1: Significant Biphenyl Formation Observed by GC/MS or NMR
This is the most common problem, directly indicating that the homo-coupling pathway is competing effectively with the desired cross-coupling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing homo-coupling.
Detailed Explanation:
-
Improve Degassing: Oxygen is a common culprit in promoting homo-coupling. Ensure all solvents are thoroughly degassed and the reaction is assembled and run under a strictly inert atmosphere (Nitrogen or Argon).[2]
-
Optimize Catalyst and Ligand: The choice of catalyst and ligand is critical.
-
For High Selectivity: For reactions mediated by Pd-NHC (N-Heterocyclic Carbene) complexes, using a precatalyst such as PEPPSI-IPr is highly recommended.[1]
-
Crucial Additive: It has been shown that the addition of triphenylphosphine (PPh₃) in a 1:1 ratio to the PEPPSI-IPr catalyst is essential to minimize the formation of the Ar-Ar side product and maintain high efficiency.[1] The active catalytic species is believed to be an NHC-Pd-PPh₃ complex.
-
-
Adjust Reaction Temperature: High temperatures can accelerate catalyst decomposition.[3] If homo-coupling is significant, try reducing the temperature (e.g., from 110°C to 90°C) and extending the reaction time.
-
Verify Reagent Purity: Ensure the purity of your this compound and coupling partner. Impurities can sometimes interfere with the catalytic cycle.
Data Presentation: Effect of Catalytic System on Selectivity
While comprehensive datasets are limited, the following table summarizes key findings on catalyst systems designed to suppress homo-coupling in this compound cross-coupling reactions.
| Catalyst System | Additive | Base | Solvent | Temp (°C) | Outcome |
| PEPPSI-IPr (Pd-NHC) | PPh₃ (1:1 ratio) | Various | Various | RT - 110 | Optimal: Minimizes Ar-Ar byproduct formation while maintaining high efficiency.[1] |
| PEPPSI-IPr (Pd-NHC) | None | Various | Various | RT - 110 | Sub-optimal: Significant formation of Ar-Ar side product observed.[1] |
| Pd(PPh₃)₄ | None | K₂CO₃ | DMF | 90 | Effective: Good yields of cross-coupled product reported for tricyclopropylbismuth (B1255716), implying good selectivity.[1] |
| Pd(OAc)₂ / PPh₃ | None | Various | Various | RT - 110 | Variable: Prone to inefficient catalyst generation and potential for increased side reactions. |
Experimental Protocols
Protocol 1: High-Selectivity Cross-Coupling Using a Pd-NHC Precatalyst
This protocol is based on findings aimed at minimizing homo-coupling.[1]
Reaction Scheme:
Ar-X + (Ph)₃Bi ---(Pd-NHC / PPh₃)---> Ar-Ph
Materials:
-
Aryl halide (Ar-X) (1.0 equiv)
-
This compound (Ph₃Bi) (~0.4 equiv, as it can transfer multiple groups)
-
PEPPSI-IPr catalyst (1-2 mol%)
-
Triphenylphosphine (PPh₃) (1-2 mol%, equal to catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or NMP)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and base.
-
In a separate vial, weigh the PEPPSI-IPr catalyst and an equimolar amount of PPh₃.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).
-
Stir the reaction mixture vigorously. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Perform a standard aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography.
Protocol 2: General Protocol Using Pd(PPh₃)₄
This protocol is adapted from a successful cross-coupling of tricyclopropylbismuth with aryl halides.[1]
Materials:
-
Aryl halide or triflate (Ar-X) (1.0 equiv)
-
This compound (Ph₃Bi) (~0.4 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed DMF
Procedure:
-
To a reaction vial, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the vial with an inert atmosphere.
-
Add the degassed DMF via syringe.
-
Seal the vial and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction and perform a standard aqueous work-up and extraction.
-
Purify the product by flash column chromatography.
Visualizations
Proposed Catalytic Cycle and Competing Homo-Coupling Pathway
Caption: Catalytic cycle for cross-coupling and a competing homo-coupling pathway.
References
Technical Support Center: High-Purity Triphenylbismuth Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of triphenylbismuth to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Grignard reaction?
A1: The most common impurities originating from the Grignard synthesis of this compound are biphenyl (B1667301) and unreacted starting materials. Biphenyl is formed as a side product during the reaction and can impart a yellowish color to the crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Ethanol (B145695) and toluene (B28343) are commonly used and effective solvents for the recrystallization of this compound. A solvent/anti-solvent system, such as ethanol and water, can also be employed.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The melting point of the recrystallized product is also a good indicator of purity; pure this compound has a melting point of approximately 77-79°C.[2]
Q4: What is the expected appearance of high-purity this compound?
A4: High-purity this compound should be a white to off-white crystalline powder.[3] A persistent yellow coloration may indicate the presence of impurities like biphenyl.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound "oils out" instead of crystallizing. | The solution is supersaturated, and the temperature at which crystallization begins is above the melting point of the compound in the solvent. | - Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to promote the formation of crystals at a lower temperature. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used). - The cooling process is too rapid. | - If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. - Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The recrystallized product is still yellow. | The biphenyl impurity has not been effectively removed. | - Perform a second recrystallization. - Consider using a different solvent system. For example, if ethanol was used initially, try recrystallizing from toluene. - Washing the filtered crystals with a small amount of cold solvent can help remove residual impurities. |
| Low recovery yield after recrystallization. | - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. - The crystals were washed with too much cold solvent. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution thoroughly (e.g., in an ice bath) before filtration to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Method 1: Single-Solvent Recrystallization from Ethanol
This method is suitable for general purification of crude this compound.
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved. The flask can be gently heated on a hot plate to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Method 2: Single-Solvent Recrystallization from Toluene
This method is effective for larger-scale purification and can be particularly useful for removing biphenyl impurities.
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the crude this compound in toluene by heating the mixture.
-
Crystallization: After complete dissolution, allow the solution to cool gradually to room temperature to induce crystallization.
-
Isolation: Filter the resulting crystalline solid.
-
Drying: Dry the purified this compound. An industrial-scale example yielded a product with a melting point of 78-79°C and a recovery of 91.7%.[2]
Method 3: Solvent/Anti-Solvent Recrystallization using Ethanol and Water
This technique is useful when the solubility of this compound in a single solvent is too high even at low temperatures.
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Recrystallization Method | Solvent(s) | Typical Yield | Reported Melting Point (°C) | Purity Assessment |
| Single-Solvent | Ethanol | Good | 77-78 | High Purity |
| Single-Solvent | Toluene | ~92%[2] | 78-79[2] | High Purity |
| Solvent/Anti-Solvent | Ethanol/Water | Variable | Not specified | Effective for purification |
Visualizing the Workflow
General Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in this compound recrystallization.
References
Technical Support Center: Managing Triphenylbismuth in Moisture-Sensitive Reactions
For researchers, scientists, and drug development professionals utilizing triphenylbismuth (TPB), ensuring anhydrous conditions is critical for successful and reproducible outcomes. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the moisture sensitivity of TPB.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
This compound is classified as moisture-sensitive. While it is an air-stable solid, prolonged exposure to atmospheric moisture or use in non-anhydrous solvents can lead to hydrolysis. This degradation can affect its performance, particularly in reactions where it acts as a catalyst or reagent. For consistent results, it should always be handled under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
Q2: What are the visible signs of this compound degradation due to moisture?
Degradation of this compound may not always be visually apparent. It is a white crystalline solid, and its hydrolysis product, bismuth (III) oxide, is a pale yellow solid. A slight color change or altered solubility may indicate contamination. The most reliable indicator of degradation is often a decrease in reaction yield or the appearance of unexpected byproducts.
Q3: How should I store this compound to minimize moisture exposure?
This compound should be stored in a tightly sealed container, preferably in a desiccator with a suitable drying agent or within a glovebox.[1][2][3] The storage area should be cool and dry.[1][2]
Q4: Can I use solvents from a freshly opened bottle without further drying?
It is not recommended. Even new bottles of high-purity solvents can contain unacceptable levels of water for moisture-sensitive reactions. It is best practice to dry and deoxygenate all solvents before use with this compound.
Troubleshooting Guide
Issue 1: Low or No Reaction Yield
Possible Cause: The most probable cause is the deactivation of this compound or other moisture-sensitive reagents due to the presence of water.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure all solvents have been rigorously dried. Use appropriate drying agents for the specific solvent and consider techniques like distillation from a drying agent or passing through an activated alumina (B75360) column.
-
Pre-dry Glassware: All glassware must be thoroughly dried before use. Flame-drying under vacuum or oven-drying at a high temperature are effective methods. Allow glassware to cool under an inert atmosphere.
-
Inert Atmosphere Technique: Confirm that your reaction setup maintains a positive pressure of an inert gas (argon or nitrogen). Check for any potential leaks in the system.
-
Reagent Quality: If possible, test the purity of your this compound. If it is old or has been improperly stored, it may be compromised.
Issue 2: Inconsistent Reaction Results
Possible Cause: Variable amounts of moisture are being introduced between different experimental runs.
Troubleshooting Steps:
-
Standardize Procedures: Implement a strict, standardized protocol for setting up all moisture-sensitive reactions involving this compound. This should include consistent methods for drying solvents and glassware.
-
Glovebox Usage: For highly sensitive reactions, perform all manipulations of this compound and other reagents inside a glovebox with a controlled, low-moisture atmosphere.
-
Solvent Storage: Store dried solvents over activated molecular sieves under an inert atmosphere to maintain their dryness.
Impact of Moisture on a Hypothetical Reaction
To illustrate the potential effect of moisture, the following table summarizes the hypothetical outcome of a palladium-catalyzed cross-coupling reaction using this compound as a phenylating agent with varying amounts of water in the reaction solvent (THF).
| Water Content in THF (ppm) | Reaction Yield of Biphenyl (%) | Purity of Biphenyl (%) |
| < 10 | 95 | 99 |
| 50 | 82 | 97 |
| 100 | 65 | 91 |
| 250 | 30 | 75 |
| 500 | < 5 | Not determined |
Note: This data is illustrative and the actual effect of moisture will depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Flame-dry the assembled glassware under a high vacuum.
-
Allow the glassware to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
-
Solvent and Reagent Preparation:
-
Use freshly dried and deoxygenated solvents.
-
Weigh the required amount of this compound and other solid reagents in a glovebox or under a stream of inert gas.
-
If transferring solutions, use gas-tight syringes or cannulas.
-
-
Reaction Setup:
-
To the reaction flask, add this compound and any other solid reagents under a positive flow of inert gas.
-
Add the anhydrous solvent via a syringe or cannula.
-
If other liquid reagents are to be added, do so slowly via a syringe or an addition funnel.
-
Maintain a positive pressure of inert gas throughout the reaction and use a bubbler to monitor the gas flow.
-
-
Work-up and Analysis:
-
Quench the reaction using appropriate methods, being mindful that the work-up procedure itself can introduce moisture.
-
Analyze the crude reaction mixture and purified product to assess yield and purity.
-
Visual Guides
Caption: Workflow for handling this compound in moisture-sensitive reactions.
Caption: A logical guide to troubleshooting low yields in TPB reactions.
References
Technical Support Center: Optimizing Triphenylbismuth Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving triphenylbismuth (TPB).
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for reactions with this compound?
This compound is a nonpolar compound and exhibits good solubility in various organic solvents. Commonly used solvents include benzene, toluene, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and dimethylformamide (DMF).[1][2] The choice of solvent can significantly impact reaction kinetics and yield.
Q2: My this compound-mediated reaction is not proceeding. What are the initial checks I should perform?
If your reaction shows low or no conversion, consider the following initial troubleshooting steps:
-
Reagent Purity: Ensure the purity of your this compound and other starting materials. Impurities can inhibit the catalyst or lead to side reactions.
-
Inert Atmosphere: While some reactions are tolerant to air, many cross-coupling reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Consider using a fresh batch or a different type of catalyst.
-
Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst and promote side reactions like homocoupling.
Q3: How does solvent polarity affect the rate of my this compound reaction?
The effect of solvent polarity on reaction rate is dependent on the reaction mechanism. For reactions involving the formation of charged intermediates or transition states, polar solvents can increase the reaction rate by stabilizing these species.[3][4] Conversely, for reactions where charge is dispersed in the transition state, a more polar solvent may decrease the rate.[4] It is crucial to consider the specific mechanism of your transformation when selecting a solvent.
Q4: I am observing significant byproduct formation. How can the choice of solvent help?
The choice of solvent can influence the selectivity of a reaction and minimize the formation of byproducts. For instance, in Chan-Lam couplings, the solvent can affect the competition between C-N and C-O bond formation.[5] In some cases, a mixture of solvents may be optimal to balance solubility and reactivity, thereby reducing unwanted side reactions.[6] Careful screening of solvents is recommended to identify conditions that favor the desired product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield this compound reactions.
Detailed Steps:
-
Verify Reagent Quality:
-
This compound: Ensure it is a white to pale yellow solid.[7] Discoloration may indicate decomposition.
-
Substrates: Check the purity of your coupling partners.
-
Solvents: Use anhydrous and degassed solvents, especially for palladium-catalyzed reactions.[8]
-
Base: Use a fresh, high-purity base. Some bases are hygroscopic and can introduce water into the reaction.
-
-
Assess Reaction Conditions:
-
Temperature: Some reactions require heating to proceed at an adequate rate. If the reaction is sluggish at room temperature, consider increasing the temperature. However, excessive heat can lead to decomposition.
-
Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Inert Atmosphere: Ensure that the reaction is performed under a properly maintained inert atmosphere if required.
-
-
Evaluate Catalyst System (if applicable):
-
Catalyst Loading: Insufficient catalyst will result in low conversion. Conversely, high catalyst loading can sometimes lead to increased byproduct formation.
-
Ligand: The choice of ligand is critical in many cross-coupling reactions. If one ligand is not effective, screen a variety of ligands with different electronic and steric properties.
-
Catalyst Deactivation: Ensure that the catalyst is not being deactivated by impurities or incompatible functional groups on your substrates.
-
-
Optimize Solvent:
-
Perform small-scale screening with a range of solvents of varying polarity (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile).
-
Consider using a mixture of solvents to fine-tune the reaction conditions.
-
Issue 2: Poor Reproducibility
Inconsistent results can be frustrating. The following guide helps identify potential sources of irreproducibility.
Troubleshooting Workflow for Poor Reproducibility
Caption: A logical approach to addressing poor reproducibility in this compound reactions.
Detailed Steps:
-
Standardize Reaction Setup:
-
Ensure all glassware is thoroughly dried to remove any traces of water.
-
Use a consistent method for purging the reaction vessel with an inert gas.
-
Maintain a consistent and vigorous stirring rate to ensure proper mixing, especially for heterogeneous mixtures.[8]
-
-
Verify Reagent Consistency:
-
Use reagents from the same batch for a series of experiments to rule out batch-to-batch variability.
-
Ensure the solvent is from the same source and of the same grade for all experiments.
-
-
Standardize Work-up and Purification:
-
Follow a consistent procedure for quenching the reaction and extracting the product. Variations in work-up can lead to different levels of product loss.
-
Use a standardized method for purification (e.g., column chromatography with the same silica (B1680970) gel and eluent system).
-
-
Meticulous Documentation:
-
Keep detailed records of every reaction, including the source and batch numbers of all reagents, reaction times, temperatures, and any visual observations.
-
Data Presentation
The following tables summarize quantitative data on the effect of solvent and other parameters on the yield of Chan-Lam C-N cross-coupling reactions. While these examples may not use this compound directly, the principles of solvent optimization are transferable.
Table 1: Effect of Solvent on the Yield of N-phenylaniline
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 100 | 24 | 89 |
| 2 | Methanol | Reflux | 6 | 75 |
| 3 | Ethanol | Reflux | 6 | 72 |
| 4 | Acetonitrile | Reflux | 6 | 65 |
| 5 | Toluene | Reflux | 6 | 40 |
| 6 | Neat | 100 | 6 | 50 |
| 7 | Water:Methanol (1:1) | 100 | 6 | 88 |
Reaction conditions: Phenylboronic acid (1 mmol), aniline (B41778) (1 mmol), Cu-catalyst, base, solvent (3 mL). Data adapted from a study on Chan-Lam coupling optimization.[1]
Table 2: Optimization of Reaction Conditions for N-phenylcytisine Synthesis
| Entry | Solvent | Base | Additive | Yield (%) |
| 1 | DCM | Et3N | - | 56 |
| 2 | MeCN | Et3N | - | 65 |
| 3 | MeCN | Et3N | 5% Molecular Sieves | 85 |
| 4 | EtOAc | Et3N | 5% Molecular Sieves | 70 |
| 5 | DCE | Et3N | 5% Molecular Sieves | 68 |
Reaction conditions: Cytisine (1 equiv), Phenylboronic acid (1.5 equiv), Cu(OAc)2 (2 equiv), Base (2 equiv), Solvent. Data adapted from a study on Chan-Lam N-arylation.[5]
Experimental Protocols
General Protocol for a Trial Chan-Lam C-N Coupling Reaction
This protocol is a general starting point for optimizing a Chan-Lam type reaction, which can be adapted for use with this compound as the aryl source in conjunction with a suitable catalyst system.
Materials:
-
Arylating agent (e.g., Phenylboronic acid or this compound derivative) (1.0 mmol)
-
Amine or other nucleophile (1.2 mmol)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Base (e.g., Triethylamine or Potassium Carbonate) (2.0 mmol)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or Toluene) (5 mL)
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the arylating agent (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at room temperature or heat to the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A general experimental workflow for a this compound-mediated cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101020694A - Industrial preparation method of triphenyl bismuth series compound - Google Patents [patents.google.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Triphenylbismuth vs. Triphenylphosphine: A Comparative Guide for Catalysis in Drug Development and Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of two organometallic compounds, triphenylbismuth (TPB) and triphenylphosphine (B44618) (TPP), in their catalytic applications. While both feature phenyl groups bound to a central pnictogen atom, their catalytic roles and performance characteristics differ significantly.
This comparison delves into their primary applications, supported by experimental data, to inform catalyst selection in synthetic chemistry. Triphenylphosphine is a cornerstone of modern catalysis, primarily serving as a ligand for transition metals and as a potent organocatalyst. In contrast, this compound's catalytic utility is more specialized, often acting as a co-catalyst or reagent in specific transformations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
A direct catalytic comparison is challenging as TPB and TPP play different roles in the widely utilized palladium-catalyzed cross-coupling reactions. TPP is a ubiquitous ligand that stabilizes and activates the palladium catalyst, while triarylbismuth compounds, including TPB, primarily act as aryl-transfer reagents.
Triphenylphosphine as a Ligand in the Suzuki-Miyaura Reaction
Triphenylphosphine is a key ligand in numerous palladium-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura reaction. It coordinates to the palladium center, influencing its electronic and steric properties, which in turn affects the catalytic activity and selectivity.[1] The use of tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common practice for achieving high yields in the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals.[2]
This compound in Palladium-Catalyzed Phenylation
Triarylbismuth compounds can serve as effective aryl-transfer reagents in palladium-catalyzed cross-coupling reactions, offering an alternative to boronic acids or organozinc reagents. In these reactions, all three aryl groups of the bismuth reagent can be transferred, making them atom-economical.[3] While TPB itself is a specific example, studies on related triarylbismuthines highlight their utility. For instance, tricyclopropylbismuth (B1255716) has been successfully used in cross-coupling reactions with aryl halides and triflates, catalyzed by Pd(PPh₃)₄, demonstrating the compatibility of organobismuth reagents with phosphine-ligated palladium catalysts.[4]
Below is a table summarizing representative experimental data for a Suzuki-Miyaura reaction using a TPP-ligated palladium catalyst and a cross-coupling reaction using a triarylbismuth reagent.
| Parameter | Suzuki-Miyaura Reaction with TPP Ligand[5] | Cross-Coupling with Triarylbismuth Reagent[4] |
| Reaction | Aryl Halide + Arylboronic Acid | Aryl Halide + Tricyclopropylbismuth |
| Catalyst | Palladacycle with TPP adduct (0.5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane | DMF |
| Temperature | 100 °C | 90 °C |
| Reaction Time | 12 h | Not specified |
| Product Yield | Good to excellent yields (up to 97%) | High efficiency |
Organocatalytic Applications
Beyond its role as a ligand, triphenylphosphine has emerged as a versatile organocatalyst, mediating a variety of chemical transformations.[6] In contrast, the use of this compound as a primary organocatalyst is less common, though bismuth compounds, in general, are explored for their Lewis acidity.[7][8][9][10][11]
Triphenylphosphine as a Nucleophilic Organocatalyst
Triphenylphosphine's nucleophilicity allows it to catalyze numerous reactions, such as the Wittig, Staudinger, and Mitsunobu reactions.[1][12] It also catalyzes the cyanosilylation of carbonyl compounds and the Henry reaction.[6] A notable application is the chemoselective O-tert-butoxycarbonylation of phenols, where TPP acts as an efficient organocatalyst under neutral, solvent-free conditions.[13]
The table below presents data for the TPP-catalyzed O-tert-butoxycarbonylation of phenols.
| Substrate (Phenol Derivative) | Time (h) | Yield (%)[13] |
| Phenol (B47542) | 2.5 | 98 |
| 4-Cresol | 3.0 | 98 |
| 4-Methoxyphenol | 4.0 | 95 |
| 4-Chlorophenol | 1.5 | 99 |
| 4-Nitrophenol | 0.5 | 99 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Reaction using a Triphenylphosphine-Ligated Palladacycle Catalyst [5]
A mixture of the aryl bromide (0.5 mmol), phenylboronic acid (0.6 mmol), Cs₂CO₃ (1.0 mmol), and the palladacycle catalyst (0.5 mol%) in dioxane (3 mL) is stirred at 100 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with Tricyclopropylbismuth [4]
To a solution of the aryl halide (1.0 equiv) in DMF are added K₂CO₃ (2.0 equiv), tricyclopropylbismuth (0.4 equiv), and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is heated at 90 °C. Upon completion, the reaction is cooled to room temperature and partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated. The crude product is then purified by chromatography.
General Procedure for Triphenylphosphine-Catalyzed O-tert-Butoxycarbonylation of Phenols [13]
A mixture of the phenol (1 mmol), di-tert-butyl dicarbonate (B1257347) (1.1 mmol), and triphenylphosphine (0.1 mmol) is stirred at room temperature or 65 °C for the appropriate time. After completion of the reaction (monitored by TLC), the reaction mixture is purified by column chromatography on silica gel to afford the pure O-tert-butoxycarbonylated product.
Signaling Pathways and Experimental Workflows
To visualize the catalytic cycles and experimental workflows, the following diagrams are provided in the DOT language.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction with a TPP-ligated palladium catalyst.
Caption: Experimental workflow for Pd-catalyzed cross-coupling using a triarylbismuth reagent.
Caption: General mechanism for a triphenylphosphine-catalyzed organic reaction.
Conclusion
Triphenylphosphine and this compound exhibit distinct yet valuable catalytic profiles. Triphenylphosphine is a versatile and widely established tool in a chemist's arsenal, excelling both as a ligand in transition metal catalysis and as a standalone organocatalyst. Its ability to modulate the properties of metal catalysts and to mediate a broad range of organic transformations makes it indispensable in drug discovery and fine chemical synthesis.
This compound, while not as broadly applied as a primary catalyst, demonstrates utility as an efficient aryl-transfer reagent in palladium-catalyzed cross-coupling reactions, offering an atom-economical alternative to other organometallic reagents. Its application as a curing catalyst further highlights its specialized catalytic functions.[14][15][16]
The choice between these two compounds is therefore highly dependent on the specific synthetic challenge. For establishing robust and versatile cross-coupling platforms or for leveraging organocatalytic pathways, triphenylphosphine remains the preeminent choice. For specific applications requiring efficient arylation under palladium catalysis, triarylbismuth reagents present a compelling and atom-economical option. Researchers are encouraged to consider the specific reaction type, desired outcome, and economic factors when selecting between these two powerful synthetic tools.
References
- 1. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 3. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Planar bismuth triamides: a tunable platform for main group Lewis acidity and polymerization catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Triphenylphosphine as a Novel Organocatalyst for Chemoselective O-tert-Butoxycarbonylation of Phenols [organic-chemistry.org]
- 14. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Triphenylbismuth and Triphenylantimony
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of triphenylbismuth (Ph₃Bi) and triphenylantimony (B1630391) (Ph₃Sb), two organometallic compounds with significant applications in catalysis, materials science, and medicinal chemistry. This document summarizes key experimental data, provides detailed experimental protocols for comparative analysis, and visualizes reaction pathways and workflows to facilitate a deeper understanding of their relative performance.
Introduction
This compound and triphenylantimony are trivalent organopnictogen compounds featuring a central bismuth or antimony atom bonded to three phenyl groups. The subtle differences in the electronic structure and atomic radii of bismuth and antimony lead to distinct reactivity profiles. Understanding these differences is crucial for selecting the appropriate compound for a specific application, be it as a catalyst, a reagent in organic synthesis, or as a component of a biologically active molecule.
Physical and Structural Properties
A fundamental understanding of the physical and structural properties of Ph₃Bi and Ph₃Sb is essential for interpreting their reactivity.
| Property | This compound (Ph₃Bi) | Triphenylantimony (Ph₃Sb) |
| Molar Mass | 440.30 g/mol | 353.07 g/mol |
| Appearance | White crystalline solid[1] | White to off-white crystalline powder |
| Melting Point | 77-78 °C | 52-54 °C |
| Crystal Structure | Trigonal pyramidal | Trigonal pyramidal |
| M-C Bond Length (Å) | ~2.25 Å | ~2.16 Å |
| C-M-C Bond Angle (°) | ~94°[1] | ~96° |
Comparative Reactivity
Catalytic Activity
Both Ph₃Bi and Ph₃Sb exhibit catalytic activity in a range of organic transformations. However, their efficiencies can differ significantly depending on the reaction type.
Curing Reactions:
Cross-Coupling Reactions:
Both organobismuth and organoantimony compounds have been utilized in cross-coupling reactions. This compound serves as a phenyl donor in some Pd(0) catalyzed cross-coupling reactions.[1] Research on palladium-catalyzed cross-coupling reactions of tricyclopropylbismuth (B1255716) with aryl halides has shown high efficiency. Studies on triphenylarsine (B46628) and triphenylstibine-stabilized palladium complexes have demonstrated good reactivity in Sonogashira coupling reactions. A direct quantitative comparison of Ph₃Bi and Ph₃Sb in the same cross-coupling reaction is an area for further investigation.
Oxidation Reactions
The oxidation of Ph₃Bi and Ph₃Sb from the +3 to the +5 oxidation state is a key aspect of their chemistry. This transformation is crucial for the synthesis of various derivatives and for their application as oxidizing agents.
A study on the kinetics of oxidation of triphenyl derivatives of Group 15 elements by potassium peroxodisulfate in an acetonitrile-water mixture revealed the following order of reactivity: Ph₃P > Ph₃Sb > Ph₃As. Unfortunately, this study did not include Ph₃Bi. The mechanism is proposed to be a rate-determining nucleophilic displacement on the peroxide linkage.
The oxidation of Ph₃Bi to its corresponding dichloride (Ph₃BiCl₂) or dibromide is a common synthetic procedure. Similarly, Ph₃Sb can be readily oxidized to Ph₃SbCl₂ or Ph₃SbBr₂.
Lewis Acidity
The Lewis acidity of Ph₃Bi and Ph₃Sb is an important factor in their catalytic activity and their ability to interact with other molecules. The larger and more polarizable nature of bismuth compared to antimony suggests that Ph₃Bi might exhibit different Lewis acidic properties.
Studies on related pnictogen trichlorides (SbCl₃ and BiCl₃) have shown that BiCl₃ is a stronger Lewis acid than SbCl₃, as evidenced by solid-state structures and solution-state NMR studies using the Gutmann-Beckett method.[5][6] This trend is likely to extend to their triphenyl derivatives. Direct experimental comparison of the Lewis acidity of Ph₃Bi and Ph₃Sb using techniques like ³¹P NMR spectroscopy with a phosphine (B1218219) oxide probe would provide valuable quantitative data.
Biological Activity
A comparative study on the anti-leishmanial activity of a series of triphenylantimony(V) and this compound(V) α-hydroxy carboxylato complexes revealed significant differences in their biological profiles.[7][8]
| Compound Type | Target | IC₅₀ (µM) |
| This compound(V) complexes | Leishmania promastigotes | 3.58 - 6.33 |
| This compound(V) complexes | Human fibroblast cells | 5.83 - 7.01 |
| Triphenylantimony(V) complexes | Leishmania promastigotes | 12.5 - 20.7 |
| Triphenylantimony(V) complexes | Human fibroblast cells | 72.8 - >100 |
The data indicates that the this compound(V) complexes are more potent but less selective, exhibiting higher toxicity towards human cells. In contrast, the triphenylantimony(V) complexes show greater selectivity, being more toxic to the Leishmania parasites than to human cells.[8]
Experimental Protocols
To facilitate direct comparison of the reactivity of Ph₃Bi and Ph₃Sb, the following experimental protocols are provided as a guideline.
Synthesis of this compound and Triphenylantimony
Objective: To synthesize Ph₃Bi and Ph₃Sb via a Grignard reaction for use in subsequent reactivity studies.
Materials:
-
Bismuth(III) chloride (BiCl₃) or Antimony(III) chloride (SbCl₃)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare the Grignard reagent by the dropwise addition of a solution of bromobenzene in anhydrous diethyl ether or THF to the activated magnesium. Maintain a gentle reflux during the addition.
-
After the formation of phenylmagnesium bromide is complete, cool the reaction mixture to room temperature.
-
Slowly add a solution of BiCl₃ or SbCl₃ in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or heat under reflux to ensure complete reaction.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or a mixture of diethyl ether and petroleum ether) to obtain pure Ph₃Bi or Ph₃Sb.
Comparative Oxidation to Dichlorides
Objective: To compare the ease of oxidation of Ph₃Bi and Ph₃Sb to their corresponding dichlorides.
Materials:
-
This compound
-
Triphenylantimony
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
Anhydrous carbon tetrachloride or another suitable inert solvent
Procedure:
-
Dissolve a known amount of Ph₃Bi or Ph₃Sb in an anhydrous, inert solvent in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of sulfuryl chloride or bubble chlorine gas through the solution with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization.
-
Compare the reaction times and yields for Ph₃Bi and Ph₃Sb under identical conditions.
Visualizations
Synthesis Workflow
References
- 1. Triphenylbismuthine - Wikipedia [en.wikipedia.org]
- 2. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The catalytic role of triphenyl bismuth in curing reactions: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative stability, toxicity and anti-leishmanial activity of triphenyl antimony(v) and bismuth(v) α-hydroxy carboxylato complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Triphenylbismuth- and Palladium-Catalyzed N-Arylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of an aryl group to the nitrogen atom of an indole (B1671886) ring is a critical transformation in the synthesis of numerous biologically active compounds. This guide provides an objective comparison of two prominent catalytic systems for this N-arylation reaction: the copper-catalyzed use of triphenylbismuth and the well-established palladium-catalyzed Buchwald-Hartwig amination. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction workflows.
Performance Comparison
The following table summarizes the key performance indicators for the N-arylation of indole with 4-bromotoluene, a representative reaction, using a this compound/copper system and a palladium-based system. It is important to note that the data is compiled from different studies and serves as a representative comparison.
| Parameter | This compound/Copper Catalysis | Palladium Catalysis (Buchwald-Hartwig) |
| Catalyst System | Ph₃Bi / Cu(OAc)₂ | Pd₂(dba)₃ / Bulky Phosphine (B1218219) Ligand |
| Arylating Agent | This compound | Aryl Halide (e.g., 4-bromotoluene) |
| Base | Pyridine (B92270) | NaOt-Bu or K₃PO₄ |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Toluene (B28343) or Dioxane |
| Temperature | 50 °C | ~110 °C |
| Reaction Time | 16 hours | Not specified, typically shorter |
| Yield | High (specific data for this exact reaction not available in a single source) | High (often >90%)[1] |
| Key Advantages | Milder reaction temperatures. | Broad substrate scope, well-established, and often faster.[1][2] |
| Key Disadvantages | Stoichiometric use of this compound as the aryl source. | Higher reaction temperatures, requires specialized ligands. |
Experimental Protocols
Copper-Catalyzed N-Arylation of Tryptophan using this compound
This protocol is adapted from a procedure for the N-arylation of the indole side chain of tryptophan.[3]
Materials:
-
N-Boc-Tryptophan methyl ester
-
This compound (Ph₃Bi)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a reaction vessel, add N-Boc-Tryptophan methyl ester (1.0 equiv).
-
Add this compound (1.0 equiv) and copper(II) acetate (1.0 equiv).
-
Under an inert atmosphere, add anhydrous dichloromethane to achieve a 0.1 M concentration of the tryptophan derivative.
-
Add pyridine (3.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at 50 °C under an air atmosphere for 16 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the N-arylated product.
Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Amination)
This is a general procedure based on established Buchwald-Hartwig amination protocols.[1][2]
Materials:
-
Indole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky electron-rich phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) - SPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (typically 1-2 mol%) and the phosphine ligand (typically 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add sodium tert-butoxide (typically 1.2-1.5 equiv).
-
Add the indole (1.0 equiv) and the aryl bromide (1.0-1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the N-arylindole.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in catalyst selection, the following diagrams are provided.
References
A Comparative Analysis of Organobismuth Reagents in Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of aryl moieties is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Among the diverse array of methodologies available, arylation reactions utilizing organobismuth reagents have garnered significant attention due to their unique reactivity, low toxicity, and the often mild reaction conditions required. This guide provides an objective comparison of organobismuth(III) and organobismuth(V) reagents in C-, N-, and O-arylation reactions, supported by experimental data and protocols. We also offer a comparative perspective against other common arylation techniques.
Performance Comparison of Organobismuth Reagents
Organobismuth reagents, available in both Bi(III) and Bi(V) oxidation states, exhibit distinct reactivity profiles in arylation reactions. The choice between them is often dictated by the nature of the substrate and the desired bond formation.[1][2] Pentavalent organobismuth compounds are generally considered more reactive arylating agents compared to their trivalent counterparts and can often be used under milder conditions.[1]
C-Arylation Reactions
For the formation of carbon-carbon bonds, particularly in the arylation of phenols and related compounds, pentavalent organobismuth reagents have demonstrated high efficiency.
Table 1: C-Arylation of Phenols and Naphthols with Organobismuth(V) Reagents
| Entry | Arylating Reagent | Substrate | Product | Yield (%) |
| 1 | Ph₃Bi(OAc)₂ | 2-Naphthol | 1-Phenyl-2-naphthol | 95 |
| 2 | (4-MeC₆H₄)₃Bi(OAc)₂ | 2-Naphthol | 1-(4-Tolyl)-2-naphthol | 85 |
| 3 | (4-ClC₆H₄)₃Bi(OAc)₂ | Phenol | 2-(4-Chlorophenyl)phenol | 78 |
| 4 | Ph₃Bi(OAc)₂ | Estrone | 2-Phenylestrone | 60 |
Data synthesized from literature reports. Yields are isolated yields.
N-Arylation Reactions
Both Bi(III) and Bi(V) reagents are effective for the formation of carbon-nitrogen bonds. Copper catalysis is often employed, particularly with triarylbismuth(III) reagents.[3] Pentavalent organobismuth reagents can achieve selective arylation of disubstituted hydrazines under very mild conditions, with reactions often completing in minutes.[1][4]
Table 2: N-Arylation of Amines and Hydrazines
| Entry | Arylating Reagent | Substrate | Catalyst/Conditions | Product | Yield (%) |
| 1 | Ph₃Bi | 4-Nitroaniline | Cu(OAc)₂, Et₃N, CH₂Cl₂, reflux | 4-Nitro-N-phenylaniline | 85[3] |
| 2 | (4-MeC₆H₄)₃Bi | Morpholine | Cu(OAc)₂, Et₃N, CH₂Cl₂, reflux | 4-(4-Tolyl)morpholine | 92[3] |
| 3 | Ph₃Bi(OAc)₂ | BocNHNHCH₂COOEt | No catalyst, CH₂Cl₂, rt, 10 min | BocN(Ph)NHCH₂COOEt | 93[4] |
| 4 | (4-MeC₆H₄)₃Bi(OAc)₂ | CbzNHNHCH₃ | No catalyst, CH₂Cl₂, rt | CbzN(4-tolyl)NHCH₃ | 87[4] |
O-Arylation Reactions
The formation of carbon-oxygen bonds using organobismuth reagents is a well-established transformation. Copper(II) acetate (B1210297) is a common promoter for the O-arylation of phenols and alcohols using triarylbismuthines.[5]
Table 3: O-Arylation of Phenols and Alcohols
| Entry | Arylating Reagent | Substrate | Promoter/Conditions | Product | Yield (%) |
| 1 | Ph₃Bi | Phenol | Cu(OAc)₂, Pyridine (B92270), CH₂Cl₂, 50°C, O₂ | Diphenyl ether | 85 |
| 2 | (4-MeOC₆H₄)₃Bi | 4-Methoxyphenol | Cu(OAc)₂, Pyridine, CH₂Cl₂, 50°C, O₂ | Bis(4-methoxyphenyl) ether | 90 |
| 3 | Ph₃Bi | Boc-Ala-Tyr-Val-OMe | Cu(OAc)₂, Pyridine, CH₂Cl₂, 50°C, O₂ | O-Phenylated peptide | 75[6] |
| 4 | Ph₄BiF | tert-Butanol | Cu(OAc)₂, CH₂Cl₂, rt | tert-Butyl phenyl ether | 88[5] |
Comparison with Alternative Arylation Methods
While organobismuth reagents offer significant advantages, it is crucial to consider their performance in the context of other established arylation methods, such as the Chan-Lam and Buchwald-Hartwig couplings.
Table 4: Comparative Overview of Arylation Methods
| Method | Arylating Agent | Typical Catalyst | Key Advantages | Key Disadvantages |
| Organobismuth-mediated | Ar₃Bi or Ar₃BiX₂ | Often Cu(II) salts | Low toxicity of Bi, mild conditions, air/moisture stability of reagents. | Stoichiometric use of bismuth reagent is common. |
| Chan-Lam Coupling | Aryl boronic acids | Copper salts | Broad substrate scope, commercially available reagents. | Can require excess boronic acid, sometimes sensitive to steric hindrance. |
| Buchwald-Hartwig Amination | Aryl halides/triflates | Palladium complexes | High functional group tolerance, excellent yields. | Palladium catalyst can be expensive and require inert atmosphere. |
Experimental Protocols
General Procedure for Copper-Promoted S-Arylation with Triarylbismuths[7][8]
To a 25 mL Schlenk tube, add the thiol substrate (0.30 mmol), triarylbismuth reagent (0.30 mmol), Cu(OAc)₂ (0.30 mmol), pyridine (0.30 mmol), and DMF (1 mL). The mixture is stirred at 50 °C for 12 hours. After cooling to room temperature, saturated brine is added, and the mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired diaryl sulfide.
General Procedure for the Selective N-Arylation of Disubstituted Hydrazines with Pentavalent Organobismuth Reagents[4]
To a solution of the disubstituted hydrazine (B178648) (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added the triarylbismuth diacetate (1.3 equiv) at room temperature under an inert atmosphere. The reaction is stirred for 10 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the arylated hydrazine.
Synthesis of Triarylbismuth Diacetates (Pentavalent Reagents)[1]
A solution of the triarylbismuthine (1.0 equiv) in a suitable solvent such as acetone (B3395972) is heated to reflux. To this solution is added sodium perborate (B1237305) or another suitable oxidizing agent, followed by acetic acid. The mixture is refluxed for a specified time, cooled, and filtered. The filtrate is concentrated, and the resulting solid is recrystallized to give the pure triarylbismuth diacetate.
Visualizing Reaction Workflows and Logic
References
- 1. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective N-arylation of aminobenzanilides under mild conditions using triarylbismuthanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for Triphenylbismuth in Phenol O-Arylation
For Researchers, Scientists, and Drug Development Professionals
The O-arylation of phenols is a fundamental transformation in organic synthesis, crucial for the construction of diaryl ethers, which are prevalent motifs in pharmaceuticals, natural products, and functional materials. While triphenylbismuth, in conjunction with a copper co-catalyst, has been utilized for this purpose, the continuous drive for greener, more efficient, and cost-effective synthetic methodologies has led to the exploration of several alternatives. This guide provides an objective comparison of this compound with two prominent alternatives: bismuth(III) triflate (Bi(OTf)₃) and palladium-based catalysts, for the O-arylation of phenols. The comparison is supported by experimental data, detailed methodologies, and mechanistic insights.
Performance Comparison
The following tables summarize the performance of this compound (with a copper co-catalyst), bismuth(III) triflate, and palladium-based catalysts in the O-arylation of phenols. It is important to note that the reaction conditions are not identical across the studies cited, and thus the data should be interpreted as representative examples of each catalytic system's performance.
Table 1: Copper-Promoted O-Arylation using Triarylbismuthines
| Entry | Phenol (B47542) Substrate | Arylating Agent | Base | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-L-tyrosine methyl ester | Tri(p-tolyl)bismuth | Pyridine (B92270) | Cu(OAc)₂ (30 mol%) | CH₂Cl₂ | 50 | 16 | 85 | [1] |
| 2 | 4-Methoxyphenol | This compound | Pyridine | Cu(OAc)₂ (100 mol%) | CH₂Cl₂ | 50 | 16 | 95 | [2] |
| 3 | Phenol | This compound | Pyridine | Cu(OAc)₂ (100 mol%) | CH₂Cl₂ | 50 | 16 | 91 | [2] |
| 4 | 4-Nitrophenol | This compound | Pyridine | Cu(OAc)₂ (100 mol%) | CH₂Cl₂ | 50 | 16 | 88 | [2] |
Table 2: Bismuth(III) Triflate Catalyzed O-Arylation (Intermolecular Cyclization)
Note: Data for direct intermolecular O-arylation using Bi(OTf)₃ is limited; the following represents a related intramolecular cyclization which proceeds via O-arylation.
| Entry | Phenol Substrate | Allylic Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | 3-Methylbut-2-en-1-ol | Bi(OTf)₃ (5 mol%) | Toluene (B28343) | 80 | 3 | 91 (Chroman) | [3] |
| 2 | 4-Methoxyphenol | 3-Methylbut-2-en-1-ol | Bi(OTf)₃ (5 mol%) | Toluene | 80 | 3 | 85 (Chroman) | [3] |
| 3 | 2-Naphthol | 3-Methylbut-2-en-1-ol | Bi(OTf)₃ (5 mol%) | Toluene | 80 | 3 | 88 (Naphthopyran) | [3] |
Table 3: Palladium-Catalyzed O-Arylation of Phenols
| Entry | Phenol Substrate | Aryl Halide/Triflate | Base | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenol | 4-Chlorotoluene | K₃PO₄ | Pd(OAc)₂ (2 mol%) | 2-(Di-t-butylphosphino)biphenyl | Toluene | 100 | 3 | 98 |[4] | | 2 | 4-Methoxyphenol | 4-Chlorotoluene | K₃PO₄ | Pd(OAc)₂ (2 mol%) | 2-(Di-t-butylphosphino)biphenyl | Toluene | 100 | 3 | 99 |[4] | | 3 | Phenol | 1-Bromo-4-(trifluoromethyl)benzene | PMP | [Pd(cinnamyl)Cl]₂ (1 mol%) | RuPhos | Toluene | 100 | 17 | 95 |[1][5] | | 4 | 4-Nitrophenol | Phenyl triflate | PMP | [Pd(cinnamyl)Cl]₂ (1 mol%) | RuPhos | Toluene | 100 | 17 | 85 |[1][5] |
*PMP = 1,2,2,6,6-pentamethylpiperidine
Experimental Protocols
1. General Procedure for Copper-Promoted O-Arylation of N-Boc-L-tyrosine methyl ester with Tri(p-tolyl)bismuth [1]
To a solution of N-Boc-L-tyrosine methyl ester (1.0 equiv) in CH₂Cl₂ were added Cu(OAc)₂ (0.3 equiv), pyridine (3.0 equiv), and tri(p-tolyl)bismuth (1.0 equiv). The reaction mixture was stirred under an oxygen atmosphere at 50 °C for 16 hours. Upon completion, the reaction was quenched with a saturated aqueous solution of NH₄Cl and extracted with CH₂Cl₂. The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired O-arylated product.
2. General Procedure for Bi(OTf)₃-Catalyzed Intermolecular Cyclization of Phenols with Allylic Alcohols [3]
In a reaction tube, the phenol (0.10 mmol), allylic alcohol (0.30 mmol), and Bi(OTf)₃ (5.0 mol %) were combined in toluene (0.2 mL). The mixture was stirred under an air atmosphere at 80 °C for 3 hours. After cooling to room temperature, the reaction mixture was directly subjected to flash column chromatography on silica gel to yield the corresponding chroman derivative.
3. General Procedure for Palladium-Catalyzed O-Arylation of Phenols with Aryl Halides [4]
An oven-dried resealable Schlenk tube was charged with Pd(OAc)₂ (2 mol %), 2-(di-t-butylphosphino)biphenyl (4 mol %), and K₃PO₄ (2.0 equiv.). The tube was evacuated and backfilled with argon. Toluene, the phenol (1.2 equiv.), and the aryl halide (1.0 equiv.) were then added. The Schlenk tube was sealed and the reaction mixture was stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture was diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue was purified by flash chromatography to give the desired diaryl ether.
Mechanistic Pathways
The following diagrams illustrate the proposed catalytic cycles for the O-arylation of phenols using the three different catalytic systems.
References
The Efficacy of Triphenylbismuth as a Phenylation Agent: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of a phenylation agent is critical for the synthesis of complex molecules. This guide provides an objective comparison of the efficacy of triphenylbismuth (Ph₃Bi) against other common phenylation agents, supported by experimental data and detailed protocols.
This compound has emerged as a valuable reagent in organic synthesis, particularly for the introduction of phenyl groups onto various substrates. Its utility is most prominent in palladium- and copper-catalyzed cross-coupling reactions. This guide will delve into its performance, particularly in comparison to the widely used phenylboronic acid, and touch upon its standing relative to phenyl Grignard reagents and tetraphenyltin.
Comparative Efficacy in N-Arylation Reactions
A direct comparison of the efficacy of triarylbismuth compounds and arylboronic acids in the copper(II) acetate-promoted N-arylation of imides, such as 5,5-dimethylhydantoin, reveals comparable and often high yields for both reagents. The choice between the two may, therefore, depend on other factors such as substrate scope, functional group tolerance, and reaction conditions.
| Phenylation Agent | Substrate | Product | Yield (%) | Catalyst System | Reference |
| This compound | 5,5-Dimethylhydantoin | N-Phenyl-5,5-dimethylhydantoin | 85 | Cu(OAc)₂ | [1] |
| Phenylboronic Acid | 5,5-Dimethylhydantoin | N-Phenyl-5,5-dimethylhydantoin | 90 | Cu(OAc)₂ | [1] |
| This compound | Phthalimide | N-Phenylphthalimide | 92 | Cu(OAc)₂ | [1] |
| Phenylboronic Acid | Phthalimide | N-Phenylphthalimide | 88 | Cu(OAc)₂ | [1] |
| This compound | Succinimide | N-Phenylsuccinimide | 78 | Cu(OAc)₂ | [1] |
| Phenylboronic Acid | Succinimide | N-Phenylsuccinimide | 85 | Cu(OAc)₂ | [1] |
Table 1: Comparison of Yields for the Copper-Catalyzed N-Phenylation of Imides. [1]
Palladium-Catalyzed Phenylation of Aryl Halides
Experimental Protocols
General Procedure for Palladium-Catalyzed Phenylation of Aryl Halides with this compound
The following is a representative experimental protocol adapted from the palladium-catalyzed cross-coupling of triorganobismuth reagents with aryl halides.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.4 mmol, provides 1.2 mmol of phenyl groups)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMF via syringe.
-
Heat the reaction mixture to 90 °C and stir for the appropriate time (typically monitored by TLC or GC-MS until completion, e.g., 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phenylated product.
Catalytic Cycle of Palladium-Catalyzed Phenylation
The mechanism of the palladium-catalyzed cross-coupling reaction between an aryl halide and this compound is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of palladium-catalyzed phenylation.
Comparison with Other Phenylation Agents
-
Phenylboronic Acid: As shown in the N-arylation data, this compound offers comparable efficacy to phenylboronic acid. Phenylboronic acids are widely used in Suzuki-Miyaura couplings and are generally stable and easy to handle.[4] this compound provides an alternative that can be advantageous in specific contexts, potentially avoiding issues related to boronic acid decomposition or the need for specific activating conditions.
-
Phenyl Grignard Reagents: Phenylmagnesium halides are potent nucleophiles but are also highly basic and sensitive to moisture and protic functional groups. This can limit their functional group tolerance compared to the milder conditions often employed with this compound.
-
Tetraphenyltin: Organotin reagents, such as tetraphenyltin, are effective in Stille couplings. However, a significant drawback is the toxicity and the difficulty in removing tin byproducts, which makes them less desirable from an environmental and practical standpoint. This compound offers a less toxic alternative.
Conclusion
This compound is a highly effective phenylation agent, demonstrating comparable, and in some cases, superior performance to other established reagents. Its use in both copper- and palladium-catalyzed reactions allows for the efficient formation of C-N and C-C bonds under relatively mild conditions. While phenylboronic acids remain a cornerstone of cross-coupling chemistry, this compound presents a valuable and often less toxic alternative to other organometallic phenylation agents like Grignard and organotin reagents, expanding the toolkit available to synthetic chemists. The choice of reagent will ultimately depend on the specific substrate, desired functional group tolerance, and overall synthetic strategy.
References
- 1. Comparison of Copper(II) Acetate Promoted N-Arylation of 5,5-Dimethyl Hydantoin and Other Imides with Triarylbismuthanes and Aryl Boronic Acids [organic-chemistry.org]
- 2. Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
A Cross-Validated Comparison of Experimental and DFT Data for Triphenylbismuth
A comprehensive analysis of the structural and electronic properties of Triphenylbismuth (Bi(C₆H₅)₃), this guide provides a side-by-side comparison of experimental data from spectroscopic and diffraction techniques with theoretical predictions from Density Functional Theory (DFT) calculations. This information is crucial for researchers in organometallic chemistry, materials science, and drug development who rely on accurate molecular parameters for modeling and design.
This guide summarizes key quantitative data in structured tables for straightforward comparison, details the experimental and computational methodologies employed in the cited studies, and presents logical workflows through Graphviz diagrams.
Molecular Structure: A Tale of Two Phases
The molecular geometry of this compound has been determined experimentally in both the gas phase by Gas Electron Diffraction (GED) and in the solid state by X-ray crystallography. These experimental findings are compared with the results of DFT calculations, which provide a theoretical ground-state structure.
A key study by Berger et al. provides a direct comparison of the gas-phase experimental structure with DFT calculations incorporating relativistic effects. In the solid state, the structure is influenced by crystal packing forces, leading to slight variations in bond lengths and angles compared to the isolated molecule in the gas phase.
| Parameter | Gas Electron Diffraction (Experimental) | X-ray Crystallography (Experimental Range for Derivatives) | DFT Calculation (Scalar Relativistic) |
| Bi-C Bond Length (Å) | 2.246(5) | 2.187 - 2.293[1][2] | 2.257 |
| C-Bi-C Bond Angle (°) | 94.0(5)[3] | 93.8 - 96.7[1] | 95.3 |
| C-C Bond Length (Å, avg.) | 1.403(2) | Not explicitly detailed for Bi(C₆H₅)₃ | 1.407 |
| Bi-C-C Angle (°) | 121.2(4) | Not explicitly detailed for Bi(C₆H₅)₃ | 121.5 |
Note: DFT data is from Berger et al. and may vary with the choice of functional and basis set.
Vibrational Spectroscopy: Probing Molecular Bonds
The vibrational modes of this compound have been investigated using Infrared (IR) and Raman spectroscopy. DFT calculations can predict these vibrational frequencies, providing a powerful tool for assigning experimental spectra.
Berger et al. have compared the experimental gas-phase IR spectrum of this compound with simulated spectra at different levels of theory. The inclusion of relativistic effects in the DFT calculations was found to be important for accurately reproducing the experimental spectrum.
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹, Scaled) | Assignment |
| Bi-C Asymmetric Stretch | 435 | 440 | Bi-C bond vibration |
| Phenyl Ring Deformation | 681[1] | 685 | C-C-C ring bending |
| C-H Out-of-Plane Bend | 730 | 735 | C-H wagging |
| Phenyl Ring Breathing | 995 | 1000 | Symmetric ring expansion/contraction |
| C-C Stretch | 1430 | 1435 | Phenyl ring C-C stretching |
Note: Experimental and calculated frequencies are approximate and can vary based on the specific conditions and computational methods.
Electronic Properties: Understanding Reactivity
The electronic structure of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its reactivity and optical properties. These can be probed experimentally using UV-Vis spectroscopy and calculated using Time-Dependent DFT (TD-DFT).
The HOMO-LUMO gap is a key parameter that corresponds to the energy of the lowest electronic transition. A smaller gap generally indicates a more reactive molecule.
| Property | Experimental (UV-Vis) | TD-DFT Calculation |
| Absorption Maxima (λmax, nm) | 221, 275[1] | 225, 268 |
| HOMO-LUMO Gap (eV) | Not directly measured | ~4.0 - 4.5 |
Note: The calculated HOMO-LUMO gap can vary significantly depending on the DFT functional and basis set used.
Experimental and Computational Protocols
Experimental Methodologies
-
Gas Electron Diffraction (GED): This technique involves scattering a beam of high-energy electrons off a gaseous sample of the molecule. The resulting diffraction pattern is analyzed to determine the internuclear distances and bond angles of the isolated molecule.
-
X-ray Crystallography: In this method, a single crystal of the compound is irradiated with X-rays. The diffraction pattern produced by the crystal lattice is used to determine the precise arrangement of atoms in the solid state.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For the cited data, a TENSOR 27 FTIR spectrometer was used[4].
-
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. The absorption maxima provide information about the electronic structure.
Computational Methodology: Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The calculations cited in this guide typically employ the following:
-
Functionals: A variety of exchange-correlation functionals are used, with B3LYP being a common choice for organometallic compounds. For heavy elements like bismuth, it is crucial to consider relativistic effects, which can be included through scalar-relativistic (SR) approximations or more rigorous methods that account for spin-orbit coupling (SOC).
-
Basis Sets: The choice of basis set determines the accuracy of the representation of the molecular orbitals. For molecules containing heavy elements, effective core potentials (ECPs) are often used for the core electrons to reduce computational cost, while the valence electrons are described by more flexible basis sets.
Visualization of the Comparison Workflow
The following diagrams illustrate the logical flow of cross-validating experimental and theoretical data for this compound.
Caption: Workflow for experimental data acquisition.
Caption: Workflow for DFT computational analysis.
Caption: Cross-validation of experimental and DFT data.
References
A Comparative Guide to Triphenylbismuth Catalysts Versus Traditional Systems for Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-heteroatom and carbon-carbon bonds is fundamental in modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. While traditional palladium- and copper-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings are staples in the synthetic chemist's toolbox, alternative reagents are continuously being explored to overcome certain limitations. This guide provides a comparative overview of triphenylbismuth (BiPh₃) as a co-catalyst or reagent in arylation reactions, benchmarked against these established systems.
Performance Comparison
This compound has emerged as a valuable arylating agent, often used in conjunction with palladium or copper catalysts. It offers a non-toxic and air-stable alternative to some traditional reagents. Below is a summary of its performance in various cross-coupling reactions compared to conventional methods. It is important to note that reaction conditions and substrates may vary between studies, and this data is intended to provide a general performance overview.
| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-C Coupling | BiPh₃/Pd(PPh₃)₄ | Aryl Halide | - | DMF | K₂CO₃ | 90 | 12-24 | 70-95 | [1] |
| (Suzuki-Miyaura) | Pd(OAc)₂/PPh₃ | Aryl Halide | Arylboronic Acid | 95% EtOH | K₂CO₃ | Reflux | 2-12 | 80-98 | [2] |
| C-N Coupling | BiPh₃/Cu(OAc)₂ | Amine | - | DCM | Pyridine | 50 | 24 | 60-90 | N/A |
| (Buchwald-Hartwig) | Pd(OAc)₂/BINAP | Aryl Bromide | Aniline | Toluene | Cs₂CO₃ | 110 | 8 | 75-95 | [3] |
| C-O Coupling | BiPh₃/Cu(OAc)₂ | Phenol | - | DCM | Pyridine | 50 | 24 | 65-92 | N/A |
| (Chan-Lam) | Cu(OAc)₂ | Phenol | Phenylboronic Acid | DCM | Pyridine | RT | 48 | 70-90 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for a this compound-mediated reaction and a traditional Suzuki-Miyaura coupling.
Protocol 1: Palladium-Catalyzed Cross-Coupling Using Tricyclopropylbismuth (B1255716) (Adaptable for this compound)
This protocol is based on the palladium-catalyzed cross-coupling of tricyclopropylbismuth with aryl halides and can be adapted for this compound.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Tricyclopropylbismuth (or this compound) (0.4 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
K₂CO₃ (2.0 mmol)
-
DMF (5 mL)
Procedure:
-
To an oven-dried flask, add the aryl halide, tricyclopropylbismuth (or this compound), Pd(PPh₃)₄, and K₂CO₃.
-
Add DMF (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Standard Suzuki-Miyaura Cross-Coupling
This is a general procedure for a ligand-free Suzuki-Miyaura cross-coupling reaction.[5]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.005 mmol, 0.5 mol%)
-
Aqueous Na₂CO₃ (2M, 2 mL)
-
Toluene (5 mL)
Procedure:
-
In a flask, dissolve the aryl halide and arylboronic acid in toluene.
-
Add the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the Pd(OAc)₂ catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Catalytic Landscape
The choice of a catalytic system is often a multi-faceted decision. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate arylation method.
Caption: A decision tree for selecting an arylation method.
Conclusion
This compound, in conjunction with transition metal catalysts, presents a viable and attractive alternative to some traditional cross-coupling reagents. Its stability, low toxicity, and effectiveness in various arylation reactions make it a noteworthy tool for synthetic chemists. While traditional methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions remain powerful and versatile, the use of this compound can offer advantages in specific contexts, particularly where avoidance of boronic acids or the use of more environmentally benign reagents is a priority. The choice of catalyst system will ultimately depend on the specific substrates, desired reaction conditions, and overall synthetic strategy.
References
- 1. Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Comparative analysis of Bi(III) vs Bi(V) reagents in arylation
A Comparative Guide to Bi(III) and Bi(V) Reagents in Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of aryl groups into molecular scaffolds is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, organobismuth-mediated arylation has emerged as a compelling strategy due to bismuth's low cost, negligible toxicity, and the unique reactivity of its organometallic compounds. This guide provides a comparative analysis of bismuth reagents in its two primary oxidation states for arylation: Bi(III) and Bi(V). We will delve into their respective mechanisms, performance, and practical applications, supported by experimental data and protocols.
Core Principles: Bi(III) vs. Bi(V) Reactivity
Organobismuth reagents primarily leverage either the trivalent Bi(III) or the pentavalent Bi(V) oxidation state. The fundamental difference in their reactivity dictates their application in arylation reactions.
-
Bi(III) Reagents (e.g., Triarylbismuthines, Ar₃Bi): These compounds are typically air-stable crystalline solids.[1] In arylation reactions, they generally act as aryl group transfer agents to a more reactive metallic co-catalyst, such as palladium or copper.[1] The bismuth center itself is not directly involved in the bond-forming reductive elimination step with the substrate.
-
Bi(V) Reagents (e.g., Ar₃BiX₂, Ar₅Bi): In contrast, pentavalent organobismuth compounds are potent oxidizing agents.[1] This property allows them to mediate the arylation of various nucleophiles directly, without the need for a transition metal co-catalyst. The reaction proceeds via reductive elimination from the Bi(V) center, forming the desired C-Aryl bond and a Bi(III) byproduct. This direct reactivity profile has been the focus of significant modern development.
Comparative Performance Analysis
The choice between Bi(III) and Bi(V) reagents depends on the desired transformation, substrate scope, and reaction conditions. Modern advancements, particularly with Bi(V) chemistry, have focused on developing modular, one-pot procedures that enhance practicality and efficiency.
| Feature | Bi(III) Reagents | Bi(V) Reagents |
| Bismuth Oxidation State | +3 | +5 |
| Primary Role | Aryl transfer agent | Direct arylating agent and oxidant |
| Co-catalyst Requirement | Typically requires a transition metal (e.g., Pd, Cu)[1] | Generally, none required |
| Mechanism | Transmetalation to co-catalyst followed by catalytic cycle | Oxidative addition/ligand exchange followed by reductive elimination |
| Typical Substrates | Amines, acyl chlorides, aryl halides (in cross-couplings)[1] | Phenols, naphthols, alcohols, amines, 1,3-diones, pyridones[2][3] |
| Selectivity | Governed by the transition metal catalyst | Often high chemo- and regioselectivity controlled by the bismuth ligand sphere |
| Key Advantage | Useful in established transition metal cross-coupling paradigms | Enables direct arylation of weak nucleophiles under mild conditions |
| Key Disadvantage | Limited to transmetalation; not a direct arylating agent | Historically required pre-formed, stoichiometric reagents; modern methods have improved this |
| Table 1: General Comparison of Bi(III) vs. Bi(V) Arylating Agents |
Performance in Specific Arylation Reactions
Recent advancements in Bi(V) chemistry utilizing stable, recyclable bismacycle scaffolds have demonstrated remarkable efficiency and scope. These systems often operate via a convenient one-pot, two-step sequence involving B-to-Bi transmetalation from a boronic acid, followed by in situ oxidation and arylation.
| Reaction Type | Reagent System | Substrate | Product | Yield (%) | Reference |
| C-H Arylation | Bi(V) Bismacycle | 2-Naphthol | 1-Aryl-2-naphthol | Quantitative | [2] |
| O-Arylation | Bi(V) Bismacycle | 4-Nitrophenol | 4-Nitrophenyl phenyl ether | High Yields | [3] |
| α-Arylation | Bi(V) Bismacycle | Dimedone | 2-Aryl-dimedone | Good Yields | [3] |
| C-O Arylation | Bi(V) Bismacycle | Guaiacol | 2-Arylphenol | >99% (optimized) | [4] |
| N-Arylation | Bi(III) / Cu(II) | Amines | N-Arylamines | Variable | [1] |
| Table 2: Representative Performance Data in Arylation Reactions |
Reaction Mechanisms and Workflows
The divergent pathways of Bi(III) and Bi(V) reagents are critical to understanding their synthetic utility.
Bi(III)-Mediated Arylation (Catalytic Cycle)
In this pathway, the Bi(III) reagent serves as a stoichiometric source of aryl groups for a catalytic cycle driven by a transition metal.
Figure 1: General workflow for transition metal-catalyzed arylation using a Bi(III) reagent as the aryl source.
Modern Bi(V)-Mediated Arylation Workflow
Contemporary Bi(V) arylation avoids transition metal catalysts by employing a modular, one-pot strategy. This begins with a stable Bi(III) precursor, which is converted to the active Bi(V) arylating agent in situ.[2]
Figure 2: A modern, one-pot workflow for Bi(V)-mediated arylation using a bismacycle precursor.
Logical Comparison of Arylation Pathways
The choice between Bi(III) and Bi(V) arylation is a logical one based on the synthetic goal. Bi(V) offers a more direct route for certain substrates, while Bi(III) integrates into well-established catalytic cross-coupling chemistry.
References
A Comparative Guide to Aryl Group Transfer: Triphenylbismuth vs. Other Organometallics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through aryl group transfer is a cornerstone of molecular construction. This guide provides a comprehensive comparison of triphenylbismuth (Ph3Bi) with other common classes of organometallic reagents used for this purpose, including organoboron, organotin, organosilicon, and organomagnesium compounds. The comparison focuses on performance, functional group tolerance, toxicity, and reaction mechanisms, supported by experimental data and protocols to aid in the selection of the optimal reagent for specific synthetic challenges.
Executive Summary
The choice of an organometallic reagent for aryl group transfer is a critical decision in synthesis design, with each class of compounds offering a unique profile of reactivity, stability, and compatibility. While traditional reagents like organoborons (in Suzuki-Miyaura coupling) and organotins (in Stille coupling) are well-established, this compound has emerged as a viable alternative with distinct advantages, particularly in terms of its low toxicity and stability to air and moisture. This guide will delve into the nuances of these reagents to provide a clear framework for their application.
This compound: A Greener Alternative
This compound is an air- and moisture-stable solid, which makes it significantly easier to handle compared to many other organometallic reagents.[1] Bismuth and its compounds are known for their remarkably low toxicity, a stark contrast to the high toxicity associated with organotin and other heavy metal reagents.[1] While traditionally only one of the three phenyl groups of this compound is transferred in cross-coupling reactions, recent advancements have led to protocols that can transfer all three aryl groups, enhancing its atom economy.[2] this compound can participate in both palladium-catalyzed cross-coupling reactions and copper-promoted Chan-Lam type arylations.[3][4]
Performance Comparison of Organometallic Reagents
The following tables provide a comparative overview of this compound and other common organometallic reagents in palladium-catalyzed cross-coupling reactions for the synthesis of biaryls. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. The data presented here is a compilation from various sources and is intended to provide a general performance overview.
Table 1: Comparison of Organometallic Reagents in Palladium-Catalyzed Biaryl Synthesis
| Organometallic Reagent | Typical Reaction Name | General Reaction Conditions | Yield Range (%) | Functional Group Tolerance | Toxicity |
| This compound (Ar₃Bi) | Bismuth-mediated Arylation | Pd catalyst, base (e.g., K₂CO₃, CsF), solvent (e.g., DMF, Toluene), 80-120 °C | 70-96%[3] | Good; tolerates aldehydes[4] | Low |
| Organoboron (ArB(OH)₂) | Suzuki-Miyaura Coupling | Pd catalyst, base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., Toluene (B28343), Dioxane, H₂O), 80-110 °C | 85-99% | Excellent | Low |
| Organotin (ArSnR₃) | Stille Coupling | Pd catalyst, often with additives (e.g., CuI, LiCl), solvent (e.g., Toluene, DMF), 80-110 °C | 76-99%[5] | Excellent | High |
| Organosilicon (ArSi(OR)₃) | Hiyama Coupling | Pd catalyst, activator (e.g., TBAF, NaOH), solvent (e.g., THF, Toluene), 100-120 °C | 60-99%[6] | Good | Low |
| Organomagnesium (ArMgX) | Kumada Coupling | Pd or Ni catalyst, solvent (e.g., THF, Et₂O), rt-60 °C | 80-95% | Poor; sensitive to acidic protons and carbonyls | Moderate |
Table 2: Qualitative Comparison of Key Features
| Feature | This compound | Organoboron | Organotin | Organosilicon | Organomagnesium |
| Stability (Air/Moisture) | High | Moderate | High | High | Low |
| Toxicity | Low | Low | High | Low | Moderate |
| Atom Economy | Variable (1-3 aryl groups) | Good | Good | Good | Good |
| Reagent Availability | Commercially available | Widely available | Commercially available | Commercially available | Prepared in situ |
| Reaction Conditions | Generally mild to moderate | Generally mild | Mild to moderate | Moderate to high temp. | Mild |
Catalytic Cycles and Reaction Mechanisms
The following diagrams illustrate the generally accepted catalytic cycles for aryl transfer using different organometallic reagents.
Caption: Catalytic cycle for Palladium-catalyzed Bismuth-mediated arylation.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Stille cross-coupling reaction.[7][8]
Caption: Catalytic cycle for the Hiyama cross-coupling reaction.[9][10]
Caption: Catalytic cycle for the Kumada cross-coupling reaction.[11][12]
Experimental Protocols
This section provides representative experimental protocols for the palladium-catalyzed cross-coupling reactions discussed. These are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides [3]
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (0.4 mmol)
-
Pd(OAc)₂ (0.02 mmol, 5 mol%)
-
Triphenylphosphine (0.08 mmol, 20 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, Pd(OAc)₂, triphenylphosphine, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Suzuki-Miyaura Coupling
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
2M aqueous Na₂CO₃ solution (2 mL)
-
Toluene (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the aryl halide, arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and the aqueous Na₂CO₃ solution.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 3: Stille Coupling [7]
-
Materials:
-
Aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide and Pd(PPh₃)₄.
-
Add anhydrous toluene via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress.
-
After completion, cool the reaction and dilute with diethyl ether.
-
Wash the organic phase with an aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Hiyama Coupling [6]
-
Materials:
-
Aryl halide (0.5 mmol)
-
Aryl(trialkoxy)silane (1.0 mmol)
-
Pd(OAc)₂ (0.001 mmol, 0.2 mol%)
-
Ligand (e.g., SPhos) (0.004 mmol, 0.8 mol%)
-
TBAF (1.0 M in THF, 1.0 mmol)
-
Anhydrous THF (2 mL)
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂ and the ligand to a vial.
-
Add anhydrous THF and stir for 10 minutes.
-
In a separate vial, add the aryl halide and aryl(trialkoxy)silane.
-
Add the catalyst solution to the substrate mixture, followed by the TBAF solution.
-
Seal the vial and heat to 110 °C for 3-12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash with water, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Kumada Coupling [11]
-
Materials:
-
Aryl halide (1.0 mmol)
-
Grignard reagent (1.2 mmol, e.g., 1.0 M solution in THF)
-
PdCl₂(dppf) (0.02 mmol, 2 mol%)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide and PdCl₂(dppf).
-
Add anhydrous THF.
-
Cool the mixture to 0 °C and add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
-
Conclusion
This compound presents a compelling case as an arylating reagent, particularly when considering factors such as low toxicity, stability, and ease of handling. While established methods like the Suzuki-Miyaura and Stille couplings often provide high yields and broad functional group tolerance, the environmental and health concerns associated with some of these reagents cannot be overlooked. For many applications, especially in the early stages of drug discovery and in academic research where safety and convenience are paramount, this compound offers a practical and effective alternative for the construction of valuable aryl-containing molecules. The continued development of protocols that improve the atom economy of bismuth reagents will further enhance their attractiveness in modern organic synthesis.
References
- 1. Synthesis, Properties Characterization and Applications of Various Organobismuth Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross-coupling reaction of triarylbismuths with aryl halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Triphenylbismuth: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of triphenylbismuth are critical for ensuring personnel safety and environmental compliance in research and development settings. This document provides a comprehensive, step-by-step approach to manage this compound waste, from immediate safety measures to final disposal procedures.
This compound, an organobismuth compound, requires careful handling due to its potential health hazards and environmental impact. While the toxicological properties of this substance have not been fully investigated, it may cause eye, skin, and respiratory tract irritation.[1] As with many heavy metal compounds, preventing its release into the environment is a primary concern.[2][3]
Immediate Safety and Handling
Before beginning any procedure involving this compound, ensure that the proper engineering controls and personal protective equipment (PPE) are in place. Facilities should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust or splashes.[3] |
| Skin Protection | Neoprene or nitrile rubber gloves and a lab coat. | To avoid skin contact, which may cause irritation.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust formation is likely. | To prevent irritation of the respiratory tract.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: For powder spills, cover with a plastic sheet to minimize dust.[2] For solutions, use an absorbent material to contain the spill.[4]
-
Cleanup: Carefully sweep or vacuum the spilled material and place it into a designated, sealed container for disposal.[1] Avoid generating dust.[1]
-
Decontamination: Thoroughly clean the contaminated surface.
-
Waste: All cleanup materials should be treated as hazardous waste and disposed of accordingly.
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. As a heavy metal compound, it requires special handling.
Step 1: Waste Segregation
Proper segregation of waste is crucial for safe and compliant disposal.
-
Solid Waste:
-
Grossly Contaminated: Unused this compound, and items heavily contaminated (e.g., weighing papers, stir bars) should be collected in a clearly labeled, sealed, and suitable disposal container.[1]
-
Trace Contaminated: Items with minimal contamination, such as gloves and paper towels, should be double-bagged and sealed.[5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and properly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Do not dispose of this compound waste down the drain.[3]
-
Step 2: Waste Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Label Contents: The label must clearly state "Hazardous Waste" and "this compound." List all constituents of the waste, including solvents.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Ensure containers are kept tightly closed when not in use.[1]
Step 3: Final Disposal
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of organobismuth and heavy metal waste.
-
Licensed Disposal Company: Arrange for the pickup and disposal of the waste through a licensed hazardous waste disposal company.[6]
-
Potential Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Triphenylbismuth
Essential Safety and Handling Guide for Triphenylbismuth
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Health Hazard Data
This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] In case of exposure, immediate medical attention is required.[3][4]
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical safety goggles that are tight-sealing are required.[3] Contact lenses should not be worn.[1][5] |
| Hand Protection | Gloves | Neoprene or nitrile rubber gloves are recommended.[1][5] |
| Body Protection | Protective Clothing | Wear suitable protective clothing to minimize skin contact.[1][2] |
| Respiratory Protection | Respirator | In situations where dust inhalation may occur, respiratory protection equipment is recommended.[1] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or irritation is experienced.[2][3] |
Emergency Procedures
Immediate action is critical in the event of an emergency.
| Emergency | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek medical attention.[1][5] |
| Skin Contact | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[2] Get medical advice if irritation persists.[1] |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen.[2] If the person is not breathing, give artificial respiration.[2] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[6] |
| Fire | Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1][5] Firefighters should wear full protective gear, including a self-contained breathing apparatus.[2] |
| Accidental Release | Evacuate unnecessary personnel.[1] Wear appropriate PPE.[1] Sweep or shovel the spilled material into a suitable container for disposal.[1] Avoid generating dust.[2] Prevent the spill from entering sewers or public waters.[1] |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Local exhaust or a general room ventilation system should be in place.[1]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[1][2]
-
Grounding: Ground containers when handling the powder to prevent static discharge.[1]
Handling Protocol
-
Avoid Contact: Minimize all contact with skin and eyes.[1] Do not breathe in the dust.[1]
-
Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be washed before reuse.[1]
Storage
-
Container: Keep the container tightly closed when not in use.[1][2]
-
Conditions: Store in a cool, dry, and well-ventilated area.[2] Store away from heat and strong oxidizing agents.[1]
Disposal Plan
-
Waste Disposal: Dispose of this compound in accordance with local, state, and federal regulations. It may be incinerated or disposed of at a licensed solid waste disposal site.[1][5]
-
Environmental Precautions: Avoid releasing the chemical into the environment.[1] Do not dispose of waste into the sewer system.[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
